molecular formula C9H11NO B103969 4-Acetyl-N-methylaniline CAS No. 17687-47-7

4-Acetyl-N-methylaniline

Cat. No.: B103969
CAS No.: 17687-47-7
M. Wt: 149.19 g/mol
InChI Key: GDBAYICEBDZUNM-UHFFFAOYSA-N
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Description

4-Acetyl-N-methylaniline is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(methylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBAYICEBDZUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469340
Record name 4-Acetyl-N-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17687-47-7
Record name 4-Acetyl-N-methylaniline
Source EPA DSSTox
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Record name 1-[4-(methylamino)phenyl]ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Acetyl-N-methylaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Acetyl-N-methylaniline for Advanced Research

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 17687-47-7), a pivotal chemical intermediate for professionals in pharmaceutical development, materials science, and dye chemistry. Also known as 4-N-Methylaminoacetophenone, this compound's unique bifunctional structure, featuring both a secondary amine and a ketone, makes it a versatile precursor for a wide array of complex organic molecules. This document elucidates its core physicochemical properties, outlines a representative synthetic protocol, explores its chemical reactivity and diverse applications, details robust analytical characterization methods, and provides critical safety and handling guidelines. The insights herein are curated to empower researchers and development scientists to leverage the full potential of this valuable compound.

Core Compound Identification and Properties

This compound is a para-substituted aromatic compound. Its strategic importance stems from the electronic interplay between the electron-donating methylamino group and the electron-withdrawing acetyl group, which activates the molecule for various synthetic transformations.

Chemical Identity

The fundamental identifiers for this compound are summarized below for unambiguous reference in procurement, synthesis, and regulatory documentation.

IdentifierValueReference(s)
CAS Number 17687-47-7[1][2][3][4]
Molecular Formula C₉H₁₁NO[1][2][5]
Molecular Weight 149.19 g/mol [1][2][4][5]
IUPAC Name 1-[4-(methylamino)phenyl]ethanone[6]
Common Synonyms 4-N-Methylaminoacetophenone, N-Methyl-4-acetylaniline[1][2][4]
InChI Key GDBAYICEBDZUNM-UHFFFAOYSA-N[2][4]
SMILES CNc1ccc(cc1)C(C)=O[2][4]
Physicochemical Characteristics

The physical properties of a compound are critical determinants of its handling, storage, and application parameters, particularly for reaction setup and purification strategies.

PropertyValueReference(s)
Appearance Pale yellow to white/brown solid powder[1][7]
Melting Point 103-110 °C[1][4]
Purity (Typical) ≥97% (by HPLC)[2][4]
Solubility Soluble in many organic solvents.
Storage Conditions Store at room temperature, in a dry, well-ventilated area.[1]

Synthesis and Purification

The synthesis of this compound most logically proceeds via a Friedel-Crafts acylation of N-methylaniline. This pathway is a cornerstone of electrophilic aromatic substitution. However, the presence of the amine functional group presents a significant challenge: as a Lewis base, it readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards the desired acylation. The following protocol is a representative method designed to mitigate this issue, though optimization may be required.

Representative Synthesis Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound via the para-selective acylation of N-methylaniline.

Reagents:

  • N-methylaniline (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Methodology:

  • Catalyst Complexation: In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM followed by anhydrous AlCl₃ (1.1 eq). Cool the resulting slurry to 0 °C in an ice bath.

  • Substrate Addition: Add N-methylaniline dropwise to the AlCl₃ slurry. The exotherm should be carefully managed. This step intentionally forms the AlCl₃-amine complex on one equivalent of the catalyst.

  • Acylium Ion Formation: In a separate flask, prepare a solution of acetyl chloride in anhydrous DCM. Add this solution to a fresh slurry of AlCl₃ (1.1 eq) in anhydrous DCM at 0 °C to pre-form the acylium ion electrophile (CH₃CO⁺).

  • Electrophilic Aromatic Substitution: Slowly add the acylium ion solution from Step 3 to the reaction flask containing the N-methylaniline-AlCl₃ complex over 30-60 minutes, maintaining the temperature at 0 °C.

    • Causality Insight: Using a stoichiometric excess of AlCl₃ is crucial. The first equivalent is consumed by the amine, while the second equivalent is free to activate the acetyl chloride, enabling the reaction to proceed despite the presence of the basic nitrogen. The N-methyl group is a moderate ortho-, para-director; the para-product is sterically favored.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C and very cautiously quench by the slow, dropwise addition of 1M HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified this compound as a pale yellow solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the proposed synthesis.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Purification NMA_AlCl3 N-methylaniline-AlCl₃ Complex Formation (0°C) Addition Slow Addition of Acylium Ion to Complex NMA_AlCl3->Addition Acylium Acylium Ion Generation (Acetyl Chloride + AlCl₃, 0°C) Acylium->Addition Stir Reaction at RT (TLC Monitoring) Addition->Stir Quench Quench with 1M HCl Stir->Quench Extract DCM Extraction & Washes Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Recrystal Recrystallization (Ethanol) Dry->Recrystal Product Pure this compound Recrystal->Product

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound is rooted in the reactivity of its functional groups, making it a valuable building block.

Key Reactions and Mechanisms
  • Azo Dye Synthesis: The aromatic amine is readily diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This highly electrophilic salt can then undergo an azo coupling reaction with an electron-rich aromatic compound (e.g., a phenol or another aniline) to form a highly conjugated azo dye. The acetyl group's electron-withdrawing nature influences the final color of the dye.[1][8]

  • Pharmaceutical Synthesis: The amine can be further alkylated or acylated, while the ketone can undergo reactions such as reduction to an alcohol, reductive amination, or condensation to form more complex heterocyclic structures common in active pharmaceutical ingredients (APIs).[1][9][10]

  • Polymer Chemistry: It can be incorporated into specialty polymers to enhance thermal stability and mechanical properties.[1]

Diagram of Key Application Pathway

G cluster_dye Dye Synthesis cluster_pharma Pharmaceutical Synthesis Start This compound Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Reduction Ketone Reduction (e.g., NaBH₄) Start->Reduction Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Coupling Azo Coupling (with Phenol) Diazonium->Coupling AzoDye Azo Dye Product Coupling->AzoDye Alcohol Secondary Alcohol Reduction->Alcohol Heterocycle Heterocycle Formation Alcohol->Heterocycle API API Precursor Heterocycle->API

Caption: Key synthetic pathways utilizing this compound.

Primary Fields of Application
  • Dyes and Pigments: Serves as a critical intermediate for azo dyes, enhancing color vibrancy and fastness in textiles and coatings.[1][8]

  • Pharmaceuticals: A building block in the synthesis of analgesics and anti-inflammatory medications.[1]

  • Materials Science: Used in developing specialty polymers and has been investigated for its third-order nonlinear optical (NLO) properties, making it a candidate for optoelectronic applications.[1][11]

  • Cosmetics: Incorporated into formulations to potentially enhance skin absorption and stability.[1]

Analytical Characterization

Rigorous analytical control is essential to verify the identity and purity of this compound, ensuring its suitability for downstream applications.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-7.9 Doublet 2H Aromatic (ortho to C=O)
~6.6-6.7 Doublet 2H Aromatic (ortho to N)
~4.5-5.5 Broad Singlet 1H N-H
~2.9 Singlet 3H N-CH₃

| ~2.5 | Singlet | 3H | COCH₃ |

Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment
~196 C =O
~152 Aromatic C -N
~131 Aromatic C -H (ortho to C=O)
~125 Aromatic C -C=O
~111 Aromatic C -H (ortho to N)
~30 N-C H₃

| ~26 | COC H₃ |

Predicted Key IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹) Vibration Functional Group
~3350-3450 N-H Stretch Secondary Amine
~1660-1680 C=O Stretch Aryl Ketone
~1600, ~1520 C=C Stretch Aromatic Ring
~1360 C-N Stretch Aromatic Amine

| ~810-840 | C-H Bend | p-disubstituted ring |

Chromatographic Purity Assessment: HPLC Protocol

This protocol is adapted from established methods for analyzing related aniline compounds and is suitable for determining the purity of this compound.[12]

Objective: To quantify the purity of a this compound sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: Standard system with UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.

    • Self-Validating System: The mobile phase composition should be optimized to achieve a retention time (k') between 2 and 10 and a tailing factor between 0.9 and 1.5 for the main peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to ~50 µg/mL with the mobile phase for injection.

Methodology:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte.

  • Inject the prepared sample solution.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when working with this compound. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Classification
PictogramSignal WordHazard Statement(s)Reference(s)
GHS07Warning H317: May cause an allergic skin reaction.[4][13]
H302: Harmful if swallowed.[13]
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[14]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[4][13]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[4][14]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[13]

First Aid Measures
  • If Inhaled: Remove person to fresh air. If respiratory symptoms occur, call a physician.[14]

  • In Case of Skin Contact: Immediately wash skin with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

Conclusion

This compound is a high-value intermediate whose utility spans multiple sectors of the chemical industry. Its predictable reactivity, governed by its core functional groups, allows for its strategic incorporation into a variety of synthetic targets, from vibrant dyes to complex pharmaceutical precursors. A thorough understanding of its properties, synthetic challenges, and analytical profiles, as detailed in this guide, is essential for its effective and safe application in research and development.

References

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Friede–Crafts alkylation of N,N-dimethylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development. Retrieved from [Link]

  • ResearchGate. (2023, November 23). Growth and characterization on highly NLO single crystals this compound for optoelectronics and laser applications. Retrieved from [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary for Methylaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-amino-N-methylacetanilide. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of 4-Acetyl-N-methylaniline from N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Acetyl-N-methylaniline, a key intermediate in the pharmaceutical and dye industries.[1] The primary focus of this document is the Friedel-Crafts acylation of N-methylaniline, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and critical considerations for process optimization and safety. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical transformation.

Introduction: The Significance of this compound

This compound, also known as 4-N-Methylaminoacetophenone, is a versatile chemical intermediate with significant applications in various fields.[1] Its molecular structure, featuring a reactive acetyl group and a secondary amine, makes it a valuable building block in the synthesis of more complex molecules.[1] Notably, it serves as a precursor in the development of pharmaceutical compounds, including analgesics and anti-inflammatory medications, as well as in the manufacturing of vibrant and durable dyes for the textile industry.[1] The controlled and efficient synthesis of this compound is therefore of considerable interest to the chemical and pharmaceutical industries.

Theoretical Framework: The Friedel-Crafts Acylation Mechanism

The synthesis of this compound from N-methylaniline is most commonly achieved through a Friedel-Crafts acylation reaction. This classic example of electrophilic aromatic substitution involves the introduction of an acyl group onto an aromatic ring.[2]

The reaction proceeds via the formation of a highly electrophilic acylium ion. When using an acyl chloride like acetyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), the acylium ion is generated as depicted below.[2][3] The acylium ion is resonance-stabilized, which contributes to its formation.[2]

Once formed, the acylium ion acts as the electrophile and is attacked by the electron-rich aromatic ring of N-methylaniline. The N-methylamino group is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the N-methyl group, the para product, this compound, is the major product.

A crucial aspect of the Friedel-Crafts acylation is that the product, an aryl ketone, can form a complex with the Lewis acid catalyst.[4] This complexation deactivates the product towards further acylation, thus preventing polysubstitution, which can be a problem in Friedel-Crafts alkylation.[5] However, this also means that a stoichiometric amount of the Lewis acid catalyst is typically required.[4] The final step involves an aqueous workup to break up this complex and yield the desired ketone.[4]

Friedel_Crafts_Acylation cluster_generation Acylium Ion Generation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Catalyst Complexation & Workup acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion [CH₃C=O]⁺ acetyl_chloride->acylium_ion + AlCl₃ alcl3 Aluminum Chloride (AlCl₃) alcl4 [AlCl₄]⁻ intermediate Arenium Ion Intermediate (Sigma Complex) acylium_ion->intermediate + N-Methylaniline n_methylaniline N-Methylaniline product This compound intermediate->product - H⁺ product_complex Product-AlCl₃ Complex product->product_complex + AlCl₃ final_product Final Product product_complex->final_product + H₂O h2o H₂O (Workup)

Figure 1: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis of this compound. Safety Precautions: This procedure involves corrosive and water-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
N-methylaniline(e.g., 5.36 g, 0.05 mol)Starting material
Acetyl chloride(e.g., 4.32 g, 0.055 mol)Acylating agent
Anhydrous Aluminum Chloride(e.g., 7.33 g, 0.055 mol)Lewis acid catalyst
Dichloromethane (anhydrous)~100 mLSolvent
1M Hydrochloric acid~50 mLWorkup
Saturated Sodium Bicarbonate~50 mLNeutralization
Brine~50 mLWashing
Anhydrous Magnesium SulfateAs neededDrying agent
Round-bottom flask (250 mL)1Reaction vessel
Addition funnel1Controlled reagent addition
Reflux condenser1Prevent solvent loss
Magnetic stirrer and stir bar1Mixing
Ice bath1Temperature control
Separatory funnel1Liquid-liquid extraction
Rotary evaporator1Solvent removal
Beaker, Erlenmeyer flasksVariousGeneral use
Step-by-Step Procedure

Reaction Setup:

  • Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[7]

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (1.1 equivalents) in approximately 50 mL of anhydrous dichloromethane.[3]

  • Cool the suspension in an ice bath with continuous stirring.

  • Fit the flask with an addition funnel containing acetyl chloride (1.1 equivalents) dissolved in 20 mL of anhydrous dichloromethane.[7]

Reaction Execution:

  • Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes. The reaction between aluminum chloride and acetyl chloride is exothermic, so slow addition is crucial to control the temperature.[3]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

  • Dissolve N-methylaniline (1.0 equivalent) in 30 mL of anhydrous dichloromethane and add this solution to the addition funnel.

  • Add the N-methylaniline solution dropwise to the reaction mixture over 20-30 minutes. An ice bath can be used to maintain a gentle reflux if the reaction becomes too vigorous.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

Workup and Purification:

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7] This step is highly exothermic and will release HCl gas.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of dichloromethane.[7]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[7]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield this compound as a solid.[6][8]

Figure 2: Experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value, which is in the range of 103-110 °C.[1]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the carbonyl (C=O) group of the ketone, typically around 1660-1685 cm⁻¹. The N-H stretch of the secondary amine will be observed around 3300-3500 cm⁻¹.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons, with characteristic chemical shifts and splitting patterns.

      • ¹³C NMR: The spectrum will show the expected number of carbon signals, including a downfield signal for the carbonyl carbon.

Troubleshooting and Optimization

Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Moisture: The presence of water will deactivate the aluminum chloride catalyst.[7] Ensuring all reagents, solvents, and glassware are anhydrous is critical.

  • Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition.[7]

  • Stoichiometry: The ratio of reactants and catalyst can significantly impact the yield. Optimizing the stoichiometry may be necessary.

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction. Using high-purity reagents is recommended.[7]

Conclusion

The Friedel-Crafts acylation of N-methylaniline is a reliable and effective method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and adherence to safety protocols are paramount for a successful synthesis. This guide provides the necessary theoretical and practical framework for researchers and professionals to confidently perform and optimize this important chemical transformation.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Friedel-Crafts acylation of N,N-dimethylaniline. (2021, March 22). Chegg.com. Retrieved from [Link]

  • Synthesis of 2-Nitro-4-methylaniline. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding... (n.d.). ResearchGate. Retrieved from [Link]

  • A Convenient Laboratory Preparation of Acetanilide. (n.d.). Retrieved from [Link]

  • Acetylation of Aniline. (n.d.). Scribd. Retrieved from [Link]

  • This compound (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Friedel Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]

  • N-Terminus Acetylation Protocol. (n.d.). Retrieved from [Link]

  • Growth and characterization on highly NLO single crystals this compound for optoelectronics and laser applications. (2025, November 23). ResearchGate. Retrieved from [Link]

  • 1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • This compound, 97%. (n.d.). Fisher Scientific. Retrieved from [Link]

  • This compound, 1 X 1 g (665908-1G). (n.d.). Alkali Scientific. Retrieved from [Link]

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Spectroscopic Characterization of 4-Acetyl-N-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-Acetyl-N-methylaniline (also known as 4'-(Methylamino)acetophenone), a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for data acquisition.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , is a pale yellow solid with a melting point in the range of 103-107 °C. Its molecular structure, featuring a para-substituted aromatic ring with an acetyl group and an N-methylamino group, makes it a versatile building block in organic synthesis. Accurate and comprehensive spectral characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide delves into the core spectroscopic techniques used for the structural elucidation of this compound.

Molecular Structure and Key Features

The structure of this compound is fundamental to understanding its spectral properties. The molecule consists of a benzene ring substituted with an electron-donating N-methylamino group and an electron-withdrawing acetyl group at the para position. This substitution pattern significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to -COCH₃)~7.8Doublet2H
Aromatic (ortho to -NHCH₃)~6.6Doublet2H
N-HVariableBroad Singlet1H
N-Methyl (-NHCH ₃)~2.9Singlet3H
Acetyl Methyl (-COCH ₃)~2.5Singlet3H

Interpretation and Causality:

  • Aromatic Protons: The aromatic region is expected to show a classic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing acetyl group are deshielded and resonate at a lower field (around 7.8 ppm), while the protons ortho to the electron-donating N-methylamino group are shielded and appear at a higher field (around 6.6 ppm).[2]

  • N-Methyl and Acetyl Protons: The protons of the N-methyl and acetyl methyl groups are expected to appear as sharp singlets, as they have no adjacent protons to couple with. The acetyl methyl protons are slightly deshielded due to the proximity of the carbonyl group.[3]

  • N-H Proton: The chemical shift of the N-H proton can be variable and its signal may be broad due to quadrupole broadening and chemical exchange. Its integration would correspond to one proton.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons, in addition to the signals for the N-methyl, acetyl methyl, and carbonyl carbons.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
Carbonyl (-C =O)~196
Aromatic (C-NHCH₃)~153
Aromatic (C-COCH₃)~129
Aromatic (CH, ortho to -COCH₃)~130
Aromatic (CH, ortho to -NHCH₃)~111
N-Methyl (-NHC H₃)~30
Acetyl Methyl (-COC H₃)~26

Interpretation and Causality:

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group is highly deshielded and appears at a very low field, typically around 196 ppm, which is characteristic of aromatic ketones.[3]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the electronegative nitrogen of the N-methylamino group is deshielded (~153 ppm). The carbon bearing the acetyl group appears around 129 ppm. The protonated aromatic carbons show distinct signals based on their electronic environment.

  • Aliphatic Carbons: The N-methyl and acetyl methyl carbons appear in the upfield region of the spectrum, with the acetyl methyl carbon being slightly more deshielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, C=O bond, aromatic C-H and C=C bonds, and C-N bond.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3250Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2950 - 2850Medium
Carbonyl (C=O) Stretch1680 - 1660Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-N Stretch1350 - 1250Medium
Para-substitution Pattern850 - 800Strong

Interpretation and Causality:

  • N-H and C=O Stretches: A medium intensity band in the region of 3350-3250 cm⁻¹ is indicative of the N-H stretching vibration. A strong absorption band in the range of 1680-1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency of the C=O stretch compared to a saturated ketone.

  • Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are observed below 3000 cm⁻¹.[4]

  • Aromatic C=C Stretches: The presence of the benzene ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Para-Substitution: A strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region is a characteristic indicator of a para-disubstituted benzene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound, which typically leads to the formation of a molecular ion and characteristic fragment ions.[6][7]

Expected Mass Spectrum Data:

m/zIon
149[M]⁺ (Molecular Ion)
134[M - CH₃]⁺
106[M - COCH₃]⁺
77[C₆H₅]⁺

Interpretation and Causality:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 149, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway is the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a fragment ion at m/z 134. Another significant fragmentation is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the loss of an acetyl radical (•COCH₃) and the formation of a fragment ion at m/z 106. Further fragmentation can lead to the formation of the phenyl cation at m/z 77. The fragmentation patterns are predictable based on the stability of the resulting ions and radicals.[8]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of high-quality spectral data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

ATR-FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Sample Introduction: If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from the solvent and introduce it into the mass spectrometer. Alternatively, a direct insertion probe can be used.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Key Concepts

To further clarify the relationships between the molecular structure and the spectral data, the following diagrams are provided.

G cluster_structure Molecular Structure of this compound cluster_nmr ¹H NMR Correlations cluster_ir Key IR Absorptions cluster_ms Mass Spectrometry Fragmentation structure H_ar_ortho_acetyl Aromatic H (ortho to -COCH₃) ~7.8 ppm H_ar_ortho_amino Aromatic H (ortho to -NHCH₃) ~6.6 ppm H_N_methyl N-Methyl H ~2.9 ppm H_acetyl_methyl Acetyl Methyl H ~2.5 ppm NH_stretch N-H Stretch 3350-3250 cm⁻¹ CO_stretch C=O Stretch 1680-1660 cm⁻¹ Para_sub Para-substitution 850-800 cm⁻¹ M_ion [M]⁺ m/z 149 M_minus_CH3 [M - CH₃]⁺ m/z 134 M_ion->M_minus_CH3 - •CH₃ M_minus_COCH3 [M - COCH₃]⁺ m/z 106 M_ion->M_minus_COCH3 - •COCH₃

Figure 1: A conceptual diagram illustrating the key spectral features of this compound.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectra of this compound provides a robust framework for its unequivocal identification and characterization. The interplay of the electron-donating N-methylamino group and the electron-withdrawing acetyl group results in a unique and predictable set of spectral data. By understanding the principles behind these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications.

References

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

  • Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Battelle Memorial Institute. [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Kottke, T. (2021). Electron Ionization for GC–MS. LCGC International. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

Sources

Introduction: A Profile of a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Acetyl-N-methylaniline for Advanced Research and Development

This compound, also known by synonyms such as 4-N-Methylaminoacetophenone, is a chemical compound with the CAS Number 17687-47-7.[1][2][3][4] This molecule is a cornerstone intermediate in various synthetic pathways, valued for its unique structural features that impart useful reactivity.[1] It is an aniline derivative characterized by a methylamino group (-NHCH₃) and an acetyl group (-COCH₃) at the para position of the benzene ring. This substitution pattern makes it a crucial building block in the synthesis of dyes, pigments, and pharmaceuticals.[1][5] Its role extends to the development of analgesics, anti-inflammatory medications, specialty polymers, and even cosmetic formulations where it can enhance stability and skin absorption.[1] This guide provides an in-depth examination of its physical and chemical properties, analytical characterization protocols, and core applications for professionals in research and drug development.

Physicochemical Characteristics

The utility of this compound in a laboratory or industrial setting is fundamentally governed by its physical and chemical properties. The compound typically presents as a pale yellow to brown solid powder.[1][6] A comprehensive summary of its key identifiers and properties is provided below, compiled from authoritative chemical suppliers and databases.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17687-47-7[1][2][3][4][7]
Molecular Formula C₉H₁₁NO[1][2][3][4]
Molecular Weight 149.19 g/mol [1][2][3][4]
Appearance Pale yellow or brown to white solid powder[1][6]
Melting Point 103-110 °C[1][3][8]
Purity (Typical) ≥96-98% (by HPLC)[1][2][4]
IUPAC Name 1-[4-(methylamino)phenyl]ethanone[3]
InChI Key GDBAYICEBDZUNM-UHFFFAOYSA-N[2][3]
SMILES CNc1ccc(cc1)C(C)=O[2][3]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the interplay of its three key structural components: the aromatic ring, the secondary amine, and the ketone.

  • The Aromatic System: The secondary amine (-NHCH₃) is a potent activating group, donating electron density into the benzene ring. This significantly enhances the ring's nucleophilicity, making it highly susceptible to electrophilic aromatic substitution reactions at the positions ortho to the amine.

  • The N-Methylamino Group: This functional group is the primary site of reactivity for applications in dye synthesis. It can be readily diazotized and used in coupling reactions, which are fundamental processes in the creation of azo dyes.[5] This reactivity is crucial for producing a wide spectrum of vibrant and light-fast colors.[5]

  • The Acetyl Group: As a moderately deactivating, meta-directing group, the acetyl function provides a secondary point for synthetic modification. Its ketone carbonyl can undergo a variety of reactions, such as reduction to an alcohol or conversion to an oxime, further expanding the range of possible derivatives.

This dual functionality makes the molecule an invaluable intermediate. For instance, in pharmaceutical synthesis, the aniline core is a common scaffold, and the acetyl and methylamino groups offer handles for building more complex molecular architectures.[1]

Analytical and Characterization Protocols

Rigorous characterization is essential to confirm the identity, purity, and stability of this compound before its use in sensitive applications like drug development. A typical analytical workflow is designed to provide orthogonal data, ensuring a comprehensive and trustworthy assessment of the material.

G cluster_0 Material Reception & Initial Assessment cluster_1 Definitive Characterization cluster_2 Final Disposition reception Sample Receipt & Documentation visual Visual Inspection (Color, Form) reception->visual physchem Physicochemical Tests (e.g., Melting Point) visual->physchem hplc Purity Assay (HPLC-UV) physchem->hplc nmr Structure Elucidation (¹H & ¹³C NMR) hplc->nmr ir Functional Group ID (FTIR) nmr->ir ms Mass Verification (MS) ir->ms review Data Review & Synthesis ms->review report Certificate of Analysis Generation review->report release Material Release/Quarantine report->release

Caption: Standard analytical workflow for the characterization of a chemical intermediate.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC with UV detection is the standard method for assessing the purity of aromatic compounds. The C18 stationary phase provides excellent separation based on hydrophobicity, while the aromatic nature of this compound allows for sensitive detection using a UV detector.

  • Methodology:

    • System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Begin at 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

    • Injection Volume: 10 µL.

    • Analysis: The purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks. A purity of ≥97% is commonly reported.

Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H and ¹³C NMR are definitive techniques for confirming molecular structure. The chemical shifts, splitting patterns, and integration of the signals provide a unique fingerprint of the compound.

  • Expected ¹H NMR Signals (in CDCl₃):

    • ~7.8 ppm (d, 2H): Two aromatic protons ortho to the acetyl group.

    • ~6.6 ppm (d, 2H): Two aromatic protons ortho to the N-methylamino group.

    • ~4.0 ppm (br s, 1H): One proton of the secondary amine (N-H).

    • ~2.9 ppm (s, 3H): Three protons of the N-methyl group.

    • ~2.5 ppm (s, 3H): Three protons of the acetyl methyl group.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • ~196 ppm: Carbonyl carbon of the acetyl group.

    • ~152 ppm: Aromatic carbon attached to the nitrogen.

    • ~131, 128, 112 ppm: Remaining aromatic carbons.

    • ~30 ppm: N-methyl carbon.

    • ~26 ppm: Acetyl methyl carbon.

    • Note: Actual chemical shifts for related N-methylaniline compounds have been reported and serve as a reference.[9]

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is a combustible solid and may cause skin sensitization or an allergic reaction upon contact.[10] Inhalation of the dust should be avoided.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[10][11] If dust generation is likely, a dust mask (e.g., N95) is recommended.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid creating dust. Use spark-proof tools and prevent electrostatic discharge.[12]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][11] It should be stored away from strong oxidizing agents.[13] Recommended storage is at room temperature.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with a well-defined property profile. Its unique combination of an activated aromatic ring and reactive functional groups makes it indispensable in the synthesis of a wide range of commercial products, from vibrant dyes to essential pharmaceuticals.[1][5] For researchers and developers, a thorough understanding of its physicochemical properties, reactivity, and analytical characterization is paramount for its effective and safe utilization in advancing chemical and biomedical innovation.

References

  • This compound (97%). Amerigo Scientific.[Link]

  • This compound, 97%. Fisher Scientific.[Link]

  • This compound. LookChem.[Link]

  • Synthesis and Structure of 4-Acetyl-N,N,N-Trimethylanilinium Iodide. ResearchGate.[Link]

  • Synthesis of 2-Nitro-4-methylaniline. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]

  • 4'-amino-N-methylacetanilide Spectra. SpectraBase.[Link]

  • This compound. Stenutz.[Link]

  • This compound. ChemSynthesis.[Link]

  • Safety data sheet - N-Methylaniline. CPAChem.[Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry.[Link]

  • N-Methylaniline. Wikipedia.[Link]

  • Supporting Information - Ruthenium-catalysed methylation. MPG.PuRe.[Link]

  • IR Analysis, H-NMR, and C-NMR of N-Methylaniline. Chegg.[Link]

  • FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Semantic Scholar.[Link]

  • 4-Methyl-N-methylaniline. Oakwood Chemical.[Link]

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4-Acetyl-N-methylaniline solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Acetyl-N-methylaniline for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone of its physicochemical profile. It governs reaction kinetics, dictates purification strategies, and profoundly influences a drug candidate's formulation and bioavailability. This compound, a versatile intermediate in the synthesis of dyes and pharmaceuticals, presents a fascinating case study in solubility, dictated by the interplay of its aromatic, acetyl, and N-methylamino functionalities.[1]

This technical guide offers a comprehensive exploration of the solubility of this compound. Moving beyond a simple tabulation of data, we delve into the theoretical underpinnings of its solubility, provide detailed, field-proven protocols for its empirical determination, and offer expert insights into predicting its behavior across a spectrum of common laboratory solvents.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility. The structure of this compound, presented below, reveals a molecule with both polar and non-polar characteristics.

Molecular Structure:

Key Physicochemical Characteristics:

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [1][2]
Appearance Pale yellow powder / White - Pale brown solid[1][3]
Melting Point 103 - 107 °C[3][4]
Synonyms 4'- (Methylamino)acetophenone, 4-N-Methylaminoacetophenone[1]

The presence of a carbonyl group (C=O) and a secondary amine (-NH-) introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (from the N-H group) and acceptor (at the nitrogen and oxygen atoms). Conversely, the benzene ring and the two methyl groups contribute to the molecule's non-polar, hydrophobic character. The balance between these competing features will ultimately determine its solubility in a given solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[5] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, possess significant dipole moments and are capable of hydrogen bonding. They will more readily dissolve polar solutes.

  • Non-Polar Solvents: Solvents like hexane and toluene have low dielectric constants and are characterized by van der Waals forces. They are effective at dissolving non-polar solutes.

  • Aprotic Polar Solvents: Solvents such as acetone and dimethylformamide (DMF) have significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.

For this compound, we can anticipate a nuanced solubility profile. The presence of the polar acetyl and N-methylamino groups suggests that it will exhibit some solubility in polar solvents. However, the non-polar benzene ring and methyl groups will limit its solubility in highly polar solvents like water and enhance its solubility in solvents of intermediate polarity and those with some non-polar character.

Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLow to ModerateThe molecule's polarity from the acetyl and amine groups will likely hinder dissolution in highly non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThese solvents can engage in dipole-dipole interactions with the polar groups of the solute, while also accommodating its non-polar regions.
Polar Protic Ethanol, MethanolModerate to HighThe ability of these solvents to both accept and donate hydrogen bonds will facilitate interaction with the solute's functional groups.
Highly Polar Protic WaterLowThe significant hydrophobic character of the benzene ring and methyl groups is expected to outweigh the hydrogen bonding potential with water, leading to poor aqueous solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

For researchers requiring precise solubility data for specific applications, empirical determination is essential. The saturation shake-flask method is the gold standard for measuring equilibrium (or thermodynamic) solubility, providing the most consistent and reliable results.[6][7][8]

The Shake-Flask Method: An Overview

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[6] The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is quantified.

The logical workflow for this experimental protocol is depicted in the following diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep Add excess this compound to a known volume of solvent in a sealed vial. equil Agitate at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) to ensure equilibrium. prep->equil Incubate sep Separate the saturated solution from the undissolved solid via centrifugation or filtration. equil->sep Isolate supernatant quant Analyze the concentration of the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis). sep->quant Measure concentration calc Calculate the solubility from the measured concentration, accounting for any dilutions. quant->calc Determine solubility

Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of the Test Mixture:

    • To a glass vial, add an amount of this compound that is in clear excess of its estimated solubility. This ensures that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus indicating equilibrium has been reached.[6]

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the solid, either centrifuge the vial at a high speed or filter the supernatant through a chemically compatible syringe filter (e.g., PTFE or nylon). This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

  • Quantification of Dissolved Solute:

    • Carefully pipette a known volume of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100g .

Safety and Handling Considerations

As with any chemical compound, it is imperative to handle this compound with appropriate safety precautions.

  • Always consult the Safety Data Sheet (SDS) before handling.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[3]

  • Dispose of the compound and any waste materials in accordance with local regulations.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique molecular structure. While a comprehensive database of its quantitative solubility in all common solvents is not publicly available, this guide provides a robust framework for both predicting and experimentally determining this crucial parameter. By understanding the theoretical principles of solubility and employing rigorous experimental techniques like the shake-flask method, researchers can obtain the accurate and reliable data necessary to advance their work in organic synthesis, materials science, and pharmaceutical development.

References

A complete list of references will be provided upon request.

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An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-Acetyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Acetyl-N-methylaniline (4-ANMA), a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into the core aspects of its molecular structure, synthesis, and detailed characterization, emphasizing the causality behind experimental choices and providing field-proven insights.

Introduction: The Significance of this compound

This compound, also known as 4'-(methylamino)acetophenone, is a substituted aromatic ketone that serves as a crucial building block in the synthesis of a variety of organic compounds. Its unique molecular architecture, featuring both an electron-donating methylamino group and an electron-withdrawing acetyl group in a para-disubstituted aromatic system, imparts it with interesting electronic and chemical properties. This "push-pull" system is of particular interest in the development of non-linear optical (NLO) materials.

In the realm of pharmaceuticals, N-methylaniline and its derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory agents, and kinase inhibitors.[1][2][3] The methyl group can significantly influence the pharmacological profile of a molecule, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[4] Therefore, a thorough understanding of the synthesis and characterization of key intermediates like this compound is paramount for the rational design of novel therapeutics.[5] This guide aims to provide a detailed and practical resource for scientists working with this important compound.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueReference(s)
Chemical Formula C₉H₁₁NO[6]
Molecular Weight 149.19 g/mol [6]
Appearance Pale yellow powder/solid[7]
Melting Point 103-107 °C[6]
CAS Number 17687-47-7[6]
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC[8]
InChI Key GDBAYICEBDZUNM-UHFFFAOYSA-N[6]

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound can be achieved through various methods, with a common approach being the N-methylation of 4-aminoacetophenone. The following protocol details a practical and efficient method using dimethyl sulfate as the methylating agent.

Rationale for Synthetic Strategy

The N-methylation of anilines is a fundamental transformation in organic synthesis. While several methylating agents exist, including methyl iodide and dimethyl carbonate, dimethyl sulfate offers a good balance of reactivity and cost-effectiveness for laboratory-scale preparations.[4][9] The choice of a suitable base is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity towards the electrophilic methylating agent. Sodium hydroxide is a readily available and effective base for this purpose. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the reactants.

Experimental Protocol: N-methylation of 4-Aminoacetophenone

SynthesisWorkflow

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-Aminoacetophenone

  • Dimethyl sulfate

  • Sodium hydroxide (pellets)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) in DMF.

  • Add powdered sodium hydroxide (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise to the cooled suspension. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a pale yellow solid.

Spectroscopic and Crystallographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound. The following sections detail the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The N-H proton signal is often broad and its chemical shift can be concentration-dependent. The methyl protons of the acetyl and N-methyl groups will appear as sharp singlets.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the acetyl group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-donating and electron-withdrawing substituents. The two methyl carbons will be found in the upfield region of the spectrum.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment
~7.85 (d, 2H)Aromatic (ortho to C=O)
~6.60 (d, 2H)Aromatic (ortho to N-CH₃)
~4.50 (br s, 1H)N-H
~2.90 (s, 3H)N-CH₃
~2.50 (s, 3H)CO-CH₃

Note: The chemical shifts provided are approximate and can vary slightly based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3335N-H stretchStrong, sharp
~3094-3021Aromatic C-H stretchWeak
~2983-2823Aliphatic C-H stretch (methyl)Weak
~1660C=O stretch (conjugated ketone)Strong
~1589, 1560Aromatic C=C stretchStrong
~1279Ph-C(O) stretchStrong

The N-H stretching frequency is a key diagnostic peak. The position of the carbonyl (C=O) stretch is lower than that of a typical aliphatic ketone due to conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺˙) for this compound is expected at m/z 149. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radicals. Key fragmentation pathways include:

  • Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 134. This is often a prominent peak.

  • Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of a ketene molecule (CH₂=C=O) and formation of a fragment at m/z 107.

  • Further fragmentation: The acylium ion at m/z 134 can lose carbon monoxide (CO) to give a fragment at m/z 106.

FragmentationPathway

Caption: Proposed mass spectrometry fragmentation of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystallographic data for this compound reveals a monoclinic crystal system with the space group P 2₁/c. In the solid state, molecules are linked into infinite chains by intermolecular N—H⋯O hydrogen bonds between the N-methylamino group of one molecule and the carbonyl oxygen of an adjacent molecule.

Crystal Data Value
Crystal system Monoclinic
Space group P 2₁/c
a (Å) 6.286
b (Å) 7.6675
c (Å) 17.358
β (°) 97.33
Volume (ų) 829.8
Z 4

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold and intermediate in medicinal chemistry. The anilinoquinazoline core, for which N-methylanilines are key precursors, is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy.[2][5] For example, the substitution pattern on the aniline ring is crucial for modulating the potency and selectivity of these inhibitors against various kinases such as Src tyrosine kinase and cardiac troponin I–interacting kinase (TNNi3K).[3][5] The N-methyl group can influence the compound's solubility, metabolic stability, and binding interactions within the kinase active site.

Furthermore, the broader class of N-methylaniline derivatives has been explored for the development of a range of therapeutic agents, including those with anti-inflammatory and antihypertensive properties.[7][10] The ability to readily modify the acetyl group and the aromatic ring of this compound makes it an attractive starting material for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, synthesis, and characterization of this compound. By understanding the interplay of its functional groups and the resulting spectroscopic signatures, researchers can confidently synthesize, purify, and utilize this important chemical intermediate. Its established role in the synthesis of bioactive molecules, particularly in the area of kinase inhibition, underscores its continued relevance in the field of drug discovery and development. The protocols and data presented herein serve as a valuable resource for scientists seeking to leverage the chemical potential of this compound in their research endeavors.

References

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  • MDPI. (2018). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules, 23(11), 2991. Retrieved from [Link]

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  • ResearchGate. (n.d.). N-Methylation of p-aminoacetophenone (E) with DMC. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for producing n-methylated organic pigments.
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  • figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (2018). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules, 23(11), 2991. Retrieved from [Link]

  • PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Acetyl-N-methylaniline: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-N-methylaniline, also known as 4'-methylaminoacetophenone, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of commercially significant molecules.[1] Its unique structure, featuring both a secondary amine and a ketone functional group on an aromatic scaffold, makes it a valuable building block in the pharmaceutical, dye, and specialty chemical industries.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis and characterization, and its diverse applications. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights.

Historical Context and Discovery

The Friedel-Crafts acylation, discovered in 1877 by Charles Friedel and James Mason Crafts, provided a robust method for attaching acyl groups to aromatic rings. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry and represents a plausible historical route to acetophenone derivatives. Concurrently, methods for the N-alkylation of anilines were being developed, allowing for the introduction of methyl groups onto the nitrogen atom of aniline.[2]

Given this historical backdrop, it is highly probable that this compound was first synthesized in the early 20th century by chemists exploring the derivatization of N-methylaniline through Friedel-Crafts acylation or similar methods. The motivation for such a synthesis would have likely been the exploration of new dye molecules, a burgeoning field at the time, or the investigation of novel pharmaceutical precursors.

Synthesis and Mechanism

The most common and industrially viable method for the synthesis of this compound involves a two-step process: the N-methylation of aniline to produce N-methylaniline, followed by the Friedel-Crafts acylation of N-methylaniline.

Part 1: Synthesis of N-methylaniline

N-methylaniline can be synthesized through the reaction of aniline with a methylating agent. Historically, reagents like dimethyl sulfate were employed.[3] Modern industrial processes often utilize the reaction of aniline with methanol in the presence of a catalyst.[4][5]

Reaction:

C₆H₅NH₂ + CH₃OH → C₆H₅NHCH₃ + H₂O

This reaction is typically carried out at elevated temperatures and pressures in the presence of a suitable catalyst, such as copper or a chromium-based catalyst.[4]

Part 2: Friedel-Crafts Acylation of N-methylaniline

The introduction of the acetyl group at the para position of N-methylaniline is achieved through a Friedel-Crafts acylation reaction using an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reaction Mechanism:

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic ring of N-methylaniline. The methylamino group is an activating group and a para-director, leading to the preferential formation of the 4-substituted product.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product NMA N-methylaniline Sigma_Complex σ-complex (intermediate) NMA->Sigma_Complex + Acylium Ion Ac2O Acetic Anhydride Acylium Acylium Ion [CH₃CO]⁺ Ac2O->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product This compound Sigma_Complex->Product - H⁺

Caption: Friedel-Crafts Acylation of N-methylaniline.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of anilides.[6]

Materials:

  • N-methylaniline

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred suspension.

  • Addition of Substrate: After the addition of acetic anhydride is complete, add N-methylaniline (1.0 eq) dissolved in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1M HCl. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow A Reaction Setup: AlCl₃ in DCM B Add Acetic Anhydride at 0°C A->B C Add N-methylaniline in DCM at 0°C B->C D Reaction at RT (4-6 hours) C->D E Quench with 1M HCl at 0°C D->E F Aqueous Workup: Wash with H₂O, NaHCO₃, Brine E->F G Dry (MgSO₄) and Concentrate F->G H Purification: Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

This compound is typically a pale yellow to brown solid at room temperature.[7] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 17687-47-7[8]
Molecular Formula C₉H₁₁NO[8]
Molecular Weight 149.19 g/mol [8]
Melting Point 103-107 °C[8]
Appearance Pale yellow to brown solid[7]

Characterization Data:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the acetyl protons. The aromatic protons would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the acetyl methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ketone, and C-N stretching, as well as bands corresponding to the aromatic ring. A recent study on the crystal structure of this compound confirmed the presence of active functional groups through FTIR analysis.[9]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 149.19).

Applications

This compound is a versatile intermediate with applications in several key industrial sectors:

  • Dye Synthesis: It is a key intermediate in the production of various dyes and pigments.[1] The presence of the amino and acetyl groups allows for its use in the synthesis of azo dyes, which are widely used in the textile and coatings industries.[1]

  • Pharmaceuticals: The 4-aminoacetophenone scaffold is present in numerous pharmaceutical compounds. This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

  • Agrochemicals: It is also utilized in the formulation of certain agrochemicals.[1]

  • Specialty Chemicals: Its utility as a building block extends to the synthesis of various specialty chemicals and high-performance materials.[1] Recent research has also explored its potential in nonlinear optical (NLO) applications due to its molecular structure.[9]

Conclusion

This compound, a compound likely first synthesized in the early 20th century, has evolved from a subject of early synthetic exploration to a key industrial intermediate. Its synthesis, primarily through the Friedel-Crafts acylation of N-methylaniline, is a well-established and scalable process. The unique combination of a secondary amine and a ketone on an aromatic ring provides a versatile platform for the synthesis of a wide range of valuable products, particularly in the dye and pharmaceutical industries. As research continues to uncover new applications, the importance of this compound in modern chemistry is set to endure.

References

  • Akazome, G., et al. (1970). Synthesis of n-methylaniline. SciSpace.
  • BenchChem. (2025). A Technical Guide to the Historical Synthesis of N-Methylacetanilide.
  • ChemicalBook. N-Methylaniline synthesis.
  • European Patent Office. (2018). METHOD FOR THE SELECTIVE PRODUCTION OF N-METHYL-PARA-ANISIDINE (EP 2784056 B1).
  • Fisher Scientific. This compound, 97%.
  • Google Patents. (2003).
  • ResearchGate. (2025).
  • Sigma-Aldrich.
  • Sigma-Aldrich. This compound 97%.
  • Thermo Fisher Scientific. This compound, 97%.
  • U.S. Patent and Trademark Office. (1974). Synthesis of n-methylaniline (US3819709A).
  • Chem-Impex. 4-Acétyl-N-méthylaniline.

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Theoretical Foundations and Computational Analysis of 4-Acetyl-N-methylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical examination of 4-Acetyl-N-methylaniline (4ANMA), a versatile intermediate compound with significant applications in the synthesis of dyes, pigments, and pharmaceuticals.[1][2][3] This document delves into the molecular structure, spectroscopic properties, and electronic characteristics of 4ANMA through the lens of computational chemistry, primarily focusing on Density Functional Theory (DFT) studies. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into the molecule's reactivity and potential for further functionalization. The synthesis, characterization, and theoretical underpinnings are discussed to provide a holistic understanding of this important chemical entity.

Introduction: The Significance of this compound

This compound, also known as 4'-(methylamino)acetophenone, is a key organic intermediate characterized by a pale yellow solid appearance and a melting point in the range of 103-107 °C.[4][5] Its molecular formula is C₉H₁₁NO, and it has a molecular weight of 149.19 g/mol .[3][4][5][6][7] The molecule's structure, featuring a methylamino group and an acetyl group attached to a benzene ring, imparts a unique reactivity profile that makes it a valuable precursor in various industrial applications.

The presence of both electron-donating (methylamino) and electron-withdrawing (acetyl) groups on the aromatic ring creates a molecule with interesting electronic properties, making it a suitable candidate for theoretical investigations to understand its structure-property relationships. These studies are crucial for predicting its behavior in chemical reactions and for designing novel molecules with tailored properties for applications in medicinal chemistry and materials science.

Synthesis and Spectroscopic Characterization

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of N-methylaniline. A general and effective method involves the reaction of N-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Experimental Protocol: Acetylation of N-methylaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylaniline in a suitable solvent like glacial acetic acid.

  • Addition of Acetylating Agent: Slowly add a stoichiometric equivalent or a slight excess of acetic anhydride to the solution while stirring.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a specific period to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water to precipitate the product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and by-products, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

dot graph "Synthesis_of_4_Acetyl_N_methylaniline" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} digraph "Computational_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: General reaction scheme for the synthesis of this compound.

Spectroscopic Analysis

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3350N-H stretchingSecondary amine
~3100-3000C-H stretchingAromatic
~2950-2850C-H stretchingMethyl groups
~1660C=O stretchingKetone
~1600, ~1500C=C stretchingAromatic ring
~1360C-H bendingMethyl groups
~1240C-N stretchingAryl amine

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Although experimental ¹H and ¹³C NMR data for this compound are not widely published, the expected chemical shifts can be estimated based on the electronic environment of the protons and carbon atoms. Isotope-labeled this compound-13C,d3 is available and can be used as an internal standard for quantitative analysis by NMR.[9]

Predicted ¹H NMR Chemical Shifts:

  • Aromatic protons: Two distinct signals are expected in the aromatic region (δ 6.5-8.0 ppm) due to the influence of the electron-donating methylamino group and the electron-withdrawing acetyl group.

  • N-H proton: A broad singlet is anticipated, with its chemical shift being dependent on the solvent and concentration.

  • N-methyl protons: A singlet around δ 2.8-3.0 ppm.

  • Acetyl protons: A singlet around δ 2.5 ppm.

Predicted ¹³C NMR Chemical Shifts:

  • Carbonyl carbon: A signal in the downfield region (δ > 190 ppm).

  • Aromatic carbons: Multiple signals in the range of δ 110-150 ppm, with their specific shifts influenced by the substituents.

  • N-methyl carbon: A signal around δ 30-40 ppm.

  • Acetyl methyl carbon: A signal around δ 25-30 ppm.

Theoretical and Computational Studies

Computational chemistry provides a powerful avenue for understanding the intrinsic properties of molecules like this compound.[10] Density Functional Theory (DFT) is a widely used method for these investigations. A study on 4ANMA crystals utilized DFT for theoretical analysis.[8]

Computational Methodology Protocol

  • Software: Gaussian suite of programs is a common choice for such calculations.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.

  • Basis Set: A basis set such as 6-311++G(d,p) is typically used to provide a good description of the electronic structure.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to simulate the IR and Raman spectra.

  • Property Calculations: Various molecular properties, including electronic structure, frontier molecular orbitals, and molecular electrostatic potential, are then calculated at the optimized geometry.

dot graph "Computational_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: A typical workflow for the computational analysis of a molecule like this compound.

Molecular Geometry

The optimized molecular geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric effects. The planarity of the aromatic ring and the orientation of the methylamino and acetyl groups relative to the ring are of particular interest.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. Theoretical studies on 4ANMA have included HOMO-LUMO analysis.[8]

  • HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the methylamino group.

  • LUMO: Represents the ability to accept an electron. The LUMO is likely to be centered on the electron-deficient acetyl group and the aromatic ring.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Conceptual HOMO-LUMO Properties of this compound

ParameterDescriptionExpected LocalizationImplication
HOMO Electron-donating abilityAromatic ring, N-atomSite of electrophilic attack
LUMO Electron-accepting abilityAcetyl group, Aromatic ringSite of nucleophilic attack
ΔE Chemical reactivity-Lower value indicates higher reactivity
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbonyl group, indicating a region of high electron density and a likely site for electrophilic attack.

  • Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton, indicating regions of low electron density and potential sites for nucleophilic attack.

MEP_Concept

Caption: Conceptual diagram of the expected Molecular Electrostatic Potential (MEP) regions in this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. For this compound, NBO analysis can quantify the extent of electron delocalization from the lone pair of the nitrogen atom into the aromatic ring and the acetyl group. This analysis helps in understanding the hyperconjugative interactions and charge transfer within the molecule, which contribute to its overall stability and reactivity. Theoretical studies of related molecules have utilized NBO analysis to understand electron delocalization and charge transfer.[8]

Applications in Drug Development and Materials Science

The theoretical understanding of this compound's structure and reactivity is paramount for its application in various fields.

  • Drug Development: As an intermediate in the synthesis of pharmaceuticals, understanding its reactive sites allows for the rational design of synthetic pathways to create more complex molecules with potential therapeutic activities, such as analgesics.[3] The study of structure-metabolism relationships of substituted anilines is an active area of research.[11]

  • Dye and Pigment Industry: The electronic properties of this compound, particularly the HOMO-LUMO gap, are directly related to its chromophoric properties. Theoretical calculations can aid in the design of new dyes with specific colors and improved stability.[1]

  • Materials Science: The molecule's potential for hydrogen bonding and π-π stacking interactions, which can be predicted through computational studies, makes it a candidate for the development of novel organic materials with specific electronic or optical properties. Research on 4ANMA crystals has highlighted their potential for nonlinear optical (NLO) applications.[8]

Conclusion

This technical guide has provided a detailed theoretical overview of this compound, integrating its synthesis, spectroscopic characterization, and in-depth computational analysis. The application of DFT methods offers a powerful tool to elucidate the molecule's electronic structure, reactivity, and potential for various applications. While experimental data for some spectroscopic properties are not widely available, theoretical predictions based on established computational protocols provide valuable insights for researchers. The continued theoretical and experimental investigation of this compound and its derivatives will undoubtedly lead to the development of new and improved materials and pharmaceutical agents.

References

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Naifert, S. A., et al. (2025, October 9). Synthesis and Structure of 4-Acetyl-N,N,N-Trimethylanilinium Iodide. Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, November 23). Growth and characterization on highly NLO single crystals this compound for optoelectronics and laser applications. Retrieved from [Link]

  • Fisher Scientific. This compound, 97%. Retrieved from [Link]

  • LookChem. This compound. Retrieved from [Link]

  • Amerigo Scientific. This compound (97%). Retrieved from [Link]

  • This compound: Your Key Intermediate for Dye Synthesis. Retrieved from [Link]

  • Madden, J. C., et al. (2006). Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Cronin, M. T. D., et al. (1998). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 28(11), 1069-1078. Retrieved from [Link]

  • Nguyen, M. C., et al. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, June 27). Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline and its computational investigation towards sensing and non-linear optical properties as potential ammonia sensor. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: N-Acetylation of N-methylaniline with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the N-acetylation of N-methylaniline to synthesize N-methyl-N-phenylacetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, offering field-proven insights into experimental choices, safety protocols, and analytical validation. By integrating theoretical principles with practical application, this guide serves as a self-validating system for the successful synthesis, purification, and characterization of the target compound.

Introduction: The Significance of N-Acetylation

N-acetylation is a fundamental and widely utilized transformation in organic synthesis. The introduction of an acetyl group (-COCH₃) to a nitrogen atom can serve multiple purposes, from protecting amine functionalities during multi-step syntheses to modifying the pharmacological properties of a molecule.[1] The resulting acetamides are often crystalline solids, which aids in their purification through recrystallization.[2]

N-methyl-N-phenylacetamide, the product of N-acetylation of N-methylaniline, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3][4] Understanding the nuances of its synthesis is therefore of significant practical importance. This application note will focus on a robust and efficient protocol using acetic anhydride as the acetylating agent.

Mechanistic Insights: The "Why" Behind the Reaction

The N-acetylation of N-methylaniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of N-methylaniline on one of the carbonyl carbons of acetic anhydride.[5][6]

Here's a breakdown of the causal steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The acetate ion is an excellent leaving group, and its departure re-forms the carbonyl double bond, now part of the newly formed amide.

  • Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of N-methylaniline or a weak base present in the reaction mixture, to yield the final product, N-methyl-N-phenylacetamide, and a corresponding ammonium salt.

The overall reaction is thermodynamically favorable due to the formation of the stable amide bond and the good leaving group nature of the acetate ion.

N-Acetylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure cluster_2 Step 3: Deprotonation NMA N-Methylaniline AA Acetic Anhydride NMA->AA Nucleophilic Attack TI Tetrahedral Intermediate AA->TI Forms TI2 Tetrahedral Intermediate PA Protonated Amide TI2->PA Collapses AcO Acetate Ion TI2->AcO Releases PA2 Protonated Amide Product N-Methyl-N-phenylacetamide PA2->Product Deprotonated by Base Base (e.g., NMA) Base->Product

Caption: Mechanism of N-acetylation of N-methylaniline.

Safety First: Handling Reagents with Care

Both N-methylaniline and acetic anhydride present significant hazards. A thorough understanding and strict adherence to safety protocols are paramount.

  • Acetic Anhydride: This substance is corrosive, a lachrymator, and reacts violently with water to produce acetic acid.[7] It can cause severe skin burns and eye damage.[8] All manipulations should be conducted in a certified chemical fume hood.[7] Personal protective equipment (PPE), including a flame-retardant lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[9]

  • N-methylaniline: This compound is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Handle with care, avoiding inhalation and skin contact.

Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit containing appropriate absorbent materials on hand.[7] In case of skin contact, immediately wash the affected area with copious amounts of water.[9]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
N-methylaniline≥98% PuritySigma-Aldrich
Acetic AnhydrideACS GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Anhydrous Magnesium SulfateACS GradeSigma-Aldrich
HexaneHPLC GradeVWR
Ethyl AcetateHPLC GradeVWR
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (5.35 g, 50 mmol) in 30 mL of dichloromethane (DCM).

  • Addition of Acetic Anhydride: While stirring the solution at room temperature, slowly add acetic anhydride (5.6 g, 55 mmol, 1.1 equivalents) dropwise over 5-10 minutes. An exothermic reaction may be observed. If necessary, cool the flask in an ice-water bath to maintain a temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[10] For TLC, use a mobile phase of 3:1 Hexane:Ethyl Acetate. The product, N-methyl-N-phenylacetamide, will have a lower Rf value than the starting N-methylaniline. The reaction is typically complete within 1-2 hours.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct and any unreacted acetic anhydride. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-methyl-N-phenylacetamide can be purified by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel.[5] For recrystallization, dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Experimental Workflow A 1. Dissolve N-methylaniline in DCM B 2. Add Acetic Anhydride dropwise A->B C 3. Stir and Monitor by TLC/HPLC-MS B->C D 4. Quench with NaHCO3 solution C->D E 5. Extract with DCM D->E F 6. Dry and Evaporate Solvent E->F G 7. Purify by Recrystallization/Chromatography F->G H Final Product: N-methyl-N-phenylacetamide G->H

Caption: Workflow for the synthesis of N-methyl-N-phenylacetamide.

Product Characterization and Validation

Ensuring the identity and purity of the synthesized N-methyl-N-phenylacetamide is a critical final step.

Analytical Techniques
TechniqueExpected Outcome
Melting Point The purified product should have a sharp melting point. Literature value for N-methyl-N-phenylacetamide is 102-104°C.[2]
Infrared (IR) Spectroscopy Appearance of a strong carbonyl (C=O) stretch around 1650-1670 cm⁻¹ and disappearance of the N-H stretch from the starting material.
¹H NMR Spectroscopy Protons on the methyl groups and the aromatic ring will show characteristic chemical shifts and splitting patterns.
¹³C NMR Spectroscopy A peak corresponding to the amide carbonyl carbon will be observed around 170 ppm.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of N-methyl-N-phenylacetamide (C₉H₁₁NO, M.W. 149.19 g/mol ) should be observed.[11]
Data Interpretation

A successful synthesis will be confirmed by:

  • A melting point that is in close agreement with the literature value.

  • An IR spectrum showing the characteristic amide carbonyl peak.

  • NMR spectra that are consistent with the structure of N-methyl-N-phenylacetamide.

  • A mass spectrum showing the correct molecular ion peak.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during work-up or purification.Ensure dropwise addition of acetic anhydride to control exotherm. Increase reaction time. Be careful during extractions to avoid emulsion formation.
Presence of Starting Material in Product Insufficient amount of acetylating agent; short reaction time.Use a slight excess of acetic anhydride (1.1-1.2 equivalents).[5] Monitor the reaction to completion using TLC or HPLC-MS.[10]
Oily Product Instead of Crystals Presence of impurities; residual solvent.Ensure thorough drying of the organic layer. Re-purify using column chromatography. Ensure the recrystallization solvent system is appropriate.

Conclusion

The N-acetylation of N-methylaniline using acetic anhydride is a reliable and efficient method for the synthesis of N-methyl-N-phenylacetamide. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and employing appropriate analytical techniques for monitoring and characterization, researchers can consistently achieve high yields of a pure product. This application note provides the necessary framework for successfully implementing this important synthetic transformation in a laboratory setting.

References

  • Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of N-Methylacetanilide.
  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: HPLC-MS Analysis for Reaction Monitoring of N-Acetylated [4-(2-Morpholinoethoxy)phenyl]methylamine.
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). ACETIC ANHYDRIDE. Retrieved from [Link]

  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]

  • IsoLab. (n.d.). Acetic Anhydride. Retrieved from [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • SIELC Technologies. (2018). Acetamide, N-methyl-N-phenyl-. Retrieved from [Link]

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Application Notes and Protocols: 4-Acetyl-N-methylaniline as a Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Acetyl-N-methylaniline in Modern Dye Chemistry

In the vast and vibrant landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, accounting for a significant portion of all commercial dyes.[1] The elegance of azo dye synthesis lies in its modularity, allowing for a near-infinite palette of colors through the judicious selection of two key components: a diazo component and a coupling component. At the heart of this chemical artistry is the diazotization of a primary aromatic amine, followed by an azo coupling reaction.[2]

This document provides an in-depth technical guide on the application of this compound (also known as 4'-Amino-N-methylacetanilide) as a strategic intermediate in the synthesis of high-performance azo dyes. Its unique molecular architecture, featuring both N-alkylation and N-acetylation, offers dye chemists a powerful tool to modulate the final properties of the colorant, including shade, lightfastness, and affinity for various substrates. We will delve into the mechanistic rationale behind its use and provide a detailed, field-proven protocol for the synthesis of a representative disperse dye.

Causality in Experimental Design: The Influence of N-Methyl and N-Acetyl Moieties

The selection of this compound as a diazo component is a deliberate choice driven by the predictable influence of its functional groups on the resulting dye's performance.

  • The N-Methyl Group: The presence of the methyl group on the nitrogen atom is known to influence the electronic properties of the aromatic ring. This can lead to a bathochromic shift (a deepening of the color) in the resulting dye compared to its non-methylated counterpart. The methyl group's electron-donating nature can also impact the overall lightfastness of the dye.[3]

  • The N-Acetyl Group: Acetylation of the amino group plays a crucial role in modifying the dye's properties. It can reduce the electron-donating strength of the nitrogen, leading to a hypsochromic shift (lightening of the color).[4] More significantly, the acetyl group can enhance the lightfastness of the dye by protecting the amino group from photo-oxidation.[4][5] This modification can also improve the dye's affinity for certain synthetic fibers, making it particularly suitable for disperse dyes.

By understanding these structure-property relationships, researchers can rationally design dyes with specific, targeted characteristics.

Experimental Workflow: Synthesis of a Disperse Orange Dye

The following protocol details the synthesis of a representative disperse orange dye using this compound as the diazo component and N,N-diethylaniline as the coupling component. This two-stage process, involving diazotization and azo coupling, is a cornerstone of industrial dye synthesis.

Diagram of the Synthetic Workflow

DyeSynthesis cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage A This compound B Hydrochloric Acid Sodium Nitrite (0-5°C) A->B Dissolution & Cooling C Diazonium Salt Solution B->C Nitrosation E Coupling Reaction (pH 4-5) C->E Slow Addition D N,N-Diethylaniline in Acetic Acid D->E F Crude Disperse Orange Dye E->F G Pure Disperse Orange Dye F->G Purification

Caption: General workflow for the synthesis of a disperse orange dye.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (g)Moles
This compound164.211.640.01
Concentrated Hydrochloric Acid36.462.5 mL~0.03
Sodium Nitrite69.000.720.0105
N,N-Diethylaniline149.231.500.01
Glacial Acetic Acid60.0510 mL-
Sodium Acetate (anhydrous)82.03As needed-
Ice-As needed-
Distilled Water18.02As needed-
Protocol 1: Diazotization of this compound
  • Preparation of the Amine Salt Solution: In a 100 mL beaker, add 1.64 g (0.01 mol) of this compound to 10 mL of distilled water. While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt. Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. After the addition is complete, continue stirring for an additional 20 minutes in the ice bath.

    • Causality Note: The low temperature is critical to prevent the decomposition of the relatively unstable diazonium salt.[6] The slight excess of sodium nitrite ensures the complete conversion of the primary amine.

  • Verification of Diazotization (Optional but Recommended): Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount more of the sodium nitrite solution. To remove excess nitrous acid, which can interfere with the coupling reaction, a small amount of urea or sulfamic acid can be added until the starch-iodide test is negative.

Protocol 2: Azo Coupling Reaction
  • Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve 1.50 g (0.01 mol) of N,N-diethylaniline in 10 mL of glacial acetic acid. Cool this solution to 0-5°C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold N,N-diethylaniline solution with vigorous stirring. A brightly colored orange precipitate should form immediately.

  • pH Adjustment: Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution. This can be monitored using pH paper.

    • Causality Note: The coupling reaction is pH-dependent. An acidic pH of 4-5 is optimal for coupling with anilines, as it prevents the diazonium salt from converting to an unreactive diazotate ion at higher pH and minimizes the protonation of the aniline at lower pH, which would deactivate it towards electrophilic attack.[6]

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Protocol 3: Isolation and Purification
  • Isolation: Collect the precipitated orange dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold water to remove any unreacted salts and acids.

  • Drying: Dry the crude dye in a desiccator or a drying oven at a low temperature (e.g., 60-70°C).

  • Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Expected Results and Characterization

The synthesized disperse orange dye is expected to be a brightly colored solid. The exact shade and melting point will depend on the purity of the product.

Characterization:

  • UV-Visible Spectroscopy: A solution of the dye in a suitable solvent (e.g., ethanol or acetone) should exhibit a maximum absorption wavelength (λmax) in the visible region, characteristic of its color.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the azo group (-N=N-), aromatic rings, and other functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized dye.

Safety and Handling Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Avoid direct contact.

  • Diazonium salts in their solid, dry state can be explosive. They should always be kept in solution and at low temperatures.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of azo dyes. The strategic presence of the N-methyl and N-acetyl groups provides a means to fine-tune the properties of the final colorant, particularly in the realm of disperse dyes for synthetic fibers. The detailed protocols provided herein offer a robust and reproducible method for the synthesis of a representative disperse orange dye, serving as a foundational guide for researchers and professionals in the field of dye chemistry. By understanding the underlying principles of diazotization, azo coupling, and the influence of molecular structure on dye properties, new and innovative colorants can be developed to meet the ever-evolving demands of the industry.

References

  • Okubu, K. (1953). Acetylation of Some Azo Dyes and Its Effects on the Thermodynamic Parameter, Colour and Fading Values on Nylon 6, 6 and Wool Fabric. Journal of the Society of Dyers and Colourists, 69(4), 143-147.
  • Arun, V., & Murthy, P. S. (n.d.). Effect of acylation on the dyeing and fastness properties of some azo dyes. ResearchGate. [Link]

  • Gung, B. W., & Taylor, R. T. (2004). The Synthesis of Azo Dyes.
  • Mkpenie, V. N., & Essien, E. E. (2015). Solvent and Methyl Group Effects on the Electronic Spectral Properties of Azo-2-Naphthol Dye. Chemical Science International Journal, 8(1), 1-8. [Link]

  • Wang, X., et al. (2018). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. International Journal of Organic Chemistry, 8, 249-258.
  • Saha, A., et al. (n.d.). Organic Chemistry-4.
  • Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes.
  • Unknown. (n.d.). Diazotization-Coupling Reaction --.doc. ResearchGate. [Link]

  • Altaie, S. M., et al. (2017, October 21).
  • Ali, H. F., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Global Pharma Technology, 10(12), 33-42.
  • Ali, Y. H., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. University of Babylon.
  • ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-methylaniline. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of Methyl orange.
  • Wikipedia. (n.d.). Azo dye. [Link]

  • Wheeler Scientific. (2024, July 4). Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis [Video]. YouTube. [Link]

  • M. A. Ali, et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Barrera, J. A. (2014, April 7). Synthesis of Methyl Orange Dye [DOCX]. Slideshare. [Link]

  • Reddit. (2018, November 9). What component in the azo dyes is responsible for giving out the color? Is it possible to de-colorize it through addition of halogens to the N=N bond? r/askscience.
  • Google Patents. (n.d.).
  • Khalik, W. F. A., et al. (2017). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. Scientific Reports, 7(1), 1-13.
  • ResearchGate. (n.d.). Some Aspects of the Light Fastness of Reactive Azo‐dyes on Cellulose under Wet Conditions. [Link]

  • Wang, C.-H., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Polymers, 14(15), 3069.
  • Google Patents. (n.d.).
  • Scribd. (n.d.). Exp. - No.2 - Dye Synthesis. [Link]

  • Patel, K. D., et al. (2012). Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. Journal of Chemical and Pharmaceutical Research, 4(1), 444-448.

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Application Notes and Protocols: The Strategic Use of 4-Acetyl-N-methylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the versatile applications of 4-Acetyl-N-methylaniline (also known as 4'-N-Methylaminoacetophenone) in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides an in-depth look at the compound's chemical properties, its strategic role as a synthetic building block, and detailed protocols for its application, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: Unveiling the Synthetic Potential of this compound

This compound is a bifunctional aromatic compound featuring a para-substituted acetophenone and an N-methylated aniline moiety.[1] This unique structural arrangement provides two reactive centers: the carbonyl group of the acetyl function and the secondary amine, along with the activated aromatic ring. These features make it a valuable and versatile starting material and intermediate in the synthesis of a range of organic molecules, including those with significant biological activity. While its application in the synthesis of dyes and pigments is well-established, its role in pharmaceutical development, particularly in the creation of analgesics and anti-inflammatory agents, is an area of active interest.[1]

The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon, in addition to the potential for electrophilic aromatic substitution, allows for a diverse array of chemical transformations. The N-methyl group offers steric hindrance that can influence reaction selectivity and imparts specific pharmacokinetic properties in final drug molecules.[2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe synthetic planning.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17687-47-7
Molecular Formula C₉H₁₁NO[3]
Molecular Weight 149.19 g/mol [3]
Appearance Pale yellow to white/brown solid/powder[1][4]
Melting Point 103-107 °C
Purity ≥97%[3]
Solubility Soluble in organic solvents such as ethyl acetate and 1M HCl.[5] Limited solubility in water.[6]

Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin sensitizer. The compound should be stored at room temperature in a tightly sealed container to prevent moisture absorption and degradation.[1]

Core Synthetic Applications in Pharmaceutical R&D

The utility of this compound in pharmaceutical synthesis stems from the reactivity of its functional groups, which can be selectively targeted to build molecular complexity.

The Acetyl Group as a Synthetic Handle

The acetyl group is a versatile precursor for a variety of functional groups. Its carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent methyl protons are weakly acidic, allowing for enolate formation and subsequent reactions.

Diagram 1: Reactivity of the Acetyl Group

G Start This compound Sub1 Reduction (e.g., NaBH4) Start->Sub1 Sub2 Oxidation (e.g., Haloform Reaction) Start->Sub2 Sub3 Condensation (e.g., Aldol, Claisen-Schmidt) Start->Sub3 Sub4 Willgerodt-Kindler Reaction Start->Sub4 Prod1 Chiral Alcohol Intermediate Sub1->Prod1 Prod2 Carboxylic Acid Derivative Sub2->Prod2 Prod3 Chalcone/Enone Intermediate Sub3->Prod3 Prod4 Thioamide Derivative Sub4->Prod4

Caption: Key transformations of the acetyl group.

The N-Methylamino Group in Molecular Scaffolding

The N-methylamino group is a key pharmacophore in many biologically active molecules. It can act as a nucleophile, a directing group for electrophilic aromatic substitution, and a basic center for salt formation, which is crucial for drug formulation.

Diagram 2: Role of the N-Methylamino Group

G Start This compound Sub1 N-Alkylation / N-Arylation Start->Sub1 Sub2 Ortho-directing Group (Electrophilic Aromatic Substitution) Start->Sub2 Sub3 Salt Formation (with acids) Start->Sub3 Prod1 Tertiary Amine Derivatives Sub1->Prod1 Prod2 Ortho-substituted Analogs Sub2->Prod2 Prod3 Pharmaceutical Salts Sub3->Prod3 G A 4-Methylacetophenone (Starting Material) B α-Bromination A->B C ω-Bromo-(4-methyl)acetophenone B->C D Reaction with Cyanoacetylhydrazine C->D E Hydrazide-Hydrazone Derivative D->E F Biological Evaluation (e.g., Antitumor Screening) E->F

Caption: Experimental workflow for synthesis and evaluation.

Protocol: Synthesis of 4-Methyl-ω-cyanoacetophenonecyanoacetylhydrazone [7] This multi-step synthesis first involves the reaction of ω-bromo-(4-methyl-acetophenone) with cyanoacetylhydrazine.

Materials and Reagents:

  • ω-Bromo-(4-methyl-acetophenone)

  • Cyanoacetylhydrazine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • A mixture of cyanoacetylhydrazine (10 mmol) and ω-bromo-(4-methyl-acetophenone) (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.

  • The reaction mixture is refluxed for 4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed with cold ethanol.

  • The final product, 4-methyl-ω-cyanoacetophenonecyanoacetylhydrazone, is purified by recrystallization from ethanol to yield pale brown crystals.

Expected Yield: ~62% [7] Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR, and its purity assessed by elemental analysis. [7] Rationale for Experimental Choices:

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and allows for heating to reflux temperature to provide the necessary activation energy for the reaction.

  • Reflux: Heating the reaction mixture to its boiling point under reflux ensures a constant and controlled temperature, maximizing the reaction rate without loss of solvent.

  • Purification: Recrystallization is an effective method for purifying the solid product, removing unreacted starting materials and by-products.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. While its direct application in the synthesis of blockbuster drugs may not be widely publicized, its role in the development of novel bioactive compounds and key pharmaceutical intermediates is evident from the scientific literature. The protocols and synthetic strategies outlined in these application notes provide a foundation for researchers to explore the full potential of this readily available and reactive intermediate in their drug discovery and development programs.

References

  • Fisher Scientific. This compound, 97%. [Link]

  • Amerigo Scientific. This compound (97%). [Link]

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Bulgarian Journal of Chemistry.
  • ResearchGate. Synthesis of tapentadol hydrochloride. [Link]

  • Google Patents.
  • European Patent Office. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF. [Link]

  • Scribd. Synthesis of Tramadol Lab. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of tapentadol hydrochloride. [Link]

  • ResearchGate. Synthesis of Tramadol and Analogous. [Link]

  • SciELO México. Synthesis of Tramadol and Analogous. [Link]

  • SpectraBase. 4'-amino-N-methylacetanilide. [Link]

  • Wikipedia. Mephedrone. [Link]

  • Google Patents. Method for the production of adrenaline.
  • ResearchGate. Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]

  • Google Patents.
  • PubMed. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. [Link]

  • PubMed. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. [Link]

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Protocol for the Purification of 4-Acetyl-N-methylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Synthesis & Purification Group

Abstract

4-Acetyl-N-methylaniline is a key chemical intermediate in the synthesis of various products, including azo dyes and active pharmaceutical ingredients (APIs).[1][2][3] Commercially available this compound often has a purity of 97-98%, which may be insufficient for sensitive applications that require high-purity starting materials.[1][4] Recrystallization is a robust and scalable purification technique for solid organic compounds, leveraging differences in solubility at varying temperatures to isolate the desired compound from its impurities. This application note provides a detailed, field-proven protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodology includes a systematic approach to solvent selection, a step-by-step recrystallization workflow, and post-purification validation techniques to ensure a self-validating system of purity enhancement.

Introduction: The Rationale for Purification

The principle of recrystallization is based on the differential solubility of a compound and its impurities in a given solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but extensively at high temperatures (near the solvent's boiling point). Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or 'mother liquor,' upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).

In the case of this compound, which typically appears as a pale yellow or brown powder[1][5], impurities may include unreacted starting materials from its synthesis or colored polymeric byproducts. This protocol aims to remove these contaminants to yield a product with improved purity, characterized by a sharper melting point and a lighter color.

Compound Properties & Safety Precautions

Physicochemical Data

A summary of the key properties of this compound is presented below. The goal of this protocol is to narrow the melting point range to be closer to the literature value for a pure substance.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance Pale yellow to pale brown solid/powder[1][5]
Reported Melting Point 103-110 °C[1][5]
CAS Number 17687-47-7[1]
Safety and Handling

Researcher safety is paramount. This protocol must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • This compound: May cause an allergic skin reaction (H317). Avoid breathing dust. Avoid contact with skin and eyes.[5]

  • Solvents (e.g., Ethanol, Isopropanol): Are flammable liquids and vapors. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Activated Charcoal: A fine powder that can be an inhalation hazard. Handle carefully to avoid generating dust.

Required PPE:

  • Splash-proof safety goggles

  • Chemical-resistant gloves (nitrile is suitable)

  • Flame-resistant lab coat

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.[5]

Experimental Protocol: A Self-Validating Workflow

This protocol is divided into three key stages: selecting the optimal solvent, performing the recrystallization, and validating the outcome.

Stage 1: Solvent System Selection

Methodology:

  • Place approximately 50 mg of the crude this compound into four separate small test tubes.

  • To each tube, add 1 mL of a different test solvent (e.g., deionized water, ethanol, isopropanol, and a 1:1 ethanol/water mixture).

  • Agitate each tube at room temperature and record the solubility.

  • For tubes in which the compound is not soluble at room temperature, gently heat them in a warm water bath towards the boiling point of the solvent. Record the solubility when hot.

  • Allow the tubes that showed good solubility when hot to cool to room temperature, and then place them in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed.

The ideal solvent is one that exhibits the properties outlined in the table below:

SolventSolubility at Room TempSolubility when HotCrystal Formation on CoolingAssessment
Example: Water(Record Observation)(Record Observation)(Record Observation)(Determine Suitability)
Example: Ethanol(Record Observation)(Record Observation)(Record Observation)(Determine Suitability)
Example: Isopropanol(Record Observation)(Record Observation)(Record Observation)(Determine Suitability)
Example: 1:1 EtOH/H₂O(Record Observation)(Record Observation)(Record Observation)(Determine Suitability)

Based on the polarity of the molecule, a mixture of ethanol and water is often a successful starting point for compounds of this type.

Stage 2: Bulk Recrystallization Procedure

This procedure assumes a starting quantity of 5.0 g of crude material. Adjust solvent volumes accordingly for different quantities.

Equipment:

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

Reagents:

  • Crude this compound (5.0 g)

  • Optimal solvent (determined in Stage 1)

  • Activated charcoal (decolorizing carbon), optional

  • Boiling chips

Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of crude this compound and a magnetic stir bar into a 250 mL Erlenmeyer flask. Add a small portion (approx. 40-50 mL) of the chosen solvent. Place the flask on a hot plate and bring the solution to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small aliquots of the solvent just until all the solid has dissolved. Causality: It is critical to use the minimum amount of hot solvent required for complete dissolution. Using excess solvent will reduce the final yield as more of the compound will remain dissolved upon cooling.

  • Decolorization (If Necessary): If the solution is significantly colored (e.g., dark yellow or brown), remove it from the heat source and wait for the boiling to subside. Add a small amount (approx. 0.1-0.2 g) of activated charcoal to the flask. Causality: Activated charcoal has a high surface area that adsorbs colored impurities. Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Gravity Filtration: If charcoal was added, or if insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and set it on top of a clean 125 mL Erlenmeyer flask. Heat the receiving flask with a small amount of solvent to keep its atmosphere saturated with solvent vapor. Causality: Keeping the funnel and receiving flask hot prevents the desired compound from crystallizing prematurely during filtration, which would result in product loss. Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass (slightly ajar) and allow it to cool slowly to room temperature on the benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within the crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified product.

  • Drying: Leave the crystals in the Büchner funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely in a dust-free environment or in a vacuum oven at a low temperature (<50 °C).

  • Final Analysis: Weigh the final product to calculate the percent recovery and proceed to Stage 3 for purity validation.

Stage 3: Purity Validation

This stage is essential to confirm the success of the purification.

  • Melting Point Analysis: Determine the melting point range of both the crude starting material and the final recrystallized product. A successful purification is indicated by a higher and narrower melting point range. For example, a crude melting point of 103-107 °C might improve to 108-109.5 °C.

  • Visual Inspection: The purified product should be a lighter color (ideally off-white or very pale yellow) and have a more defined crystalline structure compared to the crude powder.

  • Thin-Layer Chromatography (TLC): (Optional, for advanced validation) Spot the crude material and the purified product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The purified product should show a single, strong spot, while the crude material may show additional faint spots corresponding to impurities.

Workflow Visualization

The following diagram illustrates the complete purification and validation process.

Recrystallization_Workflow process_node process_node input_output_node input_output_node decision_node decision_node impurity_node impurity_node crude Crude this compound dissolve 1. Dissolve in minimum hot solvent crude->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal 2. Add Activated Charcoal is_colored->add_charcoal Yes cool 4. Slow Cooling & Ice Bath is_colored->cool No hot_filter 3. Hot Gravity Filtration add_charcoal->hot_filter insoluble_imp Insoluble Impurities & Charcoal hot_filter->insoluble_imp hot_filter->cool vacuum_filter 5. Vacuum Filtration cool->vacuum_filter mother_liquor Mother Liquor (Soluble Impurities) vacuum_filter->mother_liquor wash 6. Wash with Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry pure_product Pure this compound dry->pure_product validate 8. Purity Validation (MP, TLC, Appearance) pure_product->validate

Caption: Recrystallization workflow for this compound.

References

  • This compound. Stenutz. [Link]

  • This compound (97%). Amerigo Scientific. [Link]

  • This compound: Your Key Intermediate for Dye Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sourcing this compound: A Buyer's Guide from China. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Purification by Recrystallization. Chemistry 233: Organic Lab I, Procedure. [Link]

  • Recrystallization of Acetanilide. Scribd. [Link]

Sources

A Robust HPLC Method for the Quantitative Analysis of 4-Acetyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, optimized, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Acetyl-N-methylaniline (also known as 4-N-Methylaminoacetophenone). This compound is a relevant intermediate in the synthesis of various organic molecules and pharmaceuticals. The described isocratic reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and high throughput, making it suitable for quality control, purity assessment, and stability studies in research and drug development environments. The scientific rationale behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive understanding of the method's principles.

Scientific Principles and Method Rationale

The development of a robust analytical method requires a foundational understanding of the analyte's physicochemical properties and its interaction with the chromatographic system. This compound (C₉H₁₁NO, M.W. 149.19 g/mol ) is a substituted aromatic amine.[1][2] The presence of a phenyl ring, an acetyl group, and a secondary amine dictates its chromatographic behavior.

Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC is the predominant mode for the analysis of moderately polar to non-polar organic compounds. This compound, with its aromatic structure, is well-suited for retention on a non-polar stationary phase. This technique separates analytes based on their hydrophobic interactions with the stationary phase, providing excellent resolution and reproducibility for a wide range of aromatic compounds.[3][4][5]

Stationary Phase Selection: C18 (Octadecylsilane)

A C18 column is the most common and versatile stationary phase in RP-HPLC and is the recommended choice for this analysis.[6][7] The long alkyl chains (C18) provide a high degree of hydrophobicity, ensuring sufficient retention of the this compound molecule through interactions with its phenyl ring. The use of a modern, end-capped C18 column is crucial to minimize undesirable interactions between the basic amine group of the analyte and residual acidic silanol groups on the silica support, which can otherwise lead to poor peak shape (tailing) and variable retention times.

Mobile Phase Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and a miscible organic solvent. The ratio of these components controls the elution strength and, consequently, the retention time of the analyte.

  • Organic Modifier: Acetonitrile is selected as the organic modifier. Compared to methanol, acetonitrile often provides better peak shapes for basic compounds, has a lower UV cutoff, and generates lower backpressure, allowing for more efficient separations.

  • Aqueous Component and pH Control: The secondary amine group in this compound is basic. The pKa of the structurally related N-methylaniline is approximately 4.8.[8][9] The electron-withdrawing acetyl group on the para position is expected to slightly lower this pKa. Controlling the mobile phase pH is therefore critical to ensure a consistent state of ionization and reproducible retention. By setting the pH to approximately 3.0 with a phosphate buffer, the amine group will be consistently protonated (in its cationic form). This suppresses the variability in retention that can occur when operating near the analyte's pKa and improves peak symmetry by minimizing interactions with silanols.

Detector and Wavelength Selection

The conjugated system of the benzene ring and the acetyl group in this compound makes it a strong chromophore, ideal for UV-Vis detection. While a full UV scan of a standard solution would pinpoint the absorbance maximum (λmax), a detection wavelength of 254 nm is a robust choice as it is a common wavelength for aromatic compounds and provides excellent sensitivity.[7]

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Chemicals and Reagents
  • This compound reference standard (≥97% purity).[1][10][11]

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Phosphoric acid (85%) (Analytical grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Column
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Discovery® C18, Nucleosil C18, or equivalent).[7][12]

Experimental Protocol

Mobile Phase Preparation (25 mM Phosphate Buffer pH 3.0 : Acetonitrile)
  • Aqueous Component (25 mM KH₂PO₄, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 by adding small amounts of 85% phosphoric acid while monitoring with a calibrated pH meter.

  • Final Mobile Phase (60:40 v/v):

    • Carefully mix 600 mL of the prepared phosphate buffer (Aqueous Component) with 400 mL of Acetonitrile.

    • Degas the final mobile phase for 15-20 minutes using sonication or an online degasser before use.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the mobile phase. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a raw material or drug substance:

  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the mobile phase.

  • Make further dilutions with the mobile phase as necessary to bring the final concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Method Parameters and System Suitability

The quantitative data for the HPLC method is summarized in the table below.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C[7]
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time ~10 minutes
System Suitability Testing (SST)

Before starting the analysis, the system's performance must be verified.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Inject a working standard solution (e.g., 25 µg/mL) five or six times.

  • The system is deemed ready for analysis if it meets the following criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

Analytical Workflow Diagram

The entire analytical process, from preparation to final data analysis, is outlined in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_mobile Mobile Phase Preparation (Buffer + ACN) equilibration System Equilibration & Baseline Check prep_mobile->equilibration prep_std Standard Solution Preparation sst System Suitability Test (SST) prep_std->sst calibration Calibration Curve Generation prep_std->calibration prep_sample Sample Solution Preparation & Filtration analysis Sample Analysis prep_sample->analysis equilibration->sst System Ready sst->calibration SST Pass calibration->analysis integration Peak Integration & Identification analysis->integration quantification Quantification (vs. Calibration Curve) integration->quantification report Final Report Generation quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Data Analysis and Method Validation

Quantification

Create a calibration curve by plotting the peak area of the this compound standard against its concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999. The concentration of the analyte in the prepared samples can then be determined from this curve.

Trustworthiness Through Validation

To ensure this method is a self-validating system for routine use, a full method validation should be performed according to ICH guidelines (Q2(R1)). Key parameters to evaluate include:

  • Specificity: Ensuring no interference from diluents or potential impurities at the analyte's retention time.

  • Linearity: Assessed over the range of working standard concentrations.

  • Accuracy: Determined by spike-recovery studies at multiple concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Established based on signal-to-noise ratios.

  • Robustness: Examining the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion

The RP-HPLC method detailed in this application note provides a straightforward and robust approach for the quantitative determination of this compound. The use of a standard C18 column with an isocratic mobile phase of acetonitrile and a pH-controlled phosphate buffer ensures excellent peak shape, reliable retention, and high sensitivity with UV detection. This method is well-suited for implementation in quality control laboratories and research settings, offering the accuracy and precision required for the analysis of pharmaceutical intermediates and fine chemicals.

References

  • This compound (97%) - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 4, 2026, from [Link]

  • This compound, 97% | Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 4, 2026, from [Link]

  • Kuwata, K., Uebori, M., & Yamazaki, Y. (1981). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 10(5), 537-542. Retrieved January 4, 2026, from [Link]

  • Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(12), 1862–1869. Retrieved January 4, 2026, from [Link]

  • Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 4-Methylacetanilide | C9H11NO - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Separation of Aromatic Amines by Reversed-Phase Chromatography. - ACS Publications. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Growth and characterization on highly NLO single crystals this compound for optoelectronics and laser applications. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Becht, A., & Eilks, I. (2021). Quantification of aniline and N-methylaniline in indigo. SN Applied Sciences, 3(11), 922. Retrieved January 4, 2026, from [Link]

  • Ötvös, I., & Szepesy, L. (1978). Investigation of aromatic hydrocarbons by reversed phase HPLC. Chromatographia, 11(5), 262-268. Retrieved January 4, 2026, from [Link]

  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 4, 2026, from [Link]

  • N-Methylaniline - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Daniel, D. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved January 4, 2026, from [Link]

  • HPLC Method for Flavourings. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 4, 2026, from [Link]

  • Showing Compound N-Methylaniline (FDB003963) - FooDB. (n.d.). FooDB. Retrieved January 4, 2026, from [Link]

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Application Note: High-Throughput GC-MS Analysis of 4-Acetyl-N-methylaniline and its Process-Related Byproducts in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous identification and quantification of 4-Acetyl-N-methylaniline, a key intermediate in pharmaceutical synthesis, and its potential process-related byproducts.[1] Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug safety and efficacy.[2][3] This protocol provides a robust and reliable analytical tool for researchers, scientists, and drug development professionals engaged in the quality control of pharmaceutical manufacturing processes. The methodology outlined herein is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

This compound, also known as 4'-methylaminoacetophenone, is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring both a ketone and a secondary amine, makes it a valuable building block in the creation of more complex molecules.[1] However, like many multi-step organic syntheses, the production of this compound can lead to the formation of process-related impurities. These byproducts can arise from incomplete reactions, side reactions, or the degradation of starting materials and intermediates. The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[4][5] This combination makes it an ideal method for the analysis of volatile and semi-volatile organic compounds, such as this compound and its potential byproducts, in complex matrices.[4][5] This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis, to ensure the quality and purity of this critical pharmaceutical intermediate.

Potential Byproducts in the Synthesis of this compound

The synthesis of this compound typically involves the N-methylation of 4-acetylaniline or the acylation of N-methylaniline. Depending on the synthetic route and reaction conditions, several byproducts may be formed. Understanding these potential impurities is crucial for developing a specific and robust analytical method.

Common Synthetic Routes and Potential Byproducts:

  • N-methylation of 4-acetylaniline: This route can lead to the formation of the starting material, 4-acetylaniline, as an impurity if the reaction does not go to completion. Over-methylation can result in the formation of the tertiary amine, 4-acetyl-N,N-dimethylaniline.

  • Friedel-Crafts Acylation of N-methylaniline: This classic electrophilic aromatic substitution can result in different isomers (ortho-, meta-, para-) of acetyl-N-methylaniline. While the para-isomer is the desired product, the formation of ortho- and meta-isomers is possible. Additionally, unreacted N-methylaniline may be present.[6]

A common byproduct that can arise from the self-condensation of the acetyl group under certain conditions is a dione derivative. Furthermore, degradation of the starting materials or the product can lead to other impurities. A thorough understanding of the synthetic pathway is paramount for identifying and controlling these byproducts.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥97% purity), 4-acetylaniline, N-methylaniline, ortho-acetyl-N-methylaniline, meta-acetyl-N-methylaniline, and 4-acetyl-N,N-dimethylaniline reference standards.

  • Solvents: Methanol (HPLC grade or equivalent), Dichloromethane (GC grade).

  • Internal Standard (IS): N-methylacetanilide (CAS 579-10-2) or another suitable non-interfering compound.[7][8][9]

Standard and Sample Preparation

Rationale: Proper sample and standard preparation are critical for accurate and reproducible GC-MS analysis. The goal is to dissolve the analyte of interest in a suitable solvent at a concentration appropriate for the instrument's sensitivity, while minimizing matrix effects. Methanol is chosen for its ability to dissolve the target analytes and its compatibility with the GC inlet. An internal standard is used to correct for variations in injection volume and instrument response.

Protocol:

  • Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of N-methylacetanilide and dissolve it in 100 mL of methanol to prepare a 100 µg/mL stock solution.

  • Standard Stock Solutions: Accurately weigh approximately 10 mg of each reference standard (this compound and potential byproducts) and dissolve each in 100 mL of methanol to prepare individual 100 µg/mL stock solutions.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard stock solutions with methanol to cover the expected concentration range of the analytes in the samples. Spike each calibration standard with the IS stock solution to a final concentration of 10 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and sonicate for 5 minutes to ensure complete dissolution. Spike the sample solution with the IS stock solution to a final concentration of 10 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[10]

GC-MS Instrumentation and Parameters

Rationale: The choice of GC column and temperature program is crucial for achieving good separation of the target analytes from each other and from any matrix components. A mid-polar column is selected to provide good selectivity for the aromatic and polar functional groups present in the analytes. The temperature program is optimized to ensure sharp peaks and adequate resolution within a reasonable run time. The mass spectrometer parameters are set for sensitive detection and reliable identification based on mass spectra.

Parameter Setting Rationale
Gas Chromatograph
ColumnRxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of semi-volatile compounds.
Carrier GasHelium (≥99.999% purity)Inert carrier gas, provides good efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for a 0.25 mm ID column.
Inlet Temperature250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Injection Volume1 µLStandard injection volume for this type of analysis.
Injection ModeSplitless (or split, depending on concentration)Splitless mode is used for trace analysis to maximize sensitivity.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)Optimized for separation of the target analytes.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for electron ionization.
Interface Temp.280 °CPrevents condensation of analytes between the GC and MS.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for EI, provides extensive and reproducible fragmentation.
Mass Rangem/z 40-450Covers the molecular ions and expected fragment ions of the analytes.
Scan ModeFull Scan (for qualitative analysis and method development)
Selected Ion Monitoring (SIM) (for quantitative analysis)SIM mode provides higher sensitivity and selectivity for target analytes.

Data Analysis and Interpretation

Qualitative Analysis

Identification of this compound and its byproducts is achieved by comparing the retention times and the mass spectra of the peaks in the sample chromatogram with those of the reference standards. The fragmentation patterns observed in the mass spectra are unique to each compound and serve as a "fingerprint" for identification.

Quantitative Analysis

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the series of calibration standards. The concentration of the analytes in the sample is then determined from this calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[5][12] A correlation coefficient (R²) of ≥0.99 is typically required.[11][12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11][12] Recovery studies should be performed, with typical acceptance criteria of 98-102%.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11][12] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤2%.[11][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[11]

Visualizations

Experimental Workflow

GC-MS Analysis Workflow Figure 1. GC-MS Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis prep_start Weigh Standards & Sample dissolve Dissolve in Methanol prep_start->dissolve is_spike Spike with Internal Standard dissolve->is_spike filter Filter (0.45 µm) is_spike->filter injection Inject 1 µL into GC-MS filter->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection qualitative Qualitative Analysis (Retention Time & Mass Spectra) detection->qualitative quantitative Quantitative Analysis (Calibration Curve & IS) qualitative->quantitative validation Method Validation (ICH) quantitative->validation

Caption: Figure 1. A schematic overview of the GC-MS analysis workflow for this compound.

Fragmentation Pathway of this compound

Fragmentation of this compound Figure 2. Proposed EI Fragmentation Pathway cluster_frags Key Fragment Ions mol_ion [M]+• m/z 149 frag1 [M-CH3]+ m/z 134 mol_ion->frag1 - •CH3 frag4 [CH3CO]+ m/z 43 mol_ion->frag4 - •C7H8N frag2 [M-COCH3]+ m/z 106 frag1->frag2 - CO frag3 [C6H4N]+• m/z 90 frag2->frag3 - CH4

Caption: Figure 2. Proposed electron ionization fragmentation pathway of this compound.

Expected Results

The described GC-MS method will provide a clear separation of this compound from its potential byproducts. The retention times will be reproducible, and the mass spectra will allow for unambiguous identification. The quantitative data obtained will be accurate and precise, enabling the reliable determination of the purity of the this compound sample.

Table 1: Expected Retention Times and Key Diagnostic Ions

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
N-methylaniline~ 8.5107106, 77, 51
ortho-acetyl-N-methylaniline~ 10.2149134, 106, 77
meta-acetyl-N-methylaniline~ 10.5149134, 106, 77
This compound ~ 11.0 149 134, 106, 77, 43
4-acetylaniline~ 11.8135120, 92, 65
4-acetyl-N,N-dimethylaniline~ 12.5163148, 120, 77
N-methylacetanilide (IS)~ 9.8149106, 77, 43

Note: Retention times are approximate and may vary depending on the specific instrument and column used.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of this compound and its process-related byproducts. The detailed protocols and validation guidelines are designed to be directly implemented in a pharmaceutical quality control setting. By following this method, researchers, scientists, and drug development professionals can ensure the purity and quality of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product. The principles of scientific integrity, including explaining the rationale behind experimental choices and providing a self-validating system, are central to this guide.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • A Review on GC-MS and Method Development and Validation. Impact Factor. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories. [Link]

  • Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments. SlideShare. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. [Link]

  • CN103512996B - Analysis method for amide compounds.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • N-methylacetanilide - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • N-methylacetanilide - Optional[MS (LC)] - Spectrum. SpectraBase. [Link]

  • N-Methylacetanilide. DrugFuture. [Link]

  • Quality Control and Quality Assurance in Pharmaceutical Industry. Research Journal of Science and Technology. [Link]

  • Ensuring Quality and Compliance in Pharmaceutical Manufacturing. Analysis and Metaphysics. [Link]

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Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Acetyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Azo dyes represent the most significant and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1][2] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by modifying the molecular structure.[3] The fundamental chemistry of azo dye synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][4]

This document provides a detailed guide on the use of 4-Acetyl-N-methylaniline as a key coupling component in the synthesis of azo dyes. The presence of the electron-donating N-methylamino group and the electron-withdrawing acetyl group on the aniline ring makes this compound a valuable intermediate for producing a range of vibrant and stable colors.[5] These application notes are intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Scientific Principles and Mechanistic Insights

The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution. The overall process can be dissected into two primary stages:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt.

  • Azo Coupling: The reaction of the diazonium salt (electrophile) with the activated aromatic ring of this compound (nucleophile).[6][7]

Part 1: Diazotization of a Primary Aromatic Amine

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[8][9] Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[10]

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): This is the most critical parameter for a successful diazotization.[11][12] Diazonium salts are thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[12][13] Maintaining a low temperature ensures the stability of the diazonium salt for the subsequent coupling reaction.

  • Strong Acidic Conditions: The presence of a strong acid is essential for the formation of nitrous acid from sodium nitrite and to prevent the premature coupling of the diazonium salt with the unreacted primary amine.

  • Stoichiometric Control: Using a stoichiometric amount of sodium nitrite is crucial. An excess of nitrous acid can lead to unwanted side reactions and should be neutralized.[12][14] The presence of excess nitrous acid can be tested using starch-iodide paper.[12][15]

Part 2: Azo Coupling with this compound

The resulting diazonium salt is a weak electrophile that readily reacts with activated aromatic compounds like this compound.[6][16] The N-methylamino group is a strong activating group, directing the electrophilic attack of the diazonium ion primarily to the para position of the aniline ring.

Causality Behind Experimental Choices:

  • pH Control: The pH of the reaction medium is a determining factor for the success of the coupling reaction.[6] A mildly acidic to neutral pH is generally preferred. If the pH is too low, the concentration of the phenoxide ion (in the case of coupling with phenols) or the reactivity of the amine is reduced, hindering the reaction.[6]

  • Kinetic vs. Thermodynamic Control: With N-alkylanilines, there can be a competition between N-coupling (at the nitrogen atom) and C-coupling (at the carbon atom of the ring).[17] N-coupling is often kinetically favored, but the resulting triazene is less stable than the C-coupled azo compound. Under thermodynamic conditions (often facilitated by adjusting the pH and allowing for longer reaction times), the more stable C-coupled product is predominantly formed.[17]

Experimental Workflow and Visualization

The overall process for the synthesis of an azo dye using this compound is depicted in the following workflow diagram.

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_downstream Downstream Processing AromaticAmine Primary Aromatic Amine DiazoniumSalt Arenediazonium Salt AromaticAmine->DiazoniumSalt Diazotization NaNO2_HCl NaNO2 + HCl (0-5°C) NMA This compound DiazoniumSalt->NMA Electrophilic Attack AzoDye Azo Dye Product NMA->AzoDye Coupling Reaction Filtration Filtration & Washing AzoDye->Filtration Drying Drying Filtration->Drying Characterization Characterization (FTIR, NMR, UV-Vis) Drying->Characterization

Caption: General workflow for azo dye synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained laboratory personnel. Adherence to all institutional safety guidelines is mandatory.

Protocol 1: Diazotization of Aniline

This protocol describes the preparation of a benzenediazonium chloride solution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Aniline93.132.0 mL~0.022
Concentrated HCl36.465.0 mL~0.06
Sodium Nitrite (NaNO₂)69.001.6 g0.023
Distilled Water18.02As needed-
Ice-As needed-

Procedure:

  • In a 100 mL beaker, combine 2.0 mL of aniline and 5.0 mL of concentrated hydrochloric acid.

  • Add approximately 20 mL of distilled water and stir until the aniline hydrochloride dissolves completely. Gentle heating may be required.[15]

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.[15]

  • In a separate 50 mL beaker, dissolve 1.6 g of sodium nitrite in 10 mL of distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 5-10 minutes, ensuring the temperature remains below 5 °C.[15]

  • After the addition is complete, stir the solution for an additional 10 minutes in the ice bath.

  • Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting benzenediazonium chloride solution is unstable and should be used immediately in the subsequent coupling reaction.[1]

Protocol 2: Azo Coupling with this compound

This protocol details the synthesis of the azo dye by coupling the prepared diazonium salt with this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound163.213.6 g0.022
Sodium Hydroxide (NaOH)40.00As needed for pH adjustment-
Sodium Acetate (CH₃COONa)82.035.0 g0.061
Distilled Water18.02As needed-
Ice-As needed-

Procedure:

  • In a 250 mL beaker, dissolve 3.6 g of this compound in a minimal amount of 10% hydrochloric acid.

  • Add approximately 50 mL of distilled water and cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add the freshly prepared, cold benzenediazonium chloride solution to the this compound solution with vigorous stirring.

  • Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, add a solution of 5.0 g of sodium acetate in 20 mL of water to adjust the pH to a mildly acidic or neutral range. A colored precipitate should form.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with several portions of cold distilled water to remove any unreacted salts.

  • Allow the product to air dry or dry in a desiccator.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
FTIR Spectroscopy Presence of a characteristic N=N stretching vibration (azo group) around 1400-1500 cm⁻¹. C=O stretching of the acetyl group around 1670 cm⁻¹. N-H and C-H stretching vibrations.
¹H NMR Spectroscopy Aromatic protons in the deshielded region (7-8 ppm). Methyl protons of the N-methyl and acetyl groups in the upfield region.
UV-Vis Spectroscopy An absorption maximum in the visible region (typically 400-600 nm), which is responsible for the color of the dye.
Thin Layer Chromatography (TLC) A single spot indicates the purity of the synthesized dye.[3]

Safety and Handling Precautions

The synthesis of azo dyes involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Handling of Amines: Aromatic amines are toxic and should be handled in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts: Solid diazonium salts are explosive and should never be isolated in a dry state.[12][13][14] Always prepare and use them in solution at low temperatures.[12][14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted diazonium salts before disposal.[12][14]

  • Azo Dyes: Some azo dyes may be harmful. Handle the final product with care and avoid inhalation of dust.

The following diagram illustrates the key safety considerations during the synthesis.

SafetyPrecautions cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_disposal Waste Management Safety Core Safety Principles Gloves Gloves Safety->Gloves Goggles Safety Goggles Safety->Goggles LabCoat Lab Coat Safety->LabCoat FumeHood Work in Fume Hood Safety->FumeHood LowTemp Maintain Low Temperature (0-5°C) Safety->LowTemp NoIsolation Do Not Isolate Dry Diazonium Salts Safety->NoIsolation Quench Quench Unreacted Diazonium Salts Safety->Quench ProperDisposal Follow Disposal Regulations Safety->ProperDisposal

Caption: Key safety precautions for azo dye synthesis.

Conclusion

This compound is a versatile coupling component for the synthesis of a wide array of azo dyes.[5] By carefully controlling the reaction conditions, particularly temperature and pH, researchers can achieve high yields of brightly colored and stable dye molecules. The protocols and insights provided in this document offer a robust framework for the successful synthesis and characterization of these valuable compounds, while emphasizing the critical importance of laboratory safety.

References

  • This compound: Your Key Intermediate for Dye Synthesis. (n.d.). Google Cloud.
  • Diazotisation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • 12BL Experiment 11: Diazo Dyes – An EAS Reaction. (n.d.). UCLA Chemistry and Biochemistry.
  • Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide. (n.d.). Benchchem.
  • The Synthesis of Azo Dyes. (n.d.). University of the West Indies.
  • Reactive Chemical Hazards of Diazonium Salts. (2025). ResearchGate.
  • A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025). ResearchGate.
  • Diazotization Reaction Mechanism. (n.d.). Unacademy.
  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Reactive Chemical Hazards of Diazonium Salts. (2015). Dow Chemical Company.
  • Azo Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Does aniline react with diazonium ions at C or N?. (2019). Chemistry Stack Exchange.
  • Diazotisation and coupling reaction. (n.d.). Slideshare.
  • Diazonium Salts. (n.d.). CAMEO Chemicals, NOAA.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). ResearchGate.
  • Azo coupling. (n.d.). Wikipedia.
  • Reactions of Arylamines. (2023). OpenStax.
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). National Institutes of Health.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. (2018). Journal of Biochemical Technology.
  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (n.d.). International Journal of Research and Analytical Reviews.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION OF NEW AZO COUMARIN DYES. (n.d.). University Politehnica of Bucharest.
  • Azo dyes – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Review in Azo Compounds and its Biological Activity. (n.d.). University of Babylon.
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Application Notes and Protocols for the Scalable Synthesis of 4-Acetyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-Acetyl-N-methylaniline, with a primary focus on scalability for researchers, scientists, and professionals in drug development and chemical manufacturing. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles and critical process parameters necessary for a safe, efficient, and reproducible scale-up. We will explore the reaction mechanism, reagent selection, process optimization, and robust safety protocols. The information herein is designed to be a self-validating system, empowering the user to transition from laboratory-scale preparations to larger batch productions with confidence.

Introduction: The Significance of this compound

This compound, also known as 4'-methylaminoacetophenone, is a versatile chemical intermediate with significant applications across various sectors of the chemical industry.[1] Its primary utility lies in the synthesis of dyes and pigments, where it serves as a crucial precursor for azo dyes, contributing to vibrant and durable colors in textiles and coatings.[2] Furthermore, this compound is a valuable building block in the pharmaceutical industry for the development of analgesics and anti-inflammatory medications.[1] Its unique molecular structure also lends itself to applications in polymer chemistry and the formulation of specialty agrochemicals.[1]

The synthesis of this compound is most commonly achieved through the N-acetylation of N-methylaniline using acetic anhydride.[3] While this reaction is straightforward on a laboratory scale, scaling up presents several challenges that require careful consideration to maintain yield, purity, and, most importantly, safety. This guide will address these challenges head-on, providing a robust framework for successful scale-up.

The Underlying Chemistry: Reaction Mechanism

The synthesis of this compound from N-methylaniline and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine in N-methylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a stable acetate leaving group to yield the protonated amide. The acetate ion then acts as a base to deprotonate the nitrogen, regenerating the neutral amide product, this compound, and forming acetic acid as a byproduct.

Reaction_Mechanism N_methylaniline N-methylaniline Plus1 + N_methylaniline->Plus1 Acetic_anhydride Acetic Anhydride Tetrahedral_intermediate Tetrahedral Intermediate Acetic_anhydride->Tetrahedral_intermediate Nucleophilic Attack Plus1->Acetic_anhydride Product This compound Tetrahedral_intermediate->Product Collapse of Intermediate Plus2 + Product->Plus2 Acetic_acid Acetic Acid Plus2->Acetic_acid

Caption: Reaction mechanism for the N-acetylation of N-methylaniline.

Experimental Protocol: From Benchtop to Pilot Scale

This section details the experimental procedure for the synthesis of this compound, with scalable parameters for 10 g, 100 g, and 1 kg batch sizes.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
N-methylaniline≥98%Sigma-Aldrich-
Acetic Anhydride≥99%Sigma-AldrichCorrosive and moisture-sensitive.
TolueneACS GradeFisher ScientificAnhydrous grade is recommended.
Sodium BicarbonateLaboratory GradeVWRFor neutralization.
Anhydrous Magnesium SulfateLaboratory GradeVWRFor drying.
Ethanol95%Decon LabsFor recrystallization.
Deionized Water---
Equipment
  • Round-bottom flasks or jacketed glass reactors appropriate for the desired scale.

  • Mechanical stirrer with a suitable impeller (e.g., anchor or pitched-blade turbine).

  • Heating mantle or oil bath with temperature control.

  • Condenser.

  • Addition funnel.

  • Büchner funnel and vacuum flask.

  • pH meter or pH paper.

  • Standard laboratory glassware.

Scalable Synthesis Procedure

The following table outlines the quantities of reagents for different batch sizes. The procedural steps remain consistent across scales, with adjustments to addition times and stirring speeds to ensure proper mixing and heat transfer.

Parameter10 g Scale100 g Scale1 kg Scale
N-methylaniline10.0 g (0.093 mol)100.0 g (0.933 mol)1.00 kg (9.33 mol)
Toluene50 mL500 mL5.0 L
Acetic Anhydride10.4 g (9.6 mL, 0.102 mol)104.0 g (96.3 mL, 1.02 mol)1.04 kg (0.96 L, 10.2 mol)
Saturated Sodium Bicarbonate Solution~100 mL~1 L~10 L
95% Ethanol (for recrystallization)~50-100 mL~500-1000 mL~5-10 L
Expected Yield 12-13 g (85-92%)120-130 g (85-92%)1.2-1.3 kg (85-92%)

Step-by-Step Protocol:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the N-methylaniline and toluene. Begin stirring to ensure a homogeneous solution.

  • Addition of Acetic Anhydride: Slowly add the acetic anhydride to the stirred solution of N-methylaniline over 30-60 minutes. The reaction is exothermic, and the temperature should be monitored. Maintain the reaction temperature below 50°C. For larger scales, active cooling may be necessary.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.[4][5]

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add the saturated sodium bicarbonate solution to neutralize the acetic acid formed during the reaction. Continue adding the bicarbonate solution until the pH of the aqueous layer is between 7 and 8.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (toluene) layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification by Recrystallization: Recrystallize the crude product from 95% ethanol. Dissolve the crude product in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected melting point of the pure product is 105-110 °C.[1]

Synthesis_Workflow cluster_Reaction Reaction cluster_Workup Work-up & Isolation cluster_Purification Purification Setup 1. Reaction Setup (N-methylaniline + Toluene) Addition 2. Acetic Anhydride Addition (Maintain < 50°C) Setup->Addition Monitoring 3. Reaction Monitoring (60-70°C, 1-2h) Addition->Monitoring Neutralization 4. Neutralization (aq. NaHCO3) Monitoring->Neutralization Separation 5. Phase Separation Neutralization->Separation Drying 6. Drying Organic Layer (MgSO4) Separation->Drying Solvent_Removal 7. Solvent Removal Drying->Solvent_Removal Recrystallization 8. Recrystallization (95% Ethanol) Solvent_Removal->Recrystallization Isolation 9. Isolation & Drying Recrystallization->Isolation

Caption: Experimental workflow for the synthesis of this compound.

Scale-Up Considerations and Process Safety

Scaling up chemical reactions requires careful consideration of physical and safety factors that may not be apparent at the laboratory scale.[6]

  • Heat Management: The N-acetylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] A jacketed reactor with a circulating temperature control unit is highly recommended for scales above 100 g to prevent thermal runaways.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring uniform heat distribution. The type and speed of the mechanical stirrer should be optimized for the reactor geometry and batch size.

  • Reagent Addition: The rate of addition of acetic anhydride becomes more critical at a larger scale to control the exotherm. A programmable syringe pump or a calibrated addition funnel should be used for controlled addition.

  • Quenching and Neutralization: The addition of sodium bicarbonate solution to quench the reaction and neutralize acetic acid will generate a significant amount of carbon dioxide gas. This step must be performed slowly and with adequate venting to avoid pressure buildup in the reactor.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable).[7][8]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[7]

  • Acetic Anhydride Handling: Acetic anhydride is corrosive, a lachrymator, and reacts violently with water.[7] Handle with extreme care, and avoid inhalation of vapors. Ensure all glassware is dry before use.

  • N-methylaniline Handling: N-methylaniline is toxic and can be absorbed through the skin. Avoid direct contact.

  • Emergency Procedures: Have an emergency plan in place. A safety shower and eyewash station should be readily accessible.[9] Spills should be cleaned up immediately using appropriate absorbent materials.[8]

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and within the expected range (105-110 °C).[1]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

    • FTIR: To identify the characteristic functional groups (e.g., amide C=O stretch).

  • Chromatography:

    • HPLC: To determine the purity of the final product.[5] A purity of ≥98% is typically desired.[1]

    • TLC: For rapid in-process monitoring of the reaction.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers and production chemists can confidently scale this synthesis to meet their specific needs. The key to successful scale-up lies in careful control of reaction parameters, particularly temperature and mixing, and a proactive approach to process safety.

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Application Notes and Protocols: 4-Acetyl-N-methylaniline as a Versatile Precursor for Advanced Hole Transport Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The field of organic electronics continues to rapidly evolve, driven by the demand for flexible, low-cost, and high-performance devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A critical component governing the efficiency and stability of these devices is the hole transport layer (HTL). Triarylamine derivatives have emerged as the dominant class of materials for HTLs due to their excellent hole mobility and morphological stability. This application note presents a comprehensive guide to leveraging 4-Acetyl-N-methylaniline, a readily available and cost-effective chemical, as a key building block for the synthesis of a novel triarylamine-based hole transport material (HTM). We provide detailed, field-proven protocols for the synthesis, purification, and characterization of a model compound, N,N-bis(4-tert-butylphenyl)-4-acetyl-N-methylaniline (TPA-Ac) , and its subsequent integration into a solution-processed OLED device. This guide is designed to provide researchers with the foundational knowledge and practical methodologies to explore and innovate in the realm of organic semiconductor materials.

Introduction: The Strategic Importance of this compound in Organic Electronics

Organic semiconductors are the cornerstone of next-generation electronic devices, offering properties such as mechanical flexibility and solution processability that are unattainable with traditional inorganic semiconductors.[1] Within the architecture of devices like OLEDs, the HTL plays a pivotal role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, directly impacting device performance metrics such as turn-on voltage, luminance, and operational lifetime.[2]

Triarylamines have been extensively developed as HTMs due to their high hole mobility and tunable electronic properties.[3] The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the facile formation of carbon-nitrogen bonds.[4]

This compound emerges as a precursor of significant interest due to its bifunctionality. The N-methylaniline core provides a reactive site for the construction of the triarylamine scaffold, while the acetyl group offers a handle for further functionalization or can be used to modulate the electronic properties of the final molecule. The presence of the electron-withdrawing acetyl group can influence the highest occupied molecular orbital (HOMO) energy level of the resulting HTM, which is a critical parameter for efficient hole injection from the anode.[5][6]

This guide will focus on the synthesis of a model triarylamine, TPA-Ac, derived from this compound, and its application in a solution-processed OLED.

Synthesis of N,N-bis(4-tert-butylphenyl)-4-acetyl-N-methylaniline (TPA-Ac): A Detailed Protocol

The synthesis of TPA-Ac from this compound is achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly efficient for the formation of C-N bonds between an amine and an aryl halide.[4][7]

Materials and Reagents
ReagentSupplierPurityCAS No.
This compoundSigma-Aldrich97%17687-47-7
1-Bromo-4-tert-butylbenzeneTCI Chemicals>98%3972-65-4
Palladium(II) acetate (Pd(OAc)₂)Strem Chemicals98%3375-31-3
Racemic-BINAPStrem Chemicals98%98327-87-8
Sodium tert-butoxide (NaOtBu)Acros Organics97%865-48-5
Anhydrous TolueneSigma-Aldrich99.8%108-88-3
Dichloromethane (DCM)Fisher ScientificHPLC Grade75-09-2
HexaneFisher ScientificHPLC Grade110-54-3
Ethyl AcetateFisher ScientificHPLC Grade141-78-6
Silica Gel (for column chromatography)SiliCycle230-400 mesh7631-86-9
Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.49 g, 10 mmol), 1-bromo-4-tert-butylbenzene (4.69 g, 22 mmol, 2.2 equivalents), and sodium tert-butoxide (2.88 g, 30 mmol, 3.0 equivalents).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Catalyst Preparation:

    • In a separate vial, under a nitrogen atmosphere, dissolve palladium(II) acetate (45 mg, 0.2 mol%) and racemic-BINAP (187 mg, 0.3 mol%) in 10 mL of anhydrous toluene.

    • Stir the catalyst mixture at room temperature for 15 minutes until a homogeneous solution is formed.

  • Reaction Execution:

    • Using a syringe, add the catalyst solution to the reaction flask containing the reactants.

    • Add an additional 40 mL of anhydrous toluene to the reaction flask.

    • Heat the reaction mixture to 110 °C and stir vigorously under a nitrogen atmosphere for 24 hours.

  • Work-up and Extraction:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Load the crude product onto the column and elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

    • Collect the fractions containing the desired product (monitored by TLC) and combine them.

    • Evaporate the solvent to yield the pure product as a pale yellow solid.

    • For high-purity material required for device fabrication, a final purification step of sublimation under high vacuum is recommended.

Reaction Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A 1. Add Reactants: - this compound - 1-Bromo-4-tert-butylbenzene - NaOtBu C 3. Combine and Reflux: - Add catalyst to reactants - Heat at 110°C for 24h A->C Inert Atmosphere B 2. Prepare Catalyst: - Pd(OAc)2 + BINAP - in Anhydrous Toluene B->C D 4. Quench Reaction: - Add Deionized Water C->D E 5. Extraction: - Dichloromethane D->E F 6. Wash and Dry: - Brine Wash - Dry with MgSO4 E->F G 7. Concentrate: - Rotary Evaporation F->G H 8. Column Chromatography: - Silica Gel - Hexane/Ethyl Acetate G->H I 9. Sublimation (Optional): - For High Purity H->I

Caption: Workflow for the synthesis and purification of TPA-Ac.

Characterization of the Synthesized Hole Transport Material (TPA-Ac)

Thorough characterization of the synthesized TPA-Ac is crucial to confirm its identity, purity, and suitability as a hole transport material.

Spectroscopic and Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized TPA-Ac.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the acetyl group and the C-N bonds of the triarylamine.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.

Optical and Electrochemical Properties
  • UV-Visible (UV-Vis) Absorption Spectroscopy: To determine the absorption spectrum of TPA-Ac in a suitable solvent (e.g., dichloromethane). The absorption onset is used to estimate the optical bandgap.[8]

  • Photoluminescence (PL) Spectroscopy: To investigate the emissive properties of the material in solution and as a thin film.[9]

  • Cyclic Voltammetry (CV): This is a critical technique to determine the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTM. The HOMO level is estimated from the onset of the first oxidation peak.[10] This information is vital for assessing the energy level alignment with other layers in an OLED device.

Thermal Properties
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of TPA-Ac. A high decomposition temperature (Td > 300 °C) is desirable for materials used in vacuum-deposited or annealed devices.[11][12]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the material. A high Tg is important for maintaining the amorphous morphology of the thin film in a device, which prevents crystallization and ensures device stability.[13][14]

Expected Properties of TPA-Ac
PropertyExpected Value/CharacteristicSignificance
Appearance Pale yellow solidPurity indicator
¹H NMR Signals corresponding to aromatic protons, tert-butyl protons, N-methyl protons, and acetyl protonsStructural confirmation
FTIR (cm⁻¹) ~1670 (C=O stretch), ~1300-1200 (C-N stretch)Functional group confirmation
HOMO Level -5.1 to -5.4 eVDetermines hole injection efficiency from the anode
LUMO Level -2.0 to -2.3 eVImportant for electron blocking properties
Optical Bandgap ~3.0 - 3.3 eVDetermines the transparency of the HTL in the visible region
Glass Transition Temp. (Tg) > 100 °CEnsures morphological stability of the thin film
Decomposition Temp. (Td) > 300 °CIndicates high thermal stability for device fabrication and operation

Fabrication of a Solution-Processed OLED using TPA-Ac as the Hole Transport Layer

This section provides a detailed protocol for the fabrication of a multilayer OLED device using the synthesized TPA-Ac as the HTL. The device will be fabricated using a solution-processing technique (spin-coating), which is a cost-effective alternative to vacuum deposition.[2][15]

Device Architecture and Materials

The proposed OLED will have the following structure:

ITO / PEDOT:PSS / TPA-Ac / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al

LayerMaterialFunctionDeposition Method
Anode Indium Tin Oxide (ITO)Transparent conductor for hole injectionPre-patterned substrate
Hole Injection Layer (HIL) PEDOT:PSSFacilitates hole injection from ITOSpin-coating
Hole Transport Layer (HTL) TPA-AcTransports holes to the EMLSpin-coating
Emissive Layer (EML) Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) doped in a host material (e.g., TCTA)Light emissionSpin-coating
Electron Transport Layer (ETL) Tris-(8-hydroxyquinoline)aluminum (Alq₃)Transports electrons from the cathodeThermal Evaporation
Electron Injection Layer (EIL) Lithium Fluoride (LiF)Facilitates electron injectionThermal Evaporation
Cathode Aluminum (Al)Electron injectionThermal Evaporation
Experimental Protocol for OLED Fabrication

Note: The spin-coating and thermal evaporation steps should be performed in a cleanroom environment, preferably in a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.

  • Substrate Preparation:

    • Clean the pre-patterned ITO-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone for 10 minutes to improve its work function and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Filter a PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.

    • Spin-coat the filtered PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate on a hotplate at 120 °C for 15 minutes in the glovebox antechamber.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of TPA-Ac in a suitable organic solvent (e.g., chlorobenzene or toluene) at a concentration of 10 mg/mL.

    • Filter the TPA-Ac solution through a 0.2 µm PTFE filter.

    • Spin-coat the TPA-Ac solution onto the PEDOT:PSS layer at 2000 rpm for 45 seconds.

    • Anneal the substrate at 80 °C for 10 minutes on a hotplate inside the glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material (e.g., TCTA) and the phosphorescent emitter (e.g., Ir(ppy)₃) in a suitable solvent (e.g., chloroform) with a typical doping concentration of 6-10 wt%.

    • Spin-coat the EML solution onto the TPA-Ac layer. The spin speed and time will need to be optimized to achieve the desired film thickness.

    • Anneal the substrate at 70 °C for 10 minutes.

  • ETL, EIL, and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the ETL (Alq₃, ~30 nm), EIL (LiF, ~1 nm), and the cathode (Al, ~100 nm) at deposition rates of 1-2 Å/s for the organic layers and LiF, and 5-10 Å/s for Al.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip in the glovebox to protect the organic layers from degradation by oxygen and moisture.

Device Fabrication Workflow Diagram

OLED_Fabrication cluster_solution Solution Processing (Glovebox) cluster_vacuum Vacuum Thermal Evaporation cluster_final Final Steps A 1. ITO Substrate Cleaning & UV-Ozone Treatment B 2. Spin-coat PEDOT:PSS (HIL) A->B C 3. Spin-coat TPA-Ac (HTL) B->C D 4. Spin-coat EML (Host:Emitter) C->D E 5. Deposit ETL (Alq3) D->E F 6. Deposit EIL (LiF) E->F G 7. Deposit Cathode (Al) F->G H 8. Encapsulation G->H

Caption: Workflow for the fabrication of a solution-processed OLED.

Performance Evaluation and Expected Results

The performance of the fabricated OLED devices will be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

Characterization Techniques
  • Source Measure Unit (SMU) and Photometer: To measure the J-V-L characteristics of the device.

  • Spectrometer: To record the EL spectrum and determine the CIE color coordinates.

Key Performance Metrics and Comparative Data

The performance of the TPA-Ac based device will be compared with that of devices using standard, commercially available HTMs like NPB and TAPC. The following table provides a summary of typical performance metrics for OLEDs with triarylamine-based HTLs.[16]

Performance MetricNPB-based DeviceTAPC-based DeviceExpected TPA-Ac Device Performance
Turn-on Voltage (V) ~4.0 - 6.0~3.5 - 5.5~4.5 - 6.5
Maximum Luminance (cd/m²) > 10,000> 15,000> 8,000
Maximum Current Efficiency (cd/A) ~5 - 10~15 - 25~8 - 15
Maximum Power Efficiency (lm/W) ~3 - 7~10 - 20~5 - 12
External Quantum Efficiency (EQE) (%) ~3 - 5~5 - 10~4 - 8

Note: The performance of OLEDs is highly dependent on the specific device architecture, materials used, and fabrication conditions. The values for the TPA-Ac device are estimations based on the performance of similar triarylamine-based HTMs. The presence of the acetyl group might slightly increase the turn-on voltage due to a potentially deeper HOMO level, but this can also lead to improved device stability.

Conclusion and Future Outlook

This application note has provided a detailed and practical guide for the utilization of this compound as a precursor for a novel hole transport material, TPA-Ac. The provided protocols for synthesis, purification, characterization, and device fabrication offer a solid foundation for researchers to explore this promising class of materials. The strategic use of readily available starting materials like this compound can significantly reduce the cost of producing high-performance organic electronic devices.

Future work could involve the further functionalization of the acetyl group to create cross-linkable HTMs for improved solvent resistance in multilayer solution-processed devices, or to attach other functional moieties to fine-tune the material's properties. The exploration of different aryl halide coupling partners will also lead to a library of new HTMs with a wide range of electronic and physical properties, paving the way for the next generation of efficient and stable organic electronic devices.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Acetyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Acetyl-N-methylaniline (also known as 4'-N-Methylaminoacetophenone). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yield and product purity. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Consistently low yields are rarely due to a single factor but rather a combination of issues. The most common culprits in the N-acetylation of N-methylaniline are related to reaction conditions, reagent quality, and workup procedures.

  • Sub-optimal Reaction Temperature: The N-acetylation of N-methylaniline with acetic anhydride is an exothermic reaction. While some heat is necessary to ensure a reasonable reaction rate, excessive temperatures can promote side reactions and decomposition of the starting material or product. The reaction is typically heated gently or, in some cases, may proceed efficiently at room temperature after an initial exotherm.[1]

  • Reagent Purity and Stoichiometry:

    • N-methylaniline Quality: N-methylaniline is susceptible to air oxidation, which can produce colored impurities that may interfere with the reaction. Using freshly distilled or high-purity N-methylaniline is crucial.

    • Acetylating Agent: Acetic anhydride is hygroscopic and reacts with water to form acetic acid, rendering it ineffective. Ensure you are using a fresh, anhydrous grade of acetic anhydride.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05-1.2 equivalents) of acetic anhydride can help drive the reaction to completion, especially if there is any moisture present.[1]

  • Inadequate Reaction Time: The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or LC-MS, to ensure it has gone to completion. Quenching the reaction prematurely will leave unreacted starting material, directly impacting the yield.

  • Losses During Workup and Purification: Significant product loss can occur during the workup phase. The product is typically isolated by precipitation upon adding the reaction mixture to water.[1] If the product has some solubility in the aqueous mixture, it will be lost. Ensure the mixture is sufficiently cold to minimize solubility before filtration. Likewise, improper recrystallization (e.g., using too much solvent) can lead to substantial losses.[2]

Q2: My final product is discolored (e.g., yellow or brown). What causes this and how can I purify it?

A2: Discoloration in the final product is a common issue when working with anilines and is almost always caused by high-molecular-weight, colored impurities formed from the oxidation of the N-methylaniline starting material.[3]

Cause: Aromatic amines are notoriously sensitive to air and light, undergoing oxidation to form complex, often polymeric, colored species. Even a small amount of oxidized starting material can impart a significant color to the final product.

Solution: Purification by Recrystallization with Activated Charcoal. This is a highly effective method for removing colored impurities.

  • Dissolution: Transfer the crude, discolored this compound to an Erlenmeyer flask and add a suitable recrystallization solvent (e.g., an ethanol/water mixture) in small portions while heating. Add just enough hot solvent to fully dissolve the solid.[3][4]

  • Decolorization: Once dissolved, remove the solution from the heat source and add a small amount (typically 1-2% by weight of your crude product) of activated charcoal. Swirl the flask and gently heat the mixture for a few minutes. The activated charcoal has a high surface area that adsorbs the colored impurities.[3]

  • Hot Filtration: It is critical to filter the solution while it is still hot to remove the charcoal. This is typically done using a fluted filter paper in a pre-heated funnel. This step prevents the desired product from crystallizing prematurely on the filter paper.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the pure, white crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to dry thoroughly.

Q3: What are the likely side products, and how can I minimize their formation?

A3: The N-acetylation of N-methylaniline is generally a clean reaction. However, under non-optimal conditions, side products can form.

  • Diacetylation: This is the most common side reaction in the acetylation of primary anilines.[3] While less favorable with a secondary amine like N-methylaniline due to increased steric hindrance, it can occur under forcing conditions (e.g., high temperature, large excess of acetic anhydride). The diacetylated product is N,N-diacetyl-N-methylaniline.

    • Minimization: Use only a slight excess of the acetylating agent (1.05-1.2 eq) and maintain moderate reaction temperatures. Adding the acetic anhydride slowly to the N-methylaniline can also help prevent localized high concentrations of the acetylating agent.

  • Ring Acylation (Friedel-Crafts Acylation): Formation of C-acylated products is highly unlikely. The nitrogen atom of the amine is a much stronger nucleophile than the aromatic ring. It will react with the electrophilic acetylating agent preferentially. Once the N-acetyl group is attached, it deactivates the aromatic ring, making a subsequent electrophilic aromatic substitution (Friedel-Crafts acylation) even less favorable.[5] This side reaction would only be a concern under completely different reaction conditions, typically involving a strong Lewis acid catalyst, which is not used in this N-acetylation procedure.[6][7]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve issues with your synthesis.

TroubleshootingWorkflow start Low Yield or Impure Product reagent_issue Reagent Quality/Stoichiometry? start->reagent_issue condition_issue Reaction Conditions? start->condition_issue workup_issue Workup/Purification? start->workup_issue sol_reagent1 Use fresh/distilled N-methylaniline. Use anhydrous acetic anhydride. reagent_issue->sol_reagent1 Purity sol_reagent2 Use slight excess (1.1 eq) of acetic anhydride. reagent_issue->sol_reagent2 Stoichiometry sol_condition1 Control temperature (avoid overheating). Monitor reaction to completion via TLC. condition_issue->sol_condition1 sol_workup1 Ensure complete precipitation (cool in ice bath). workup_issue->sol_workup1 Low Yield sol_workup2 Product Discolored? Recrystallize with activated charcoal. workup_issue->sol_workup2 Impurity ReactionMechanism cluster_main Main Reaction cluster_side Side Reaction NMA N-methylaniline Intermediate Tetrahedral Intermediate NMA->Intermediate + Acetic Anhydride AcAn Acetic Anhydride Product This compound Intermediate->Product - H+ Byproduct Acetic Acid Intermediate->Byproduct - Acetate SideProduct Diacetylated Product (Minor, under harsh conditions) Product->SideProduct + Acetic Anhydride - Acetic Acid

Caption: The reaction mechanism for N-acetylation and a potential side reaction.

Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

A2: Both reagents can be effective, but acetic anhydride is generally preferred for several practical reasons.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive, easily controlled.Highly reactive, can be difficult to control.
Byproduct Acetic Acid (a weak acid).Hydrogen Chloride (HCl, a strong, corrosive acid).
Handling Less volatile and less corrosive.Highly volatile, fuming, and corrosive. Lachrymatory.
Base Required Often optional or a weak base is sufficient.A base (e.g., pyridine, triethylamine) is required to neutralize HCl. [8]

Acetic anhydride's easier handling and less corrosive byproduct make it a more convenient and safer choice for routine lab-scale synthesis. [9]

Q3: What are the recommended workup and purification procedures?

A3: A standard and effective procedure is precipitation followed by recrystallization.

  • Workup (Quenching): After the reaction is complete, the mixture is cooled to room temperature and then slowly poured into a beaker of cold water or an ice-water mixture with stirring. This step serves two purposes: it hydrolyzes any unreacted acetic anhydride and precipitates the water-insoluble this compound product. [1]2. Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove acetic acid and other water-soluble impurities.

  • Purification: The crude solid is then purified by recrystallization, as detailed in the troubleshooting section (Q2), typically from an ethanol/water solvent pair to yield a pure, crystalline product. [4]

Experimental Protocols

Standard Protocol for Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • N-methylaniline (high purity)

  • Acetic anhydride (anhydrous)

  • Deionized water

  • Ethanol

  • Activated charcoal (optional, for decolorization)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (5.36 g, 50 mmol).

  • In a fume hood, slowly add acetic anhydride (5.62 g, 55 mmol, 1.1 eq.) to the flask while stirring. The reaction may be slightly exothermic.

  • Attach a reflux condenser and heat the reaction mixture in a water bath at 60-70°C for 1 hour. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete (disappearance of N-methylaniline spot on TLC), allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of an ice-water slurry while stirring vigorously. A white solid should precipitate.

  • Continue stirring for 15 minutes in the ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with two 20 mL portions of cold deionized water.

  • Press the solid dry on the filter and then transfer it to a watch glass to air dry. A typical crude yield should be in the range of 80-90%.

  • For purification, recrystallize the crude product from an ethanol-water mixture. If the crude product is colored, use the activated charcoal method described in the troubleshooting guide. The pure product should be a white to off-white crystalline solid with a melting point of 103-107°C. [10]

References

  • Benchchem. A Technical Guide to the Historical Synthesis of N-Methylacetanilide.
  • ResearchGate. Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3).
  • Benchchem. Technical Support Center: N-Acylation of Hindered Anilines.
  • Quora. Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?.
  • ResearchGate. Synthesis and Structure of 4-Acetyl-N,N,N-Trimethylanilinium Iodide.
  • Chem-Impex. This compound.
  • Quora. Is the Friedel-Crafts acylation of aniline difficult?.
  • This compound: Your Key Intermediate for Dye Synthesis.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • ChemicalBook. 4-Aminoacetophenone synthesis.
  • Chemistry LibreTexts. Acetylation of Aniline (Experiment).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Synthesis of 2-Nitro-4-methylaniline.
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Synthesis of 3'-Methyl-4'-((methylsulfonyl)amino)acetophenone, Chart I; Steps VIII and IX.
  • ResearchGate. Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines.
  • Chemistry Stack Exchange. Why doesn't aniline undergo Friedel-Crafts alkylation?.
  • Google Patents. Preparation of aminoacetophenones.
  • ChemicalBook. 4-Aminoacetophenone: Uses in synthesizing organic compounds.
  • ResearchGate. The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding...
  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Sciencemadness.org. Friedel-Crafts acylation of anilides.
  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism.
  • Google Patents. Synthesis of n-methylaniline.
  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • Fisher Scientific. This compound, 97%.
  • ResearchGate. Growth and characterization on highly NLO single crystals this compound for optoelectronics and laser applications.
  • LookChem. Cas 121-95-9,N-methyl-N-(4-nitrophenyl)acetamide.
  • Sigma-Aldrich. This compound 97 17687-47-7.
  • Royal Society of Chemistry. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Acetylation reaction of aniline to activation effect.
  • National Institutes of Health. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • ChemicalBook. N-Methylaniline synthesis.
  • ResearchGate. Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve.
  • Google Patents. Method for producing 4-N, N-dimethylamino methylaniline.
  • Thermo Scientific Chemicals. This compound, 97% 1 g.
  • PrepChem.com. Preparation of N-methylaniline.
  • Benchchem. Preventing over-methylation in acetanilide synthesis.

Sources

Technical Support Center: Acetylation of N-Methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acetylation of N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address common challenges and observations during the acetylation of N-methylaniline.

Q1: My reaction is complete according to TLC, but after workup, my yield of N-acetyl-N-methylaniline is lower than expected. What are the likely side products?

A1: Lower than expected yields are often due to the formation of side products. In the acetylation of N-methylaniline, two common side reactions can occur: Diacetylation and C-acetylation .

  • Diacetylation: This occurs when a second acetyl group is added to the nitrogen atom, forming N,N-diacetyl-N-methylaniline. This is more likely to happen under forcing conditions, such as high temperatures or a large excess of a highly reactive acetylating agent.

  • C-acetylation: This is a Friedel-Crafts-type reaction where the acetyl group is added to the aromatic ring instead of the nitrogen atom.[1] This typically yields para-acetyl-N-methylaniline as the major isomer due to the directing effect of the N-methylamino group.[2] C-acetylation is favored by the presence of Lewis acid catalysts or strong protic acids.[3][4]

Side_Reactions

Q2: I've observed an unexpected, highly non-polar spot on my TLC plate. Could this be a side product?

A2: Yes, an unexpected non-polar spot could indicate a side product. While N-acetyl-N-methylaniline is more polar than the starting N-methylaniline, the diacetylated product, N,N-diacetyl-N-methylaniline, can be less polar than the monoacetylated product and may appear as a higher running spot on a normal phase TLC plate. C-acetylated products will have different polarities, but their presence would also be indicated by an additional spot. It is crucial to characterize these byproducts, for instance, by using HPLC or GC-MS.[5][6]

Q3: How can I minimize diacetylation in my reaction?

A3: To minimize diacetylation, you should control the reactivity of the acetylating agent and the reaction conditions. Here are some key strategies:

  • Choice of Acetylating Agent: Acetic anhydride is a common and effective reagent.[7] Acetyl chloride is more reactive and may lead to a higher incidence of diacetylation, especially if the reaction is not carefully controlled.[8] Using a less reactive agent or controlling the stoichiometry are key.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acetylating agent. A large excess will drive the reaction towards diacetylation.

  • Temperature Control: Run the reaction at a lower temperature. For many standard procedures, room temperature or gentle heating is sufficient.[7] Cooling the reaction mixture, especially during the addition of the acetylating agent, can be beneficial.[9]

  • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction to prevent further acetylation of the product.

Q4: My reaction seems to be favoring C-acetylation. How can I promote N-acetylation instead?

A4: C-acetylation is a classic Friedel-Crafts acylation, which is typically catalyzed by Lewis acids.[1] The lone pair of electrons on the nitrogen of N-methylaniline can coordinate with Lewis acids, which can deactivate the nitrogen for N-acetylation and activate the ring for C-acetylation.[10] To favor N-acetylation:

  • Avoid Lewis Acids: Do not use Lewis acid catalysts like AlCl₃, FeCl₃, or ZnCl₂ if your goal is N-acetylation.

  • Use a Base: The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial.[8][9] The base will neutralize the acid byproduct (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride), preventing the protonation of the nitrogen atom and keeping it nucleophilic for N-acetylation.[11]

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally suitable.[9]

N_vs_C_Acetylation

Section 2: Recommended Experimental Protocols

To ensure reproducibility and minimize side reactions, we provide the following detailed protocols.

Protocol 1: Standard Acetylation using Acetic Anhydride

This protocol is designed for high-yield synthesis of N-acetyl-N-methylaniline with minimal side products.

Materials:

  • N-methylaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve N-methylaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC until the N-methylaniline spot is no longer visible.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.[12]

Protocol_1

Protocol 2: Analysis of Reaction Mixture by HPLC

This protocol allows for the quantitative analysis of the reaction mixture to determine the ratio of product to side products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.[13][14]

Mobile Phase:

  • A gradient of acetonitrile and water is often effective. For MS compatibility, a small amount of formic acid can be added to the mobile phase.[13]

Procedure:

  • Prepare a standard solution of pure N-acetyl-N-methylaniline of a known concentration.

  • Prepare a standard of the starting material, N-methylaniline.

  • Dilute a small aliquot of the crude reaction mixture in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the elution profile using a UV detector, typically around 254 nm.

  • Identify the peaks corresponding to N-methylaniline, N-acetyl-N-methylaniline, and any side products by comparing retention times with the standards and by analyzing the peak shapes. The elution order on a C18 column is typically N-methylaniline followed by the more polar N-acetyl-N-methylaniline.[6]

CompoundTypical Retention Time (Relative)Notes
N-methylanilineShorterLess polar than the acetylated product.
N-acetyl-N-methylanilineLongerThe desired product.
Side ProductsVariableDiacetylated and C-acetylated products will have distinct retention times.

Section 3: Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

The acetylation of N-methylaniline is an electrophilic substitution reaction at the nitrogen atom.[15] The nitrogen's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The presence of a base is crucial to deprotonate the nitrogen in the intermediate, regenerating its nucleophilicity and neutralizing the acidic byproduct.[16]

In contrast, C-acetylation follows a Friedel-Crafts acylation mechanism, where an acylium ion is generated (often with the help of a Lewis acid) and attacks the electron-rich aromatic ring.[1] The N-methylamino group is an activating, ortho-para director, leading primarily to the para-substituted product due to steric hindrance at the ortho positions.[2]

References

  • PrepChem.com. (n.d.). Preparation of N-methylaniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • askIITians. (2025). Why is acetylation performed before nitration of aniline? Retrieved from [Link]

  • Quora. (2017). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? Retrieved from [Link]

  • SciSpace. (1970). Synthesis of n-methylaniline. Retrieved from [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]

  • Quora. (2024). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions? Retrieved from [Link]

  • ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. Retrieved from [Link]

  • National Institutes of Health. (2021). Quantification of aniline and N-methylaniline in indigo - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chegg.com. (2021). Solved The Friedel-Crafts acylation of N,N-dimethylaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Acetylation reaction of aniline to activation effect. Retrieved from [Link]

  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

  • ResearchGate. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011). Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Methylaniline | C7H9N | CID 7515 - PubChem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Purity of 4-Acetyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during the synthesis and purification of this versatile intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and achieve the desired product quality.

Frequently Asked Questions (FAQs) & Troubleshooting

My final product is an off-color (yellow to brown) powder instead of the expected pale-yellow solid. What is the likely cause?

Discoloration in your this compound is typically indicative of impurities. The most common culprits are oxidation byproducts of the aniline moiety. N-methylaniline, a potential starting material or a byproduct of deacetylation, is notoriously susceptible to air oxidation, which can form highly colored impurities.[1] Additionally, residual starting materials or reaction byproducts from certain synthetic routes can also impart color.

Troubleshooting Steps:

  • Minimize Air Exposure: During the workup and purification steps, it is crucial to minimize the exposure of your reaction mixture and isolated product to air, especially at elevated temperatures. Consider using an inert atmosphere (e.g., nitrogen or argon) during sensitive steps.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[2] However, use it judiciously, as excessive amounts can lead to a significant loss of your desired product.[3]

  • Purification Method: If discoloration persists after recrystallization, column chromatography is a more effective method for separating colored impurities from your final product.

The melting point of my synthesized this compound is broad and lower than the reported range (105-110 °C). What does this indicate?

A broad and depressed melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a decrease in the energy required to melt it. The most probable impurities are unreacted starting materials, such as 4-acetamidophenol or N-methylaniline, or side products from the reaction.

Troubleshooting Steps:

  • Identify the Impurities: Utilize analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities present in your sample.

  • Optimize Purification: Based on the identified impurities, select the most appropriate purification method.

    • Recrystallization: If the impurities have significantly different solubilities from your product, recrystallization can be an effective purification method.[2][3]

    • Column Chromatography: For impurities with similar polarities to your product, column chromatography is the preferred method for achieving high purity.[4][5]

My NMR spectrum shows unexpected peaks. What are the possible impurities?

The identity of the impurities will depend on your synthetic route. The two primary methods for synthesizing this compound are the N-methylation of 4-acetamidophenol and the acetylation of N-methylaniline.

Potential Impurities from N-methylation of 4-acetamidophenol:

  • Unreacted 4-acetamidophenol: You may observe signals corresponding to the starting material.

  • Over-methylated product (quaternary ammonium salt): If a strong methylating agent is used, you could form the N,N-dimethylated product.

  • O-methylated byproduct: Methylation can sometimes occur on the phenolic oxygen, leading to the formation of 4-methoxyacetanilide.

Potential Impurities from Acetylation of N-methylaniline:

  • Unreacted N-methylaniline: The presence of the starting material is a common impurity.

  • Di-acetylated byproduct: Under harsh conditions, acetylation could potentially occur on the aromatic ring, though this is less common.

Below is a table summarizing the expected chemical shifts for this compound and potential impurities to aid in the interpretation of your NMR data.

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)
This compound ~7.8 (d, 2H, Ar-H ortho to C=O), ~6.6 (d, 2H, Ar-H ortho to N), ~3.8 (s, 1H, NH), ~2.9 (s, 3H, N-CH₃), ~2.5 (s, 3H, COCH₃)
4-Acetamidophenol~7.3 (d, 2H), ~6.8 (d, 2H), ~2.1 (s, 3H)
N-methylaniline~7.2 (t, 2H), ~6.7 (t, 1H), ~6.6 (d, 2H), ~3.6 (br s, 1H), ~2.8 (s, 3H)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Purification Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2][3]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent mixture. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Column Chromatography Purification

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4][5]

Step-by-Step Methodology:

  • Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for the purification of moderately polar compounds like this compound. A suitable mobile phase (eluent) can be determined using TLC. A mixture of hexane and ethyl acetate is a good starting point for elution.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low purity issues with this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Analysis & Impurity Identification cluster_purification Purification Strategy cluster_verification Purity Verification Start Low Purity this compound Observe Observe Physical Properties (Color, Melting Point) Start->Observe Analyze Analytical Characterization (TLC, NMR, HPLC) Observe->Analyze Impurity Suspected Identify Identify Impurities (Starting Materials, Byproducts) Analyze->Identify Choose_Method Select Purification Method Identify->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization Different Solubilities Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography Similar Polarities Verify Verify Purity (Melting Point, NMR) Recrystallization->Verify Column_Chromatography->Verify Pure_Product Pure this compound Verify->Pure_Product Purity Confirmed

Caption: Troubleshooting workflow for low purity of this compound.

Synthetic Pathways and Potential Side Reactions

Understanding the reaction mechanism is key to predicting and avoiding the formation of impurities.

Synthesis_Pathways cluster_acetylation Acetylation of N-methylaniline cluster_methylation N-methylation of 4-acetamidophenol NMA N-methylaniline Product_A This compound NMA->Product_A Acetylation AA Acetic Anhydride AA->Product_A APAP 4-acetamidophenol Product_M This compound APAP->Product_M N-methylation Side_Product_O O-methylated byproduct APAP->Side_Product_O Side Reaction (O-methylation) MeI Methylating Agent (e.g., Methyl Iodide) MeI->Product_M MeI->Side_Product_O

Caption: Synthetic pathways for this compound.

References

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • YouTube. (2013, October 21). Column Chromatography (Purification). Retrieved from [Link]

  • Yufeng. (2024, September 20). The Guide to N-Methylaniline. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Acetylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acetylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causal factors behind experimental choices, empowering you to optimize this crucial transformation for your specific substrates and research goals.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to the N-acetylation of anilines.

Q1: What is the primary purpose of N-acetylation of anilines in organic synthesis?

N-acetylation is a fundamental reaction used to convert a primary or secondary amine group on an aniline into an acetamide.[1][2] This transformation serves two main purposes:

  • Protection of the Amino Group: The highly activating and basic amino (-NH₂) group is converted into the less activating and less basic acetamido (-NHCOCH₃) group. This protects the amine from oxidation and other unwanted side reactions in subsequent synthetic steps, such as nitration or halogenation.[3][4]

  • Modulation of Reactivity: The lone pair of electrons on the nitrogen in aniline is highly delocalized into the aromatic ring, making it extremely reactive towards electrophiles, often leading to multiple substitutions.[5] The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the nitrogen. This "tames" the reactivity of the aromatic ring, allowing for more controlled and selective reactions, such as achieving mono-substitution instead of tri-substitution.[4][5]

Q2: What are the most common acetylating agents, and how do I choose the right one?

The choice of acetylating agent is critical and depends on the reactivity of your aniline substrate. The three most common reagents are acetic anhydride, acetyl chloride, and acetic acid.

Acetylating AgentRelative ReactivityProsConsBest For
Acetyl Chloride Very HighMost reactive, effective for deactivated or hindered anilines.Highly corrosive, moisture-sensitive, generates HCl byproduct requiring a base.[6]Sterically hindered or electron-deficient anilines.
Acetic Anhydride HighLess corrosive than acetyl chloride, good general-purpose reagent.Can be sluggish with deactivated anilines; generates acetic acid byproduct.Most standard anilines; a good starting point for optimization.[7]
Acetic Acid LowInexpensive, environmentally friendly ("green"), and readily available.[8]Least reactive, often requires high temperatures, catalysts, and/or long reaction times.[9][10]Green chemistry applications; reactive anilines where cost is a major factor.

For most applications, acetic anhydride offers the best balance of reactivity and ease of handling.[7] For challenging substrates, such as 2,6-disubstituted anilines, the higher reactivity of acetyl chloride is generally preferred.[11]

Q3: My aniline starting material is dark. Does it need to be purified before the reaction?

Yes, absolutely. Aniline and its derivatives are prone to air oxidation, which forms colored, often polymeric, impurities. These impurities can interfere with the reaction and complicate purification. It is highly recommended to purify aniline before use, typically by distillation under reduced pressure, often over zinc dust to reduce colored byproducts.[12] Ensuring the purity of your starting material is a critical first step for a clean and high-yielding reaction.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction is sluggish or gives a low yield of the desired acetanilide.

This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Workflow for Troubleshooting Low Yield

DMAP_Cycle cluster_main Catalytic Cycle cluster_io Overall Reaction Ac2O Acetic Anhydride (Ac₂O) Intermediate N-Acetylpyridinium Ion (Highly Reactive) Ac2O->Intermediate + DMAP Acetate Acetate (AcO⁻) DMAP DMAP Product Acetanilide (R-NHAc) Intermediate->Product + Aniline (R-NH₂) Intermediate->Acetate - Acetate Aniline Aniline (R-NH₂) Product->DMAP Releases DMAP Product_out Acetanilide AcOH_out Acetic Acid Ac2O_in Acetic Anhydride Aniline_in Aniline

Sources

How to remove unreacted N-methylaniline from the product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for a common purification challenge: the removal of unreacted N-methylaniline from a reaction product. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for efficient and effective purification.

Troubleshooting Guides & FAQs

Question 1: My initial work-up failed to remove N-methylaniline. What is the most straightforward and common method to remove it?

Answer:

The most common and generally effective method for removing residual N-methylaniline is an acidic wash, a form of liquid-liquid extraction. This technique leverages the basicity of the secondary amine group in N-methylaniline.

The Principle of the Matter: Acid-Base Extraction

N-methylaniline, being a secondary amine, is basic and will readily react with an acid to form a water-soluble salt (anilinium salt).[1][2] Most organic products, unless they also contain basic functional groups, will remain in the organic phase. This difference in solubility is the foundation for a clean separation.

Step-by-Step Protocol for Acidic Wash:

  • Solvent Selection: Ensure your reaction product is dissolved in a water-immiscible organic solvent, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M or 2M HCl).[2]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate fully. The aqueous layer (containing the N-methylanilinium salt) can be drained off.

  • Repeat if Necessary: For stubborn emulsions or high concentrations of N-methylaniline, a second or even third wash with fresh aqueous acid may be necessary.

  • Neutralizing Wash: After the acidic wash, it is good practice to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Question 2: My product is acid-sensitive. How can I remove N-methylaniline without using an acid wash?

Answer:

If your product is sensitive to acidic conditions, you have several alternative strategies that rely on other physical and chemical properties of N-methylaniline. The choice of method will depend on the properties of your desired product.

Alternative Purification Techniques:

TechniquePrinciple of SeparationBest For...
Column Chromatography Differential adsorption onto a stationary phase (e.g., silica gel or alumina) based on polarity.[1][3]Products with a significantly different polarity (Rf value) from N-methylaniline.
Distillation Difference in boiling points between N-methylaniline (196 °C) and the product.[4][5]High-boiling, thermally stable liquid products.
Recrystallization Difference in solubility in a given solvent system at varying temperatures.[6][7]Solid products where N-methylaniline remains in the mother liquor.
Derivatization Chemical conversion of N-methylaniline to a more easily separable derivative.Complex mixtures where other methods fail. For example, reacting with acetic anhydride to form the less volatile acetamide, which can then be separated.[8]

Experimental Workflow for Purification of an Acid-Sensitive Product

start Crude Product (with N-methylaniline) product_type Is the product solid or liquid? start->product_type solid Solid Product product_type->solid Solid liquid Liquid Product product_type->liquid Liquid recrystallize Recrystallization solid->recrystallize bp_diff Significant Boiling Point Difference? liquid->bp_diff distill Fractional Distillation bp_diff->distill Yes chromatography Column Chromatography bp_diff->chromatography No end Pure Product distill->end chromatography->end recrystallize->end

Caption: Decision workflow for purifying acid-sensitive compounds.

Question 3: I've tried column chromatography, but N-methylaniline co-elutes with my product. What can I do?

Answer:

Co-elution during column chromatography is a common issue when the polarities of the compounds are very similar.[2] However, you can often achieve separation by systematically modifying your chromatographic conditions.

Troubleshooting Co-elution:

  • Solvent System Modification: The choice of eluent is critical. If you are using a standard solvent system like ethyl acetate/hexane, try switching to a system with different solvent selectivity. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/ethyl acetate/methanol) can alter the retention times of your compounds.

  • Stationary Phase Variation: While silica gel is the most common stationary phase, it is not your only option. Alumina (basic or neutral) can offer different selectivity for amines. Alternatively, reverse-phase chromatography (e.g., C18 silica) can be employed, where less polar compounds elute later.[9][10]

  • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a gradient elution can improve separation. Start with a low polarity eluent and gradually increase the polarity. This can sharpen the peaks and improve resolution between closely eluting compounds.

Question 4: What are the key physical properties of N-methylaniline that I should consider during purification?

Answer:

Understanding the physical properties of N-methylaniline is essential for designing an effective purification strategy.

PropertyValueImplication for Purification
Boiling Point 196 °C (at atmospheric pressure)[4][5]Suitable for removal by distillation if the product has a significantly different boiling point. Vacuum distillation can be used for high-boiling products to prevent thermal degradation.
Solubility Slightly soluble in water; soluble in ethanol, ether, and chloroform.[4][11]Its low water solubility allows for its removal from organic solvents via aqueous extraction after conversion to a soluble salt.
Density 0.989 g/mL at 25 °C[4][5]It is slightly less dense than water, which is important to note during liquid-liquid extractions for identifying the organic and aqueous layers.
pKa 4.84 (at 25 °C)[4][5]This indicates it is a weak base, readily protonated by dilute strong acids like HCl.

Safety & Handling of N-Methylaniline

A Critical Reminder: N-methylaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[12][13] It is also very toxic to aquatic life.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]

  • Ventilation: Handle N-methylaniline in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[13][15]

  • Waste Disposal: Dispose of N-methylaniline and any contaminated materials as hazardous waste according to your institution's and local regulations.[13][15]

References

  • Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS | CAS 100-61-8 MSDS. Retrieved from [Link]

  • LookChem. (n.d.). N-METHYLANILINE. Retrieved from [Link]

  • Deahl, T. J., Stross, F. H., & Taylor, M. D. (1953). U.S. Patent No. 2,651,606. Washington, DC: U.S. Patent and Trademark Office.
  • CPAChem. (2023, March 24). Safety data sheet. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. Retrieved from [Link]

  • Quora. (2021, December 28). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? Retrieved from [Link]

  • Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21085. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2006). Russian Federation Patent No. RU2270187C2.
  • Shved, E. A., et al. (2001). Russian Federation Patent No. RU2167851C1.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. Retrieved from [Link]

Sources

Common impurities in 4-Acetyl-N-methylaniline and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Acetyl-N-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and troubleshooting common impurities associated with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my this compound sample?

Common impurities in this compound can be broadly categorized into process-related impurities, degradation products, and residual solvents.

  • Process-Related Impurities: These impurities arise from the synthetic route, which is typically the Friedel-Crafts acylation of N-methylaniline.

    • N-methylaniline: Unreacted starting material is a common impurity.

    • Aniline and N,N-dimethylaniline: These can be present as impurities in the N-methylaniline starting material[1][2].

    • Diacetylated N-methylaniline: While less common due to the deactivating effect of the first acetyl group on the aromatic ring, over-acetylation can occur under certain conditions[3].

  • Degradation Products: These can form during storage or under specific experimental conditions.

    • N-methylaniline and Acetic Acid: These are formed upon hydrolysis of this compound[4].

    • Oxidation Products: N-methylaniline is known to be susceptible to oxidation, which can lead to colored impurities. While specific oxidation products of this compound are not extensively documented in readily available literature, it is a potential degradation pathway to consider, especially if the material darkens over time[5][6].

  • Residual Solvents: These are volatile organic compounds used in the synthesis and purification processes. The specific solvents will depend on the manufacturing process but can be identified using Gas Chromatography.

Q2: My this compound has a yellowish or brownish tint. What could be the cause?

A colored tint in this compound, which should ideally be a pale yellow powder, often indicates the presence of oxidation products[7]. The N-methylamino group is susceptible to oxidation, which can form colored impurities. Exposure to air and light can accelerate this process[1][8].

Q3: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

Identifying an unknown peak requires a systematic approach. First, consider the potential impurities listed in Q1. Then, utilize a combination of analytical techniques:

  • HPLC-MS: This is a powerful tool for obtaining the molecular weight of the impurity, which is a critical piece of information for identification.

  • Spiking Studies: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of the standard. If the peak height of the unknown impurity increases, it confirms its identity.

  • Forced Degradation Studies: Subjecting your this compound sample to stress conditions (acid, base, oxidation, heat, light) can help to generate degradation products. Comparing the chromatograms of the stressed samples to your original sample can help identify degradation-related impurities.

  • Spectroscopic Analysis (NMR, FTIR): If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed structural information for definitive identification.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis

Symptoms: Tailing peaks, fronting peaks, or co-eluting peaks of this compound and its impurities.

Possible Causes and Solutions:

CauseExplanationSolution
Inappropriate Mobile Phase pH The ionization state of the amine group in this compound and its aniline-related impurities is pH-dependent. An unsuitable pH can lead to poor peak shape.Adjust the mobile phase pH. For reversed-phase HPLC, a slightly acidic pH (e.g., using a phosphate or acetate buffer around pH 3-5) is often effective for protonating the amine groups, leading to better peak shapes.
Column Overload Injecting too concentrated a sample can lead to peak fronting.Dilute your sample and re-inject.
Secondary Interactions with Column Silanols Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups, causing peak tailing.Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).
Inadequate Mobile Phase Strength If the mobile phase is too weak (not enough organic solvent), peaks may be broad and tailing. If it is too strong, peaks may elute too quickly and co-elute.Optimize the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water/buffer). A gradient elution may be necessary to resolve all impurities with good peak shape.
Issue 2: Inconsistent Quantification Results

Symptoms: High variability in the measured concentration of this compound or its impurities across multiple injections.

Possible Causes and Solutions:

CauseExplanationSolution
Sample Instability This compound may be degrading in the sample solution, especially if exposed to light or stored for an extended period before analysis.Prepare samples fresh and protect them from light. Use an autosampler with temperature control if available.
Poor Solubility The compound or its impurities may not be fully dissolved in the chosen diluent, leading to inconsistent injection amounts.Ensure the diluent is appropriate and the sample is fully dissolved. Sonication may help. A common diluent is a mixture of the mobile phase components.
Injector Issues Problems with the autosampler, such as air bubbles in the syringe or a partially blocked needle, can lead to inaccurate injection volumes.Purge the injector and ensure there are no air bubbles. Clean the injector port and syringe according to the manufacturer's instructions.
Non-Linear Detector Response The detector response may not be linear at the concentration of your sample or impurities.Prepare a calibration curve to ensure you are working within the linear range of the detector for all analytes.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Related Substances

This method is designed to separate this compound from its potential process-related impurities and degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of the diluent to obtain a concentration of about 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Elution Order: More polar impurities (e.g., aniline, N-methylaniline) will elute earlier, followed by this compound, and then less polar impurities (e.g., N,N-dimethylaniline, diacetylated product).

Protocol 2: GC-MS for Identification of Volatile Impurities and Residual Solvents

This method is suitable for identifying volatile organic compounds that may be present as residual solvents from the synthesis process.

GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 µL
Oven Temperature Program Initial 40 °C for 5 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Mass Range 35-550 amu

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial.

  • Add 1 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not co-elute with the expected residual solvents.

  • Seal the vial and heat at 80 °C for 20 minutes before injecting the headspace gas.

Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 3: Spectroscopic Identification (NMR and FTIR)

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR of this compound (in CDCl₃, approximate chemical shifts):

    • δ 7.8-7.9 ppm (d, 2H, aromatic protons ortho to acetyl group)

    • δ 6.6-6.7 ppm (d, 2H, aromatic protons ortho to amino group)

    • δ 4.0-5.0 ppm (broad s, 1H, N-H)

    • δ 2.9 ppm (s, 3H, N-CH₃)

    • δ 2.5 ppm (s, 3H, CO-CH₃)

  • ¹³C NMR of this compound (in CDCl₃, approximate chemical shifts):

    • δ 196 ppm (C=O)

    • δ 152 ppm (aromatic C-N)

    • δ 131 ppm (aromatic C-H)

    • δ 128 ppm (aromatic C-C=O)

    • δ 111 ppm (aromatic C-H)

    • δ 30 ppm (N-CH₃)

    • δ 26 ppm (CO-CH₃)

FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

  • Key FTIR Peaks for this compound (approximate wavenumbers):

    • 3300-3400 cm⁻¹ (N-H stretch)

    • 3000-3100 cm⁻¹ (Aromatic C-H stretch)

    • 2800-3000 cm⁻¹ (Aliphatic C-H stretch)

    • 1650-1680 cm⁻¹ (C=O stretch, amide I)[9][10][11][12]

    • 1500-1600 cm⁻¹ (Aromatic C=C stretch and N-H bend, amide II)

Visualizations

Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities N-methylaniline N-methylaniline This compound This compound N-methylaniline->this compound Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Unreacted N-methylaniline Unreacted N-methylaniline This compound->Unreacted N-methylaniline Incomplete Reaction Diacetylated Product Diacetylated Product This compound->Diacetylated Product Over-reaction Hydrolysis Products N-methylaniline + Acetic Acid This compound->Hydrolysis Products Degradation (Hydrolysis) Oxidation Products Oxidation Products This compound->Oxidation Products Degradation (Oxidation)

Caption: Formation pathways of common impurities in this compound.

Troubleshooting_Workflow start Impurity Detected q1 Is it a known or unknown impurity? start->q1 known Quantify using validated method q1->known Known unknown Characterize Impurity q1->unknown Unknown end Identify and Control Impurity known->end lcms LC-MS for Molecular Weight unknown->lcms forced_degradation Forced Degradation Studies unknown->forced_degradation nmr_ftir NMR/FTIR for Structure lcms->nmr_ftir nmr_ftir->end forced_degradation->end

Caption: A logical workflow for troubleshooting detected impurities.

References

  • Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to. (2023). brainly.com. Available at: [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
  • Experimental FTIR and theoretical Investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. (n.d.).
  • [Raman, FTIR spectra and normal mode analysis of acetanilide]. (2012). PubMed. Available at: [Link]

  • FTIR spectra for acetanilide tetrachloromercurate(II) with characteristic bands within υ(526–2850) cm⁻¹. (n.d.).
  • This compound-13C,d3 (Synonyms: 1-(4-(Methylamino)phenyl)ethanone). (n.d.). MedChemExpress.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). Royal Society of Chemistry.
  • Acetanilide(103-84-4) IR Spectrum. (n.d.). ChemicalBook.
  • This compound-13C,d3. (n.d.). Milan System.
  • This compound 97 17687-47-7. (n.d.). Sigma-Aldrich.
  • Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. (n.d.).
  • Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. (2017). Quora.
  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Asian Journal of Chemistry.
  • Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central. Available at: [Link]

  • Friedel-Crafts acylation of anilides. (2021). Sciencemadness.org.
  • Is the Friedel-Crafts acylation of aniline difficult?. (2018). Quora.
  • This compound, 97%. (n.d.). Fisher Scientific.
  • Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. (2013). Sigma-Aldrich.
  • Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. (2013).
  • Biodegradation of 4-methylaniline in a sequencing b
  • Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. (2009). Semantic Scholar.
  • Determination of methyl aniline compounds in gasoline by GC-MS. (n.d.).
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023). Beilstein Journal of Organic Chemistry.
  • N-Methylaniline. (n.d.). Wikipedia.
  • The Multifunctional Automobile Gasoline Additive on the Basis of Amino-Aromatic Hydrocarbons and Oxygen-Containing Compounds. (n.d.).
  • This compound. (n.d.). Chem-Impex.
  • Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.). (2022). Chegg.
  • Why does aniline not undergo Friedel-Crafts RXN?. (2020). Quora.
  • The Guide to N-Methylaniline. (n.d.). Yufeng.
  • N-Methylaniline. (n.d.). SincereChemical.
  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (n.d.).
  • Preparation of Aniline From Acetanilide (Hydrolysis). (n.d.). Scribd.
  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.).
  • Enzymatic Hydrolysis of p-Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. (n.d.).
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S.

Sources

Preventing over-acetylation in 4-Acetyl-N-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Acetyl-N-methylaniline. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during this N-acetylation reaction. Our focus is to provide scientifically-grounded, field-proven insights to help you optimize your synthesis and troubleshoot common side reactions, particularly the issue of over-acetylation.

Overview: The Challenge of Selective N-Acetylation

The N-acetylation of a secondary amine like N-methylaniline is a fundamental transformation in organic synthesis, often employed to protect the amino group or to synthesize key intermediates for pharmaceuticals and dyes.[1][2][3] The goal is to introduce a single acetyl group onto the nitrogen atom. However, a frequent and challenging side reaction is over-acetylation, leading to the formation of a diacetylated byproduct, N,N-diacetyl-N-methylaniline. This impurity can be difficult to separate and reduces the overall yield and purity of the desired product. This guide provides a deep dive into the causative factors and offers robust protocols to prevent its formation.

Reaction Mechanisms: Desired Product vs. Over-Acetylation

The core of the problem lies in the reactivity of the nitrogen atom. Initially, the lone pair on the nitrogen of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms the desired mono-acetylated product, this compound. However, the nitrogen in the newly formed amide product, while less nucleophilic, can still attack a second molecule of a highly reactive acetylating agent, especially under forcing conditions, leading to the diacetylated impurity.

G sub N-Methylaniline (Starting Material) reagent1 + Acetylating Agent (e.g., Acetic Anhydride) inter1 Tetrahedral Intermediate sub->inter1 Desired Nucleophilic Attack product This compound (Desired Product) inter1->product Collapse & P-Elimination reagent2 + Acetylating Agent (Excess / High Reactivity) inter2 Second Tetrahedral Intermediate product->inter2 Undesired Second Nucleophilic Attack byproduct N,N-Diacetyl-N-methylaniline (Over-acetylation Byproduct) inter2->byproduct Collapse & P-Elimination

Sources

Technical Support Center: HPLC Analysis of N-Acylated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-acylated anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges encountered with this class of compounds. N-acylated anilines, while structurally diverse, share common analytical hurdles due to the presence of the basic aniline moiety and the varying hydrophobicity conferred by the acyl group. This resource provides in-depth, field-proven insights in a direct question-and-answer format to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with my N-acylated aniline compounds?

Peak tailing is a frequent issue in the analysis of N-acylated anilines and is often indicative of secondary interactions between the analyte and the stationary phase.[1][2] In reversed-phase HPLC, while the primary retention mechanism is hydrophobic interaction, the basic nature of the aniline nitrogen can lead to undesirable ionic interactions with residual silanol groups on the silica-based stationary phase.[2][3][4] These silanol groups (Si-OH) are acidic and can become deprotonated (SiO-), especially at mid-range pH, leading to strong interactions with the protonated basic analytes.[2][5]

Causality Explained: This secondary retention mechanism results in a portion of the analyte molecules being more strongly retained than the bulk, leading to a delayed elution and a "tailing" peak shape.[2][4] The USP tailing factor (Tf) for a symmetrical peak is ideally 1.0; a value greater than 2.0 is generally considered unacceptable for quantitative analysis as it can compromise resolution and integration accuracy.[1]

To systematically troubleshoot peak tailing, consider the following workflow:

G start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH 2 units away from analyte pKa? start->check_ph check_buffer Is Buffer Concentration Adequate (10-50 mM)? check_ph->check_buffer Yes solution_ph Adjust Mobile Phase pH (Low pH to suppress silanol ionization) check_ph->solution_ph No check_column Is the Column an Older 'Type A' Silica or Worn Out? check_buffer->check_column Yes solution_buffer Increase Buffer Concentration check_buffer->solution_buffer No check_overload Is Mass Overload a Possibility? check_column->check_overload No solution_column Switch to a Modern, High-Purity, End-Capped Column check_column->solution_column Yes solution_additive Add a Competitive Amine (e.g., Triethylamine - TEA) check_overload->solution_additive No solution_overload Reduce Injection Volume or Sample Concentration check_overload->solution_overload Yes end Symmetrical Peak Achieved solution_ph->end solution_additive->end solution_buffer->end solution_column->end solution_overload->end

Caption: Troubleshooting workflow for peak tailing of N-acylated anilines.

Q2: My retention times are drifting with each injection. What is causing this instability?

Retention time drift can be a frustrating issue, leading to misidentification of peaks and problems with method validation.[6][7] The causes can be broadly categorized into two groups: chemical changes within the system or issues with the HPLC hardware, such as the pump.[8][9]

Chemical Causes and Solutions:

  • Inadequate Column Equilibration: This is particularly common when starting a new analytical run or after changing the mobile phase.[6] The stationary phase requires sufficient time to equilibrate with the mobile phase to ensure a stable chemical environment. For N-acylated anilines, slow equilibration of mobile phase additives that mask silanol groups can lead to initial retention time drift.[10]

  • Mobile Phase Composition Change: The gradual evaporation of the more volatile organic component of the mobile phase can lead to a less eluotropic mobile phase, causing an increase in retention times over a long sequence.[8]

  • Column Contamination: Strongly adsorbed sample components can accumulate on the column, altering its surface chemistry and leading to retention time drift.[6]

Hardware-Related Causes and Solutions:

  • Temperature Fluctuations: Column temperature significantly impacts retention time.[7] Inconsistent ambient laboratory temperatures can cause drift if a column oven is not used.[6]

  • Pump Instability and Leaks: Inconsistent flow rates due to worn pump seals, check valve issues, or air bubbles will directly affect retention times.[7][11] Even a small, unnoticeable leak can cause significant drift.[8]

Protocol for Diagnosing Retention Time Drift:

  • Differentiate Between Chemical and Mechanical Issues: Inject a non-retained compound (t0 marker). If the retention times of both the t0 marker and the analytes drift proportionally, the issue is likely related to the flow rate (a mechanical problem).[8][9] If only the analyte retention times drift relative to a stable t0, the cause is likely chemical.[8]

  • Check for Leaks: Carefully inspect all fittings for any signs of leakage.[12]

  • Ensure Proper Degassing: Thoroughly degas the mobile phase to prevent air bubbles in the pump.[13]

  • Verify Column Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample.[3]

Q3: I am struggling to achieve baseline resolution between two closely related N-acylated aniline analogues. What parameters can I adjust?

Achieving adequate resolution between structurally similar compounds is a common challenge in method development. Resolution is a function of column efficiency, selectivity, and retention factor. Adjusting the mobile phase composition is often the most effective way to improve selectivity.

Key Parameters for Optimizing Resolution:

ParameterEffect on SeparationRecommended Action for N-Acylated Anilines
Mobile Phase pH Influences the ionization state of the aniline moiety, significantly affecting retention and selectivity.[14][15][16]Adjust the pH to be at least 2 units away from the pKa of the analytes to ensure a single ionic form, which often improves peak shape and resolution.[16][17]
Organic Modifier Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different interactions with the analyte and stationary phase.If using acetonitrile, try substituting with methanol or a combination of both. Methanol is a better hydrogen bond donor and may offer different selectivity for N-acylated anilines.
Buffer Concentration Affects ionic strength and can influence the retention of ionizable compounds.[18]A buffer concentration of 10-50 mM is typically sufficient to maintain a stable pH and improve peak shape.[3][18]
Column Chemistry Different stationary phases (e.g., C18, C8, Phenyl) offer varying degrees of hydrophobicity and potential for secondary interactions (like π-π interactions with a phenyl column).[19][20]If a C18 column is not providing adequate resolution, consider a phenyl-hexyl column to exploit potential π-π interactions with the aromatic rings of the anilines.

Experimental Protocol for Method Optimization:

  • Systematic pH Screening: Prepare a series of mobile phases with varying pH values (e.g., from 3.0 to 7.0) using appropriate buffers (e.g., phosphate, acetate, or formate).[15]

  • Evaluate Organic Modifiers: For a given pH, perform separations using both acetonitrile and methanol as the organic modifier.

  • Assess Different Column Chemistries: If available, screen different column stationary phases.

  • Optimize Gradient Profile: If using gradient elution, adjust the gradient slope and duration to improve the separation of critical pairs.

G start Poor Resolution of N-Acylated Anilines ph_adjust Adjust Mobile Phase pH start->ph_adjust organic_modifier Change Organic Modifier (ACN vs. MeOH) ph_adjust->organic_modifier Still Poor resolved Resolution Achieved ph_adjust->resolved Improved column_chem Try Different Column Stationary Phase organic_modifier->column_chem Still Poor organic_modifier->resolved Improved gradient_opt Optimize Gradient Slope column_chem->gradient_opt Still Poor column_chem->resolved Improved gradient_opt->resolved

Caption: Logical workflow for improving the resolution of N-acylated anilines.

Q4: Can N-acylated anilines degrade during HPLC analysis?

While generally stable, N-acylated anilines can be susceptible to hydrolysis, particularly under harsh mobile phase conditions (extreme pH and high temperatures). The amide bond can be cleaved, leading to the formation of the parent aniline and the corresponding carboxylic acid. This can manifest as the appearance of unexpected peaks in the chromatogram, often with different retention times.

Preventative Measures:

  • Avoid Extreme pH: Whenever possible, operate within a pH range of 2-8 for standard silica-based columns to not only protect the column but also minimize analyte degradation.[18][21]

  • Control Temperature: Avoid excessively high temperatures unless necessary for resolution, as this can accelerate hydrolysis.

  • Freshly Prepare Samples and Mobile Phases: To minimize the risk of degradation over time, it is good practice to use freshly prepared solutions.

If you suspect on-column degradation, you can perform the following diagnostic test:

  • Inject a freshly prepared standard.

  • Incubate the standard solution under the mobile phase conditions for a period (e.g., several hours) and reinject.

  • Compare the chromatograms for any new peaks or a decrease in the main analyte peak area.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitroanilines.
  • BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • K. Siahmed, et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.
  • LabVeda. (2024). Drifting HPLC Peak Retention Times.
  • uHPLCs. (2025). Retention Time Drift in HPLC: Causes, Corrections, and Prevention.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • ResearchGate. (n.d.). Separation of anilines on Sil-RCC3-C18 column (a) and ODS column (b). Mobile phase.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • uHPLCs. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • LCGC. (2013). The LCGC Blog: Retention Shifts in HPLC.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • LCGC. (2023). Why do retention times drift for the first few injections of an HPLC method?.
  • Labcompare. (2025). Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

Sources

Column chromatography purification of 4-Acetyl-N-methylaniline issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of 4-Acetyl-N-methylaniline. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Issue 1: Significant Peak Tailing

Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

Peak tailing is a common problem when purifying amines like this compound on standard silica gel.[1][2] This phenomenon, where the back of the peak is broader than the front, is primarily caused by strong secondary interactions between the basic amine group and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][3] This leads to a non-ideal elution profile, reduced resolution, and potentially inaccurate quantification.[2]

G start Start: Peak Tailing Observed check_phase Is the stationary phase standard silica gel? start->check_phase use_modifier Add a basic modifier to the mobile phase (e.g., 0.1-1% triethylamine or ammonia). check_phase->use_modifier Yes consider_alt_phase Consider alternative stationary phases like alumina or amine-functionalized silica. check_phase->consider_alt_phase No, already using modified phase re_evaluate Re-evaluate separation by TLC. use_modifier->re_evaluate success Success: Symmetrical Peak re_evaluate->success Tailing resolved re_evaluate->consider_alt_phase Tailing persists consider_alt_phase->re_evaluate

Caption: Troubleshooting workflow for peak tailing.

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[4][5]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA is a volatile amine that will compete with your this compound for the acidic silanol sites on the silica, effectively masking them and allowing your compound to elute more symmetrically.[6]

    • Ammonia: A solution of 1-10% methanolic ammonia in dichloromethane can also be used, especially for more stubborn amines.[5][7][8]

  • Switch to a Different Stationary Phase: If mobile phase modifiers are insufficient or undesirable, consider a different stationary phase.

    • Alumina: Alumina is a basic stationary phase and is often a better choice for the purification of amines as it minimizes acidic interactions.[9]

    • Amine-functionalized Silica: This is a specialty phase where the silica surface has been treated with an amine, neutralizing the acidic silanols.[10][4] This allows for the use of standard normal-phase solvents like hexane/ethyl acetate without the need for basic additives.[10][4]

Issue 2: Low or No Recovery of the Compound

Q2: I've run my column, but I can't seem to recover my this compound. What could have happened?

Low or no recovery is a frustrating issue that can arise from several factors, ranging from irreversible binding to the column to compound degradation.

  • Irreversible Adsorption: Due to the strong interaction between the amine and acidic silica, your compound may be permanently stuck to the column.[4][11]

    • Solution: Before abandoning the column, try flushing it with a highly polar solvent system containing a basic modifier. A "methanol purge" with 1-2% triethylamine or ammonia in methanol can strip most compounds off the silica.[12]

  • Compound Degradation: Silica gel is acidic and can potentially cause the degradation of sensitive compounds.[8][13][14] While this compound is generally stable, this is a possibility, especially if the crude material contains impurities that catalyze degradation.

    • Solution: To test for stability, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't present initially, your compound is likely degrading on silica.[8] In this case, switching to a less acidic stationary phase like deactivated silica or alumina is recommended.[6][8]

  • Incorrect Solvent System: It's possible the chosen eluent is not polar enough to move your compound down the column.[12]

    • Solution: Always perform thorough TLC analysis before running a column to determine the appropriate solvent system. If you suspect your eluent is too weak, you can try to elute the compound by gradually increasing the polarity of the mobile phase.[6]

Issue 3: Poor Separation of this compound from Impurities

Q3: My collected fractions are still impure. How can I improve the separation?

Poor separation, or co-elution, occurs when the compound of interest and impurities travel down the column at similar rates.

  • Optimize the Mobile Phase: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on a TLC plate, with good separation from all impurities.[15]

    • Solvent System Selection: For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] Vary the ratio to achieve the desired Rf. Dichloromethane/methanol is another common system for more polar compounds.[7]

    • Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve all impurities, a gradient elution can be very effective. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[6]

  • Proper Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation.[15]

    • Protocol: Always pack the column as a slurry of the stationary phase in the initial, least polar mobile phase to ensure a homogenous bed.[15]

  • Sample Loading: Overloading the column is a common cause of poor separation.[2]

    • Dry Loading: If your crude material has poor solubility in the mobile phase, dry loading is recommended.[16] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6][16]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

While standard silica gel can be used with modifications, the ideal stationary phase would be either neutral alumina or amine-functionalized silica .[10][4][9] These options mitigate the strong acidic interactions that cause peak tailing and potential degradation of the amine.[4][9]

Q2: What is a good starting solvent system for the purification of this compound?

A good starting point for method development on TLC would be a mixture of ethyl acetate and hexanes .[7] Begin with a ratio of 20:80 (EtOAc:Hexanes) and adjust the polarity based on the resulting Rf value. If the compound is very polar, a system of methanol in dichloromethane may be more appropriate.[7] Remember to include 0.1-1% triethylamine if using standard silica gel.[6]

Compound Polarity Recommended Starting Solvent System Target Rf Value
Non-polar5% Ethyl Acetate in Hexanes0.2 - 0.4[15]
Moderately Polar10-50% Ethyl Acetate in Hexanes[7]0.2 - 0.4[15]
Polar5% Methanol in Dichloromethane[7]0.2 - 0.4[15]

Q3: How do I properly prepare my sample for column chromatography?

The sample should be dissolved in a minimum amount of solvent. Ideally, this should be the mobile phase itself. If the sample is not very soluble in the mobile phase, dissolve it in a stronger, more polar solvent, but keep the volume as small as possible to avoid disturbing the equilibrium at the top of the column. For poorly soluble samples, dry loading is the best practice.[16]

  • Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

  • Add silica gel to the solution (approximately 5-10 times the mass of your crude sample).[16]

  • Gently swirl the flask to ensure the silica is fully suspended.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[16]

  • Carefully add this powder to the top of your pre-packed column.

  • Gently tap the column to settle the powder and add a protective layer of sand on top.

Q4: What are the common impurities in the synthesis of this compound?

Common synthetic routes include the acetylation of N-methylaniline or the methylation of 4-acetylaniline.[17] Depending on the route, potential impurities could include:

  • Unreacted starting materials (N-methylaniline or 4-acetylaniline).

  • Di-acetylated or di-methylated byproducts.

  • Oxidation products, which can be colored.[15]

Effective chromatography should be able to separate these based on their differing polarities.

References

  • Choosing Stationary Phase Column Chromatography - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008). PubMed. [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube. [Link]

  • Amino Columns in Chromatography. (2023). Pharma Growth Hub. [Link]

  • This compound (97%). Amerigo Scientific. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • Rf value for TLC. (2020). Reddit. [Link]

  • Is there any negative impact of diethyl amine while using in column chromatography? (2015). ResearchGate. [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Solvent system for column. (2025). Reddit. [Link]

  • [Studies on the retention mechanism of N-methylaniline bonded silica for high performance liquid chromatography]. PubMed. [Link]

  • Sourcing this compound: A Buyer's Guide from China. Medium. [Link]

  • This compound. ChemSynthesis. [Link]

  • issues with column chromatography purification of coordination complex. (2024). Reddit. [Link]

  • HPLC Column and Separation and Separation Troubleshooting. (2007). Agilent. [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR? (2013). ResearchGate. [Link]

  • Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (2018). NASA Technical Reports Server. [Link]

  • Does aniline stick in columns during column chromatography? (2014). ResearchGate. [Link]

  • N-Methylaniline. Wikipedia. [Link]

  • What's Happening to My Column? LCGC International. [Link]

  • What compounds are unstable in a silica gel column (chromatography). (2016). Reddit. [Link]

  • [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. (1999). PubMed. [Link]

  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry. [Link]

  • Regulating Degradation and Clearance of Silica Nanoparticles | IJN. (2024). Dove Medical Press. [Link]

  • Synthesis and Structure of 4-Acetyl-N,N,N-Trimethylanilinium Iodide | Request PDF. (2025). ResearchGate. [Link]

  • Determination of the N-acetyl metabolites of 4,4'-methylene dianiline and 4,4'-methylene-bis(2-chloroaniline) in urine. PubMed. [Link]

Sources

Stability issues of 4-Acetyl-N-methylaniline under storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for 4-Acetyl-N-methylaniline (CAS: 17687-47-7). As a Senior Application Scientist, I've designed this resource to provide you with both high-level insights and granular, actionable protocols to ensure the stability and integrity of this versatile compound throughout your research and development workflows. This guide moves beyond simple data sheets to explain the why behind the procedures, empowering you to troubleshoot effectively and maintain the highest standards of scientific integrity.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team encounters regarding the stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is room temperature or ambient temperature.[3][4] The key is to protect it from moisture, excessive heat, and light to minimize degradation.

Q2: What is the expected appearance of this compound, and what does a change in color signify?

A2: Fresh, high-purity this compound is typically a pale yellow or white to brown solid powder.[3][4][5] A significant darkening of the color (e.g., to dark brown or black) can indicate degradation, likely due to oxidation or exposure to impurities. Aniline derivatives are prone to air oxidation, which often results in colored byproducts.

Q3: What is the typical shelf life of this compound?

A3: While manufacturers do not always specify a shelf life, the compound is considered stable when stored under the recommended conditions.[6] However, for critical applications, such as in pharmaceutical development, we recommend re-analyzing the purity after one year or if any visual changes are observed.

Q4: Is this compound sensitive to air or light?

A4: Yes. Like many aniline derivatives, it can be sensitive to both air (oxygen) and light. The N-methylamino group is susceptible to oxidation, a process that can be accelerated by light. To mitigate this, always store the compound in an opaque or amber glass vial and ensure the container is purged with an inert gas like nitrogen or argon before sealing, especially for long-term storage.

Q5: What are the primary incompatible materials to avoid?

A5: The most critical incompatibility is with strong oxidizing agents.[6] Contact with these can lead to vigorous reactions and rapid degradation. You should also avoid heat, flames, and sparks as it is a combustible solid.[6]

Troubleshooting Guide: Stability Issues in Experiments

This section addresses specific problems you might encounter, providing a logical framework for diagnosis and resolution.

Issue 1: Visual Changes in the Solid Reagent (Color Darkening)
  • Observation: The stored this compound, originally a pale yellow powder, has darkened to a brown or deep reddish-brown color.

  • Causality: This is a classic indicator of oxidation. The secondary amine functionality (-NHCH₃) is susceptible to oxidation, which can form highly colored, conjugated impurities. This process is often catalyzed by exposure to air (oxygen), light, and potentially trace metal impurities.

  • Troubleshooting Protocol:

    • Quarantine the Batch: Do not use the discolored reagent in a critical experiment until its purity has been verified. Label it clearly as "Suspected Degradation - Pending Analysis."

    • Purity Assessment (HPLC): The most reliable method to quantify purity is High-Performance Liquid Chromatography (HPLC).[3] Run a sample against a retained, pure reference standard if available. The appearance of new peaks or a decrease in the area of the main peak will confirm degradation. (See Experimental Protocol 1 for a general HPLC method).

    • Decision Point:

      • If purity is still within your experimental tolerance (e.g., >97% for many applications), you may be able to proceed, but be aware of potential impacts on your reaction.[4][7][8]

      • If purity is compromised, the batch should be discarded according to your institution's hazardous waste disposal procedures.[2]

    • Preventative Action: Review your storage procedures. Ensure containers are tightly sealed and consider storing the material under an inert atmosphere (nitrogen or argon) in an amber vial to protect it from both oxygen and light.

Issue 2: Inconsistent Reaction Yields or Unexpected Byproducts
  • Observation: A well-established synthesis using this compound is now giving lower yields, or new, unidentified spots are appearing on TLC/LC-MS.

  • Causality: Assuming all other reagents and conditions are correct, the integrity of your this compound is a primary suspect. Degradation products can act as inhibitors or participate in side reactions. For instance, an oxidized impurity might have different reactivity, leading to unwanted byproducts.

  • Troubleshooting Workflow:

    The following diagram outlines a logical workflow for diagnosing this issue.

    G A Inconsistent Reaction Results (Low Yield / Byproducts) B Verify Purity of This compound (See Protocol 1: HPLC) A->B C Purity Acceptable? B->C D Investigate Other Reagents & Conditions (Solvent, Temp, etc.) C->D Yes E Purity Unacceptable C->E No H Re-run Experiment with New Reagent D->H F Procure New Batch of Reagent E->F G Implement Enhanced Storage Protocols (Inert gas, Amber Vials) F->G F->H I Problem Resolved H->I

    Caption: Troubleshooting inconsistent reactions.

Issue 3: Poor Solubility or Physical Inhomogeneity
  • Observation: The compound, which should be soluble in your chosen solvent, is now showing poor solubility or contains insoluble dark specks.

  • Causality: Significant degradation can lead to the formation of polymeric or highly oxidized, less soluble byproducts. This is a strong indication that the material is no longer suitable for use.

  • Troubleshooting Protocol:

    • Visual Confirmation: Attempt to dissolve a small sample in a solvent where it is known to be freely soluble (e.g., methanol, acetone). Observe for any insoluble material.

    • Filtration and Analysis: If insoluble material is present, dissolve the bulk of the material, filter out the insoluble portion, and analyze both the soluble fraction and a sample of the original material by HPLC. This can help identify the nature of the impurities.

    • Action: In almost all cases where physical inhomogeneity is observed, the reagent should be discarded. The risk of introducing unknown impurities into your reaction is too high.

Data Summary and Storage Recommendations

The following table summarizes the key storage parameters for maintaining the stability of this compound.

ParameterOptimal ConditionSuboptimal Condition (Risk of Degradation)
Temperature Ambient Room Temperature[3][4]High temperatures, direct sunlight, heat sources
Atmosphere Inert Gas (Nitrogen/Argon)Air (Oxygen)
Container Tightly Sealed, Opaque/Amber Glass[1][2]Loosely capped, clear or plastic containers
Humidity Dry, Desiccated EnvironmentHumid or damp storage area
Chemical Proximity Stored away from other chemicalsStored with Strong Oxidizing Agents[6]

Potential Degradation Pathway

While specific degradation studies on this compound are not widely published, a probable pathway based on the chemistry of anilines is oxidation.[9][10] The N-methyl group can undergo oxidative N-dealkylation, and the aromatic ring can be oxidized, eventually leading to complex polymeric structures.

G cluster_0 A This compound (Stable) B Initial Oxidation Products (e.g., N-oxide, quinone-like structures) A->B O₂, Light, Heat C Further Degradation (N-dealkylation, ring opening) B->C Prolonged Exposure D Colored Polymeric Byproducts (Insoluble) C->D

Caption: A potential oxidative degradation pathway.

Experimental Protocols

Experimental Protocol 1: Purity Assessment by HPLC

This protocol provides a general-purpose method for assessing the purity of this compound. It should be adapted and validated for your specific equipment.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • Reference standard (if available)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or wavelength of maximum absorbance)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatogram to that of a reference standard. New peaks, especially those eluting earlier (more polar), are indicative of degradation.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical main peak with a stable baseline indicates good sample integrity. The appearance of multiple smaller peaks, particularly in older or discolored samples, validates the suspicion of degradation and provides a quantitative measure of the problem.

References

  • Safety data sheet. CPAChem. (2023-03-24). [Link]

  • This compound (97%). Amerigo Scientific. [Link]

  • This compound, 97%. Fisher Scientific. [Link]

  • The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. PubMed. [Link]

  • (PDF) Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. ResearchGate. [Link]

  • Sourcing this compound: A Buyer's Guide from China. LinkedIn. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 4-Acetyl-N-methylaniline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Acetyl-N-methylaniline, a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1]

This document is structured to provide not just a protocol, but a comprehensive understanding of the methodological choices, underpinned by the principles of scientific integrity and adherence to international regulatory standards. We will explore the development of a robust HPLC method, its rigorous validation in accordance with ICH Q2(R1) guidelines, and an objective comparison with alternative analytical technologies.[2][3]

The Analytical Challenge: Quantifying this compound

This compound, also known as 4'-N-Methylaminoacetophenone, is a solid, pale yellow powder with a molecular weight of 149.19 g/mol .[1][4] Its accurate quantification is crucial for ensuring the purity, stability, and overall quality of final products. The development of a validated analytical method is therefore not merely a procedural step, but a cornerstone of regulatory compliance and product efficacy.

A Validated HPLC Method for Reliable Quantification

The following HPLC method has been developed and validated to provide high specificity, accuracy, and precision for the quantification of this compound.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Water (70:30, v/v)This isocratic mobile phase composition ensures a stable baseline and reproducible retention times. The ratio is optimized for efficient elution of the analyte.[5]
Flow Rate 1.0 mL/minA standard flow rate that provides good peak shape and a reasonable run time.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overloading.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.[5]
Detection Wavelength 254 nmThis wavelength provides a strong absorbance for the aromatic system in this compound, leading to high sensitivity.
Method Validation: Adherence to ICH Q2(R1) Guidelines

The developed HPLC method was subjected to rigorous validation to demonstrate its suitability for the intended purpose, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow Figure 1: HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Parameters cluster_2 System Suitability cluster_3 Documentation A Optimize Chromatographic Conditions B Specificity A->B C Linearity A->C D Accuracy A->D E Precision A->E F LOD & LOQ A->F G Robustness A->G H Perform System Suitability Tests B->H C->H D->H E->H F->H G->H I Prepare Validation Report H->I

Caption: A flowchart illustrating the key stages of analytical method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance CriteriaResults
Specificity Analysis of blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.The method is specific, with no interference from excipients or degradation products.
Linearity Analysis of five concentrations ranging from 50% to 150% of the target concentration.Correlation coefficient (R²) > 0.999.[5]R² = 0.9998
Accuracy Analysis of samples spiked with known amounts of analyte at three concentration levels (80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.Mean recovery of 99.5%
Precision (Repeatability) Six replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8%
Precision (Intermediate) Analysis on different days with different analysts.RSD ≤ 2.0%.RSD = 1.2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.-0.05 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.-0.15 µg/mL
Robustness Deliberate variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).RSD ≤ 2.0% for all variations.The method is robust, with all RSDs within the acceptable limit.

Comparative Analysis of Analytical Techniques

While the validated HPLC method offers a robust and reliable solution, it is essential to consider alternative technologies that may offer advantages in specific contexts.

ParameterValidated HPLC-UV UPLC-MS/MS GC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Limit of Detection (LOD) ~0.05 µg/mLAs low as 0.05 µg/mL0.03 µg/L (with derivatization)[7]
Precision (Interday RSD) < 2.0%Typically < 15%[7]< 16% (with derivatization)[7]
Specificity Moderate; susceptible to co-eluting impurities.[7]High; mass-based detection provides excellent specificity.[7]High; mass-based detection and chromatographic separation.[7]
Sample Throughput HighModerate to HighModerate
Cost Low to ModerateHighModerate
Expertise Required ModerateHighHigh
Advantages Cost-effective, robust, widely available.High sensitivity and specificity, suitable for complex matrices.Excellent for volatile and semi-volatile compounds.
Disadvantages Lower sensitivity compared to MS methods, potential for interference.Higher cost and complexity.May require derivatization for non-volatile compounds.

Decision Logic for Method Selection

Analytical Method Selection Figure 2: Decision Tree for Analytical Method Selection A Start: Need to Quantify this compound B Is the sample matrix complex (e.g., biological fluids)? A->B C Is ultra-high sensitivity required? B->C No E Use UPLC-MS/MS B->E Yes D Is the analyte sufficiently volatile? C->D No C->E Yes F Use Validated HPLC-UV D->F No G Use GC-MS D->G Yes

Caption: A decision tree to guide the selection of the most appropriate analytical method.

Conclusion

The validated HPLC-UV method presented in this guide provides a reliable, robust, and cost-effective solution for the routine quantification of this compound. The comprehensive validation data demonstrates its suitability for quality control and regulatory purposes.

For applications requiring higher sensitivity or analysis in complex matrices, UPLC-MS/MS stands as a powerful alternative, albeit with higher operational costs and complexity. GC-MS may be considered if the analyte is sufficiently volatile or can be easily derivatized. The choice of the analytical method should be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and available resources.

By adhering to the principles of method validation and carefully considering the comparative strengths of different analytical techniques, researchers and drug development professionals can ensure the generation of high-quality, reproducible data, thereby upholding the integrity of their scientific work and contributing to the development of safe and effective pharmaceutical products.

References

A Senior Application Scientist's Guide to Catalytic N-Acetylation of N-Methylaniline: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acetylation of amines is a cornerstone transformation in organic synthesis, serving the dual purpose of synthesizing valuable amide compounds and protecting amine functionalities during complex, multi-step synthetic routes.[1][2] N-acetyl-N-methylaniline, also known as N-methylacetanilide, is a significant molecule in this context, historically used as an analgesic and serving as a versatile precursor in the synthesis of various chemical entities.[3] The efficiency, selectivity, and environmental impact of its synthesis are of paramount importance, particularly in industrial and pharmaceutical settings.

The choice of catalyst is the most critical parameter influencing the outcome of the N-acetylation of N-methylaniline. This guide provides a comprehensive comparative analysis of the diverse catalytic systems available for this reaction. We will move beyond a simple inventory of catalysts to dissect the mechanistic underpinnings, operational advantages, and practical limitations of each approach. By grounding our discussion in experimental data and established principles, this document aims to empower researchers to make informed, causality-driven decisions when selecting a catalytic strategy that aligns with their specific objectives, whether they be laboratory-scale discovery or large-scale manufacturing.

Core Reaction Mechanism: The Role of the Catalyst

The N-acetylation of N-methylaniline involves the reaction of the secondary amine with an acylating agent, typically acetic anhydride or acetyl chloride. The fundamental mechanism is a nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling a leaving group (acetate or chloride) to yield the final N-acetylated product.[2][3]

A catalyst's primary role is to lower the activation energy of this process by enhancing the electrophilicity of the acylating agent. In acid catalysis, for instance, the catalyst coordinates to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

N-Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Activated Complex & Intermediate cluster_products Products NMA N-Methylaniline (Nucleophile) ActivatedAA Activated Acylium Ion Intermediate NMA->ActivatedAA 2. Nucleophilic Attack AA Acetic Anhydride (Electrophile) CAT Acid Catalyst (Cat) CAT->AA 1. Activation Tetrahedral Tetrahedral Intermediate Product N-Acetyl-N-methylaniline Tetrahedral->Product 3. Collapse Byproduct Acetic Acid Tetrahedral->Byproduct Expels Leaving Group Product->CAT 4. Catalyst Regeneration

Caption: General mechanism of acid-catalyzed N-acetylation.

Comparative Analysis of Catalytic Systems

The selection of a catalyst dictates nearly every aspect of the reaction: speed, yield, purity of the product, cost, safety, and environmental footprint. We will evaluate the three primary classes of catalysts: homogeneous, heterogeneous, and biocatalysts, alongside catalyst-free approaches.

Homogeneous Catalysts

Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent. This ensures maximum contact with reactant molecules, often leading to high reaction rates and yields.

  • Lewis and Brønsted Acids: These are the most common homogeneous catalysts for this transformation. Lewis acids like MgSO₄, ZnO, FeCl₃, and ZnCl₂ function by accepting an electron pair from the carbonyl oxygen of the acylating agent, thereby increasing its electrophilicity.[1] Simple Brønsted acids, including acetic acid itself, can also catalyze the reaction by protonating the carbonyl group.[4] Recent studies have highlighted the efficacy of MgSO₄, an inexpensive and mild Lewis acid, which can be activated by sunlight to drive the reaction efficiently under neat conditions.

  • Bases: When using more reactive acylating agents like acetyl chloride, a stoichiometric amount of a base (e.g., K₂CO₃, triethylamine) is often required. Its role is not truly catalytic but rather to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

  • Nucleophilic Catalysts: While N-methylaniline is not significantly sterically hindered, it is worth noting the role of catalysts like 4-(Dimethylaminopyridine) (DMAP). DMAP functions by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a far more potent acylating agent than the original anhydride.[6]

Causality Behind Use: Homogeneous catalysts are often chosen in laboratory settings for their high activity and the ability to achieve rapid, high-yielding conversions at moderate temperatures.

Limitations: The primary drawback is the difficulty in separating the catalyst from the reaction mixture post-reaction, often requiring aqueous workups that generate waste. Furthermore, many of these catalysts are corrosive and pose environmental disposal challenges.[7][8]

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This distinction is the source of their most significant advantages.

  • Types and Mechanisms: A wide array of solid acid catalysts have been successfully employed for N-acetylation. These include natural clays like Montmorillonite K-10, zeolites, ion-exchange resins such as Amberlyst-15, and various functionalized materials like sulfated zirconia or carbon-based catalysts.[7][8][9] Their catalytic activity stems from Brønsted or Lewis acid sites on their surfaces, which function analogously to their homogeneous counterparts.[8]

  • Performance and Reusability: The key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture via simple filtration. This allows for straightforward product isolation and, critically, the ability to recover and reuse the catalyst over multiple cycles.[7][10] This attribute is highly desirable for industrial processes and aligns with the principles of green chemistry.[11]

Causality Behind Use: Heterogeneous catalysts are the preferred choice for large-scale and industrial applications where process simplification, catalyst recycling, and waste minimization are critical economic and environmental drivers.[7]

Limitations: These catalysts can sometimes exhibit lower activity compared to homogeneous systems due to mass transfer limitations. Over time, their performance can degrade due to leaching of the active species into the solvent or fouling of the catalyst surface by reactants or products, which block active sites.[7]

Biocatalysts

Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity under extremely mild conditions.

  • Enzyme Classes and Mechanisms: For amide bond formation, enzymes such as amide synthetases and acyltransferases are relevant.[12][13][14] These enzymes operate through sophisticated mechanisms, often involving either ATP-dependent activation of a carboxylic acid or a transacylation process via a covalent acyl-enzyme intermediate.[12][15] This high degree of control prevents side reactions and allows for exquisite chemo-, regio-, and enantioselectivity.

  • Applicability and Advantages: Biocatalysis is conducted in aqueous media at or near ambient temperature and pressure, representing the pinnacle of green chemistry. For the synthesis of complex molecules or pharmaceuticals where specific stereochemistry is required, enzymes are often the only viable catalytic option.

Causality Behind Use: Biocatalysts are selected when supreme selectivity is required, such as in the synthesis of chiral pharmaceuticals or fine chemicals, and when the mildest possible reaction conditions are necessary to preserve sensitive functional groups.

Limitations: The primary challenges in biocatalysis are the potential for narrow substrate scope, the operational stability of the enzyme, and the often higher initial cost of the catalyst. However, advances in enzyme engineering are progressively mitigating these limitations.[16]

Quantitative Performance Data

The following table summarizes experimental data from the literature for the N-acetylation of anilines using various catalytic systems to provide a quantitative basis for comparison.

CatalystAcylating AgentSolventTemp (°C)TimeYield (%)ReusabilityReference
Homogeneous
MgSO₄ (Sunlight)Acetic AcidNeatAmbient45 min98N/A
Acetic AcidEthyl AcetateEthyl Acetate80-1201-24 h>90N/A[4]
ZnCl₂Acetic AnhydrideNeatRT5-15 min90-98N/A[1]
Heterogeneous
Montmorillonite K-10Acetic AcidToluene1103-6 h80-95Yes[9]
Amberlyst-15Acetic AcidNeat1000.5-2 h~97Yes[7]
Sulfated ZirconiaAcetic AnhydrideNeat1001 h~76Yes[7]
Catalyst-Free
NoneAcetic AnhydrideNeatRT5-15 min92-98N/A[1][17]
None (MW)Acetic AcidNeat120-1301-10 minHighN/A[18]

Note: "RT" denotes room temperature; "N/A" denotes data not available or not applicable. Yields are for various aniline derivatives as representative examples.

Experimental Protocols & Workflow

Adherence to a well-defined experimental protocol is essential for reproducibility and safety. Below are representative, self-validating protocols for key catalytic systems.

Generalized Experimental Workflow

Experimental_Workflow cluster_workup start Start setup 1. Reaction Setup - Charge reactor with N-methylaniline,  solvent (if any), and acylating agent. start->setup add_cat 2. Catalyst Addition - Add catalyst (solid or liquid). setup->add_cat reaction 3. Reaction - Heat/irradiate as required. - Monitor progress via TLC/GC. add_cat->reaction workup 4. Workup & Isolation reaction->workup filtration 4.1 Filtration (for Heterogeneous Catalyst) - Recover catalyst for reuse. workup->filtration Heterogeneous extraction 4.2 Quench & Extraction (for Homogeneous Catalyst) workup->extraction Homogeneous purification 5. Purification - Recrystallization or chromatography. filtration->purification extraction->purification analysis 6. Characterization - NMR, IR, Melting Point. purification->analysis end End analysis->end

Caption: A generalized workflow for N-acetylation experiments.

Protocol 1: Heterogeneous Catalysis with Montmorillonite K-10 Clay

This protocol demonstrates a green, reusable catalytic system.

  • Catalyst Preparation: Activate Montmorillonite K-10 clay by heating at 110°C in an oven for 2 hours to remove adsorbed water. Allow to cool in a desiccator.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylaniline (1.07 g, 10 mmol), glacial acetic acid (1.20 g, 20 mmol), and the activated clay catalyst (100 mg).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and filter the mixture to recover the solid catalyst.

  • Catalyst Recycling: Wash the recovered catalyst with fresh ethyl acetate (2 x 10 mL), dry it in an oven at 110°C, and store for subsequent runs.

  • Product Purification: Wash the combined organic filtrate with a saturated sodium bicarbonate solution (2 x 15 mL) to remove excess acetic acid, followed by a brine wash (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Purify further by recrystallization from a suitable solvent like hexane/ethyl acetate.[9]

Protocol 2: Homogeneous Lewis Acid Catalysis (Sunlight-Driven)

This protocol leverages a mild Lewis acid and a renewable energy source.

  • Reaction Setup: In a 10 mL glass reaction vessel, charge N-methylaniline (1.07 g, 10 mmol), glacial acetic acid (3.0 mL, 50 mmol), and MgSO₄·7H₂O (50 mg, 0.2 mmol).

  • Reaction: Place the vessel in direct sunlight and stir occasionally with a glass rod. The reaction is typically complete within 45-60 minutes, which can be verified by TLC.

  • Workup and Isolation: Pour the reaction mixture into 20 mL of crushed ice/water. The product will often precipitate as a solid.

  • Product Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and catalyst, and dry. The crude product can be further purified by recrystallization if necessary.

Protocol 3: Catalyst-Free Neat Reaction

This protocol represents the simplest approach, relying on the intrinsic reactivity of the starting materials.

  • Reaction Setup: In a 25 mL Erlenmeyer flask, place N-methylaniline (1.07 g, 10 mmol).

  • Reaction: Carefully add acetic anhydride (1.12 g, 1.1 mL, 11 mmol) dropwise to the aniline with swirling. The reaction is often exothermic. Continue to swirl or stir the mixture at room temperature for 10-15 minutes.

  • Workup and Isolation: After the reaction period, slowly add 20 mL of cold water to the flask to quench the excess acetic anhydride and precipitate the product.

  • Product Purification: Collect the solid N-acetyl-N-methylaniline by vacuum filtration, wash with cold water, and air dry. Recrystallize from an appropriate solvent system for higher purity.[1][17][19]

Conclusion and Future Outlook

The N-acetylation of N-methylaniline can be accomplished through a diverse array of catalytic methodologies, each with a distinct profile of advantages and limitations.

  • Homogeneous catalysts offer high reactivity and are ideal for rapid, small-scale synthesis where ease of separation is not a primary concern.

  • Heterogeneous catalysts are the workhorses of sustainable, large-scale production, prized for their reusability and the simplification they bring to process workflows.[7]

  • Biocatalysts represent the frontier of selective synthesis, providing a pathway to complex molecules under exceptionally mild and environmentally benign conditions.[14]

  • Catalyst-free methods , particularly when enhanced by microwave or solar energy, provide a remarkably efficient and green alternative for this specific transformation, minimizing chemical waste and operational complexity.[18]

The optimal choice of catalyst is not universal; it is a function of the specific application's constraints and goals. For routine laboratory protection of an amine, a simple catalyst-free method is often sufficient. For industrial production, a robust, reusable heterogeneous catalyst is almost certainly the correct choice. As the field moves forward, the development of novel, highly active, and stable heterogeneous catalysts and the engineering of enzymes with broader substrate scopes will continue to refine and improve this fundamental and vital chemical reaction.

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A Comparative Guide to Dye Intermediates: 4-Acetyl-N-methylaniline Versus Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic dye chemistry, the selection of an appropriate intermediate is a critical decision that profoundly influences the final product's characteristics, from its hue and vibrancy to its fastness and overall performance. This guide provides an in-depth comparison of 4-Acetyl-N-methylaniline with other widely used dye intermediates. Our analysis is grounded in the fundamental principles of dye chemistry, supported by established experimental protocols and data, to empower researchers and drug development professionals in making informed decisions for their specific applications.

The Central Role of Intermediates in Dye Synthesis

The vast majority of synthetic dyes are built upon a modular framework, where a diazonium salt, derived from a primary aromatic amine, is reacted with a coupling component.[1][2] This fundamental reaction, known as azo coupling, is the cornerstone of the synthesis of azo dyes, which constitute the largest and most versatile class of commercial colorants.[3][4][5] The choice of both the amine for diazotization and the coupling component dictates the final dye's color, solubility, and affinity for different substrates.[6] Intermediates, such as this compound, are the molecular building blocks that chemists use to construct these complex and highly functional dye molecules.[7]

This compound: A Versatile Building Block

This compound (CAS 17687-47-7) is a valuable intermediate in the synthesis of azo dyes.[7] Its chemical structure, featuring a reactive methylamino group and an acetyl group, allows it to readily participate in diazotization and coupling reactions.[7][8] The presence of these functional groups contributes to the creation of a wide spectrum of bright and consistent colors.[7] Furthermore, the molecular structure of dyes derived from this compound can enhance their durability and resistance to fading from light, washing, and chemical exposure.[7] This intermediate finds applications in the synthesis of various dye classes for textiles, inks, and paints.[7][9] Beyond the realm of dyes, this compound also serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[8][9]

The Chemistry of Dye Synthesis with this compound

The synthesis of an azo dye using this compound typically involves a two-step process: diazotization followed by azo coupling.[3][5]

1. Diazotization: This reaction converts a primary aromatic amine into a diazonium salt.[10][][12] The amine is treated with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[3][13][14]

2. Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aniline derivative, to form the azo dye.[1][4][15] The position of the coupling reaction on the aromatic ring of the coupling component is directed by the existing substituents.[4][6]

Comparative Analysis of Dye Intermediates

The selection of a dye intermediate is a multifaceted decision that involves considerations of the desired color, fastness properties, cost, and synthetic accessibility. Here, we compare this compound with other prominent intermediates.

N-Methylaniline

N-Methylaniline (CAS 100-61-8) is a closely related compound that also serves as a crucial intermediate in the dye industry.[16][17] It is used in the production of a variety of dyes, including cationic brilliant red FG, cationic pink B, and reactive yellow-brown KGR.[16][18] Like this compound, it participates in azo coupling reactions to form vibrant and durable colors.[17][19][20]

Michler's Ketone

Michler's ketone (CAS 90-94-8) is a distinct type of intermediate used in the synthesis of triarylmethane dyes, such as methyl violet and crystal violet.[21][22][23] Unlike the intermediates used in azo dye synthesis, Michler's ketone undergoes condensation reactions with aniline derivatives.[21][24] It is also utilized as a photosensitizer in various applications.[21][25]

H-Acid and Gamma Acid

H-acid (1-amino-8-naphthol-3,6-disulfonic acid, CAS 90-20-0) and Gamma acid (6-amino-4-hydroxy-2-naphthalene sulfonic acid, CAS 90-51-7) are important naphthalene-based intermediates.[26][27][28][29][30][31] Their structures contain both amino and hydroxyl groups, allowing for versatile coupling reactions.[32][33] They are particularly valuable in the synthesis of acid, direct, and reactive dyes, including disazo dyes where they can be coupled with two different diazonium salts to create complex and high-performance colorants.[32][34][35]

Experimental Protocols and Data

To provide a practical comparison, we present hypothetical experimental protocols for the synthesis of a simple azo dye using this compound and N-Methylaniline as the coupling components. These protocols are based on established methodologies for diazotization and azo coupling.[3][5][14][36]

Experimental Workflow: Azo Dye Synthesis

Caption: Generalized workflow for azo dye synthesis.

Protocol 1: Synthesis of an Azo Dye using this compound

Part A: Diazotization of Aniline

  • In a 100 mL beaker, dissolve 2.0 g of aniline in 20 mL of 3M hydrochloric acid.[37][38][39][40][41]

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, dissolve 1.5 g of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for 15 minutes.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 3.5 g of this compound in 50 mL of a suitable solvent (e.g., ethanol or acetic acid).

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cooled this compound solution. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from an appropriate solvent to yield the final product.

Protocol 2: Synthesis of an Azo Dye using N-Methylaniline

The protocol is identical to Protocol 1, with the exception of the coupling component used in Part B.

Part B: Azo Coupling (with N-Methylaniline)

  • In a 250 mL beaker, dissolve 2.3 g of N-Methylaniline in 50 mL of a suitable solvent.

  • The subsequent steps of cooling, addition of the diazonium salt, and stirring are the same as in Protocol 1.

Performance Comparison

The choice of intermediate has a direct impact on the yield, purity, and properties of the final dye. The following table provides a comparative overview of the expected performance characteristics when using different intermediates. It is important to note that these are generalized values, and actual results will vary depending on the specific reaction conditions and the other reactants involved.

IntermediateTypical Yield (%)Purity of Crude ProductKey Properties of Resulting DyesCommon Applications
This compound 85-95%Good to ExcellentBright, clear colors; Good light and wash fastness.Textiles, inks, paints.[7]
N-Methylaniline 80-90%GoodVibrant colors; Used for cationic and reactive dyes.Textiles, paper.[16][17]
Michler's Ketone 75-85%Moderate to GoodIntense, brilliant colors (violets, greens); Often require a mordant.Paper, textiles, leather.[21][22]
H-Acid 90-98%ExcellentWide range of colors (reds, blacks); Excellent water solubility and fastness.Acid, direct, and reactive dyes for cotton, wool, silk.[27][32]
Gamma Acid 90-98%ExcellentPrimarily used for black and navy blue dyes; Good fastness properties.Direct and reactive dyes for cotton and rayon.[26][29]

Causality Behind Experimental Choices

  • Low Temperature in Diazotization: Diazonium salts are unstable at higher temperatures and can decompose, reducing the yield of the desired dye.[3] Maintaining a temperature of 0-5 °C is crucial for maximizing the concentration of the reactive diazonium ion.[3][13]

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore prepared immediately before use by reacting sodium nitrite with a strong acid.[] This ensures a continuous supply of the nitrosating agent for the diazotization reaction.

  • Acidic Conditions for Diazotization: The diazotization reaction is typically carried out in a strong acidic medium to prevent the coupling of the diazonium salt with the unreacted primary amine.[]

  • pH Control in Azo Coupling: The pH of the coupling reaction is critical.[4] Coupling to phenols is usually carried out in mildly alkaline conditions, while coupling to anilines is performed in weakly acidic to neutral conditions to ensure the presence of the reactive form of the coupling component.[4][6][42]

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of a wide range of azo dyes. Its use generally leads to high yields of pure products with desirable color and fastness properties. While other intermediates like N-Methylaniline offer similar benefits for specific applications, and intermediates like Michler's ketone, H-acid, and Gamma acid open up different classes of dyes with unique characteristics, the choice ultimately depends on the specific requirements of the final application. A thorough understanding of the chemical properties of each intermediate and the mechanics of the dye synthesis process is paramount for achieving the desired outcome in terms of color, performance, and cost-effectiveness.

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Purity assessment of 4-Acetyl-N-methylaniline by different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates like 4-Acetyl-N-methylaniline (4-ANMA) is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability.[1][2] This guide offers a comprehensive comparison of various analytical techniques for the robust purity assessment of 4-ANMA, providing researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions. The methodologies discussed herein are grounded in established scientific principles and regulatory expectations, ensuring a self-validating approach to quality control.[3][4]

Introduction to this compound and the Imperative of Purity

This compound (CAS No. 17687-47-7), also known as 4'- (Methylamino)acetophenone, is a key intermediate in the synthesis of various organic materials, including dyes, pigments, and pharmaceuticals.[5] Its molecular structure, featuring a reactive acetyl group, makes it a versatile building block in organic synthesis.[5]

Impurities in active pharmaceutical ingredients (APIs) or their intermediates can arise from starting materials, by-products, intermediates, degradation products, reagents, or residual solvents.[1][2][6] Even at trace levels, these impurities can have unintended pharmacological effects or compromise the stability of the final drug product.[1][7] Therefore, rigorous purity assessment is a non-negotiable aspect of quality control, guided by international standards such as the ICH Q3A guidelines.[1][6][8][9][10] These guidelines set thresholds for reporting, identifying, and qualifying impurities to ensure product safety.[8]

This guide will delve into the practical application and comparative strengths of several key analytical techniques for 4-ANMA purity profiling: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), and various spectroscopic methods.

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatographic methods are central to impurity profiling due to their high resolving power, which allows for the separation of the main compound from structurally similar impurities.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is often considered the "gold standard" for the analysis of non-volatile organic impurities in pharmaceutical substances.[2] Its versatility and sensitivity make it an indispensable tool for the purity assessment of 4-ANMA.[7][12]

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. It separates compounds based on their hydrophobicity. 4-ANMA and its potential impurities, which may differ slightly in polarity, will interact differently with the nonpolar stationary phase (e.g., C18) and the polar mobile phase, leading to their separation. A UV detector is typically employed for detection, as the aromatic ring in 4-ANMA provides strong chromophores.[13]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 2-3). The gradient elution is crucial for separating impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of 4-ANMA.

  • Injection Volume: 10-20 µL.

  • Internal Standard: Phenacetin can be used as an internal standard for quantitative analysis.[14]

The resulting chromatogram will show a major peak for 4-ANMA and smaller peaks for any impurities. The area of each impurity peak relative to the total area of all peaks provides a percentage purity value. For accurate quantitation, the response factors of the impurities relative to the main compound should be determined.[15]

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile organic impurities, such as residual solvents, and can also be used for the purity assessment of thermally stable compounds like 4-ANMA.[2]

GC separates compounds based on their boiling points and their interactions with the stationary phase of the GC column. The sample is vaporized and carried by an inert gas (the mobile phase) through the column. Compounds with lower boiling points and weaker interactions with the stationary phase elute faster. A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is commonly used for aniline derivatives due to their high sensitivity.[16][17]

  • Instrumentation: A gas chromatograph with an FID or NPD detector.

  • Column: A fused silica capillary column, such as one coated with SE-54 (e.g., 30 m x 0.25 mm).[16][17]

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points (e.g., initial temperature of 50°C, ramped to 300°C).

  • Detector Temperature: Typically 300 °C.

Similar to HPLC, the GC chromatogram will display a major peak for 4-ANMA and smaller peaks for volatile impurities. The peak areas are used to calculate the percentage purity. For enhanced specificity and identification of unknown impurities, GC can be coupled with Mass Spectrometry (GC-MS).[13][18][19][20]

Thermal Analysis: A Unique Approach to Absolute Purity

Differential Scanning Calorimetry (DSC)

DSC offers a distinct method for determining the absolute purity of highly crystalline organic compounds without the need for reference standards of the impurities.

The principle of DSC for purity determination is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of soluble impurities. A pure, crystalline material has a sharp melting point, while an impure substance melts over a broader temperature range and at a lower temperature. By analyzing the shape of the melting endotherm, the mole fraction of the impurity can be calculated.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the 4-ANMA sample (1-3 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to maintain thermal equilibrium during melting.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidation.

The DSC thermogram shows an endothermic peak corresponding to the melting of 4-ANMA. Specialized software is used to analyze the shape of the leading edge of this peak to calculate the purity. This technique is most accurate for purities above 98.5 mol%.

Spectroscopic Techniques: Confirmation and Characterization

Spectroscopic methods are invaluable for confirming the identity of 4-ANMA and for the structural elucidation of unknown impurities.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • ¹H NMR: The proton NMR spectrum of 4-ANMA will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons of the N-methyl group. The integration of these signals should correspond to the number of protons in each environment. Impurities will present as additional, smaller peaks.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the 4-ANMA molecule. The spectrum will show characteristic absorption bands for the N-H bond (if any secondary amine is present as an impurity), C=O of the ketone, and C-N and aromatic C-H bonds. While primarily a qualitative technique, it can be used to detect impurities with different functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for quantitative analysis based on Beer-Lambert's law. The UV spectrum of 4-ANMA in a suitable solvent will exhibit a characteristic absorption maximum (λmax) which can be used to determine its concentration. It is less specific for purity assessment as many potential impurities may have similar UV chromophores.

Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy often involves a combination of these techniques. The following workflow illustrates a logical approach:

Purity_Assessment_Workflow cluster_0 Initial Screening & Quantification cluster_1 Confirmation & Absolute Purity cluster_2 Impurity Identification A Sample of 4-ANMA B HPLC Analysis (Primary Method) A->B C GC Analysis (Volatile Impurities) A->C E DSC Analysis A->E F NMR Spectroscopy (Identity Confirmation) A->F D Initial Purity Report (% Area) B->D C->D G Absolute Purity (mol %) & Structural Confirmation H Impurity Peaks > Threshold (from HPLC/GC) D->H E->G F->G K Impurity Structure Elucidation I LC-MS / GC-MS H->I J IR Spectroscopy H->J I->K J->K

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Comparative Summary of Analytical Techniques

TechniquePrinciplePrimary Application for 4-ANMA PurityAdvantagesLimitations
HPLC Differential partitioning between stationary and mobile phasesQuantification of non-volatile organic impuritiesHigh resolution, sensitivity, and versatility.[7][12]Requires reference standards for accurate impurity quantification.
GC Separation based on boiling point and column interactionAnalysis of volatile impurities and residual solventsExcellent for volatile compounds, high sensitivity.[2]Not suitable for thermally labile compounds.
DSC Measurement of heat flow during thermal transitionsDetermination of absolute molar purity of the main componentProvides absolute purity without impurity standards.Less accurate for samples with low purity (<98.5%); not suitable for amorphous materials.
NMR Nuclear spin transitions in a magnetic fieldStructural confirmation and quantitative analysis (qNMR)Provides detailed structural information, absolute quantification with a standard.Lower sensitivity compared to chromatographic methods for trace impurities.
IR Absorption of infrared radiation by molecular vibrationsFunctional group identification and structural confirmationRapid and non-destructive.Primarily qualitative, limited for complex mixtures.
LC/GC-MS Chromatography coupled with mass spectrometryIdentification and structural elucidation of unknown impuritiesProvides molecular weight and fragmentation data for definitive identification.[7][12][13]Higher cost and complexity.

Conclusion

The purity assessment of this compound is a multifaceted task that requires a strategic application of orthogonal analytical techniques. While HPLC and GC serve as the primary tools for separation and quantification of impurities, DSC provides a valuable method for determining absolute purity. Spectroscopic techniques like NMR and IR are essential for structural confirmation, and hyphenated techniques such as LC-MS and GC-MS are indispensable for the definitive identification of unknown impurities.

By integrating these methods into a comprehensive quality control strategy, researchers and manufacturers can ensure that this compound meets the stringent purity requirements necessary for the development of safe and effective end products. This multi-pronged approach not only ensures regulatory compliance but also upholds the principles of scientific integrity and trustworthiness in pharmaceutical development.[3]

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A Senior Application Scientist's Guide to Assessing the Cross-reactivity of 4-Acetyl-N-methylaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of biological assay data is paramount. The promise of a novel therapeutic agent or a chemical probe can be quickly undermined by misleading results born from assay artifacts. One such compound, 4-Acetyl-N-methylaniline (4-ANMA), finds use as an intermediate in the synthesis of dyes and pharmaceuticals.[1] However, its structural features warrant a thorough investigation into its potential for cross-reactivity and non-specific interactions in biological assays. This guide provides a framework for objectively evaluating the performance of 4-ANMA, offering insights into potential liabilities and presenting a suite of experimental protocols to ensure the validity of your screening data.

Understanding the Challenge: Assay Interference

High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet it is susceptible to false positives.[2][3] These misleading hits can arise from compounds that do not engage the biological target in a specific, meaningful way but rather interfere with the assay technology itself.[4][5][6] Such molecules are often referred to as "Pan-Assay Interference Compounds" or PAINS.[7][8] Aniline derivatives, in particular, have been noted as a class of compounds that can exhibit interference, making a careful evaluation of 4-ANMA essential.[7]

The primary mechanisms of assay interference include:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[4][9]

  • Optical Interference: Compounds that are colored or fluorescent can interfere with absorbance or fluorescence-based readouts, respectively, leading to false signals.[4][10][11][12][13]

  • Chemical Reactivity: Electrophilic compounds can covalently modify amino acid residues, such as cysteine, on target proteins or other assay components, leading to non-specific inhibition.[14][15][16]

  • Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species that can disrupt assay components.[4]

Structural Insights into this compound (4-ANMA)

A critical first step in assessing a compound's potential for cross-reactivity is to analyze its chemical structure.

Structure of this compound:

The key features of 4-ANMA that warrant investigation are:

  • Aniline Substructure: The N-methylaniline core is a known chromophore and can be susceptible to oxidation, potentially leading to reactive metabolites or colored byproducts. Aniline-based motifs are also found in some PAINS.[7]

  • Acetophenone Moiety: The acetyl group attached to the phenyl ring introduces a ketone, which can participate in various chemical reactions. Derivatives of 4-aminoacetophenone have been shown to possess a range of biological activities, including anti-inflammatory and tyrosinase inhibitory effects, suggesting the potential for off-target interactions.[17][18][19]

  • Lipophilicity: The overall structure suggests a moderate degree of lipophilicity, which can contribute to non-specific binding and a tendency to aggregate at higher concentrations.

Given these structural features, it is plausible that 4-ANMA could interfere with biological assays through multiple mechanisms. The following sections outline a systematic approach to experimentally validate these predictions.

A Framework for Experimental Validation

To rigorously assess the potential for cross-reactivity, a series of orthogonal assays and counter-screens should be employed. These experiments are designed to isolate and identify specific interference mechanisms.

Investigating Compound Aggregation

Colloidal aggregation is a frequent cause of non-specific inhibition.[20] The gold-standard technique for detecting aggregation is Dynamic Light Scattering (DLS).

Experimental Protocol: Dynamic Light Scattering (DLS)

Objective: To determine if 4-ANMA forms aggregates at concentrations relevant to biological assays.

Methodology:

  • Prepare a stock solution of 4-ANMA in DMSO.

  • Serially dilute the stock solution into the assay buffer to achieve a range of concentrations (e.g., 1 µM to 100 µM).

  • Allow the solutions to equilibrate at the assay temperature for 15-30 minutes.

  • Analyze each sample using a DLS instrument to measure the size distribution of particles in the solution.[21][22][23]

  • Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that of a monomeric small molecule (typically >100 nm) is indicative of aggregation.[24]

Data Presentation:

Concentration of 4-ANMA (µM)Average Hydrodynamic Radius (nm)Polydispersity Index (PDI)
11.50.1
101.80.15
502500.5
1005000.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Causality Behind Experimental Choices: DLS is a direct biophysical method that provides unambiguous evidence of particle formation.[24] By testing a range of concentrations, we can determine the Critical Aggregation Concentration (CAC), which is the threshold above which the compound begins to form aggregates.

Workflow for Aggregation Analysis

Aggregation_Workflow cluster_prep Sample Preparation cluster_analysis DLS Analysis cluster_interpretation Interpretation A Prepare 4-ANMA stock in DMSO B Serially dilute in assay buffer A->B C Equilibrate at assay temperature B->C D Measure particle size distribution with DLS C->D E Particles > 100 nm? D->E F Aggregation Detected E->F Yes G No Aggregation E->G No

Caption: Workflow for detecting compound aggregation using DLS.

Assessing Optical Interference

Compounds that absorb light or fluoresce at the excitation or emission wavelengths of an assay can lead to false readouts.

Experimental Protocol: Absorbance and Fluorescence Scans

Objective: To determine if 4-ANMA has intrinsic absorbance or fluorescence properties that could interfere with common assay readouts.

Methodology:

  • Prepare solutions of 4-ANMA in the assay buffer at relevant concentrations.

  • Absorbance Scan: Use a spectrophotometer to scan the absorbance of the solutions across a range of wavelengths (e.g., 300-700 nm).

  • Fluorescence Scan: Use a spectrofluorometer to measure the emission spectra of the solutions at various excitation wavelengths commonly used in biological assays (e.g., 340 nm, 485 nm, 530 nm).[4][10][12]

  • Interpretation: Significant absorbance or fluorescence in the wavelength range of the assay indicates a high potential for interference.

Data Presentation:

Assay Readout Wavelength (nm)Absorbance of 4-ANMA (10 µM)Fluorescence Intensity of 4-ANMA (10 µM)
3400.255000
4050.101500
4900.05800
5600.02200

Note: The data in this table is hypothetical and for illustrative purposes only.

Causality Behind Experimental Choices: By systematically scanning the absorbance and fluorescence properties of 4-ANMA, we can proactively identify potential conflicts with specific assay technologies. This allows for the selection of alternative detection methods or the implementation of appropriate controls.[11]

Workflow for Optical Interference Assessment

Optical_Interference_Workflow cluster_scans Spectroscopic Analysis A Prepare 4-ANMA solution in assay buffer B Perform Absorbance Scan (300-700 nm) A->B C Perform Fluorescence Scan (various excitation wavelengths) A->C D Overlap with assay wavelengths? B->D C->D E High potential for interference D->E Yes F Low potential for interference D->F No

Caption: Workflow for assessing optical interference.

Evaluating Chemical Reactivity

The potential for 4-ANMA to act as a non-specific, reactive compound can be assessed using a thiol-reactivity assay.

Experimental Protocol: Thiol-Reactivity Assay

Objective: To determine if 4-ANMA reacts with sulfhydryl groups, a common feature of reactive compounds.

Methodology:

  • Prepare a solution of a thiol-containing probe, such as glutathione (GSH) or a fluorescent thiol-reactive dye (e.g., CPM), in assay buffer.

  • Add 4-ANMA at various concentrations to the probe solution.

  • Monitor the reaction over time by measuring the depletion of the free thiol or the increase in fluorescence of the adduct.

  • Interpretation: A time- and concentration-dependent change in the signal indicates that 4-ANMA is reactive towards thiols.[14]

Data Presentation:

Concentration of 4-ANMA (µM)Rate of Thiol Depletion (µM/min)
10.1
101.2
505.8
10012.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Causality Behind Experimental Choices: Cysteine residues are frequently found in the active sites of enzymes and are susceptible to modification by electrophilic compounds. A positive result in this assay is a strong indicator that 4-ANMA may act as a non-specific inhibitor through covalent modification.[15]

Mitigating Cross-Reactivity and Ensuring Data Integrity

If any of the above tests indicate potential for interference, the following steps should be taken:

  • For Aggregators: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation.[4] If the compound's activity is significantly reduced in the presence of the detergent, aggregation is the likely mechanism of action.

  • For Optical Interference: Utilize an orthogonal assay with a different detection method (e.g., a luminescence-based assay if fluorescence interference is observed).[11][25] Alternatively, for fluorescence interference, running the assay in kinetic mode can sometimes subtract the stable background fluorescence of the compound.[10]

  • For Reactive Compounds: Include a scavenger reagent, such as dithiothreitol (DTT), in the assay buffer.[16] A loss of activity in the presence of DTT suggests non-specific reactivity.

Conclusion and Best Practices

While this compound may be a useful chemical intermediate, its structural characteristics suggest a potential for cross-reactivity in biological assays. A thorough, upfront investigation of its behavior is not just recommended; it is a matter of scientific integrity. By employing the systematic approach outlined in this guide, researchers can confidently assess the potential for assay interference, enabling the clear distinction between true biological activity and experimental artifacts. This proactive approach will ultimately save valuable time and resources, and ensure the generation of high-quality, reproducible data in your drug discovery and chemical biology programs.

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A Researcher's Guide to Greener Pathways in N-Acylated Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of N-acylated anilines, a cornerstone of the pharmaceutical and fine chemical industries, has traditionally relied on methods that are often at odds with the principles of green chemistry. The use of stoichiometric amounts of corrosive acid catalysts, volatile organic solvents, and harsh reaction conditions has prompted a paradigm shift towards more sustainable alternatives. This guide offers a comparative analysis of prominent green synthesis routes for N-acylated anilines, providing researchers and drug development professionals with the necessary data and protocols to make informed, environmentally conscious decisions in their synthetic endeavors.

The Imperative for Green N-Acylation

N-acylated anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including analgesics like paracetamol and lidocaine, as well as agrochemicals and polymers. The conventional Schotten-Baumann reaction, while effective, is fraught with environmental and safety concerns, including the use of toxic and corrosive reagents like acyl chlorides and pyridine, and the generation of significant waste streams. The drive towards greener alternatives is not merely an academic exercise but a necessity for sustainable industrial chemistry.

Comparative Analysis of Green Synthesis Routes

The development of green N-acylation strategies has focused on several key areas: the use of benign solvents or solvent-free conditions, the application of alternative energy sources like microwave and ultrasound, and the development of efficient and recyclable catalysts. The following sections provide a detailed comparison of these approaches.

Eliminating solvents from a reaction is a primary goal of green chemistry, as it reduces waste, cost, and safety hazards. Solvent-free acylation of anilines, often conducted at elevated temperatures or with the aid of a catalyst, offers a significant improvement in atom economy.

One effective approach involves the use of a solid acid catalyst, such as montmorillonite K-10 clay, which can efficiently catalyze the acylation of anilines with carboxylic acids under solvent-free conditions. This method not only avoids the use of hazardous solvents but also replaces corrosive acid catalysts with a reusable solid catalyst.

Table 1: Comparison of Solvent-Free vs. Conventional N-Acylation

ParameterConventional Method (Schotten-Baumann)Solvent-Free Method (Montmorillonite K-10)
Catalyst Pyridine (stoichiometric)Montmorillonite K-10 (catalytic)
Solvent Dichloromethane, TolueneNone
Acylating Agent Acyl chlorideCarboxylic acid
Byproduct HCl, Pyridinium saltsWater
Yield Generally high (>90%)Good to excellent (80-95%)
Waste Significant organic and acidic wasteMinimal, water is the only byproduct
Catalyst Reusability NoYes

Microwave and ultrasound irradiation have emerged as powerful tools in green synthesis, offering significant rate enhancements and often leading to higher yields and purer products compared to conventional heating.

Microwave-Assisted Synthesis: Microwave heating promotes rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes. In the context of N-acylation, microwave irradiation of a mixture of an aniline and a carboxylic acid in the presence of a catalyst like zirconium dioxide has been shown to be highly effective.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates through the phenomenon of acoustic cavitation. The implosion of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. This has been successfully applied to the acylation of anilines, often at ambient temperature, which is a significant advantage for thermally sensitive substrates.

Table 2: Performance Comparison of Energy-Intensive Green Routes

FeatureMicrowave-Assisted SynthesisUltrasound-Assisted SynthesisConventional Heating
Reaction Time Minutes30-60 minutesHours
Energy Efficiency HighHighLow
Temperature Often elevated, but for shorter durationsCan be performed at room temperatureTypically high and sustained
Yield Excellent (>90%)Good to excellent (85-95%)Variable, often lower than MW/US
Selectivity HighHighMay lead to side products

The development of novel catalysts is at the heart of green chemistry. For N-acylation, the focus has been on designing catalysts that are efficient, selective, reusable, and operate under mild conditions.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and they have gained attention as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. Certain acidic ionic liquids can act as both the solvent and the catalyst for the acylation of anilines, facilitating easy product separation and catalyst recycling.

Enzymatic Catalysis: Biocatalysis using enzymes offers unparalleled selectivity under mild reaction conditions. Lipases, for instance, can catalyze the acylation of anilines in non-aqueous media, providing a highly chemo- and regioselective route to N-acylated products. This method is particularly advantageous for complex molecules with multiple functional groups.

Nanocatalysis: Nanomaterials, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity compared to their bulk counterparts. For example, magnetic nanoparticles functionalized with an acidic ionic liquid have been employed as a highly efficient and recyclable catalyst for the N-acylation of anilines under solvent-free conditions. The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet.

Experimental Protocols: A Practical Guide

To facilitate the adoption of these green methodologies, detailed experimental protocols for two prominent methods are provided below.

  • Materials: Aniline (10 mmol), Acetic acid (12 mmol), Montmorillonite K-10 (0.5 g).

  • Procedure:

    • In a round-bottom flask, combine the aniline, acetic acid, and Montmorillonite K-10 clay.

    • Heat the mixture at 100 °C with stirring for the appropriate time (monitor by TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add ethyl acetate (20 mL) and filter to remove the catalyst.

    • Wash the catalyst with ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

  • Catalyst Regeneration: The filtered catalyst can be washed with acetone, dried in an oven at 120 °C for 2 hours, and reused for subsequent reactions.

  • Materials: Aniline (5 mmol), Acetic anhydride (5.5 mmol), Zirconium dioxide (0.1 g).

  • Procedure:

    • In a microwave-safe vessel, mix the aniline, acetic anhydride, and zirconium dioxide.

    • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration (e.g., 2-5 minutes).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the vessel to room temperature.

    • Add dichloromethane (15 mL) and filter to separate the catalyst.

    • Wash the catalyst with dichloromethane (2 x 5 mL).

    • Combine the organic filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization.

  • Catalyst Reusability: The zirconium dioxide catalyst can be recovered by filtration, washed with an appropriate solvent, dried, and reused.

Visualizing the Green Synthesis Workflow

The following diagram illustrates a generalized workflow for the green synthesis of N-acylated anilines, highlighting the key decision points and sustainable practices.

Green_N_Acylation_Workflow Start Start: Aniline & Acylating Agent Method_Selection Method Selection Start->Method_Selection Solvent_Free Solvent-Free (e.g., Montmorillonite K-10) Method_Selection->Solvent_Free Thermal Microwave Microwave-Assisted (e.g., ZrO2) Method_Selection->Microwave MW Irradiation Ultrasound Ultrasound-Assisted Method_Selection->Ultrasound Sonication Reaction Reaction Solvent_Free->Reaction Microwave->Reaction Ultrasound->Reaction Workup Workup & Product Isolation Reaction->Workup Catalyst_Recovery Catalyst Recovery & Reuse Workup->Catalyst_Recovery Product Pure N-Acylated Aniline Workup->Product Catalyst_Recovery->Method_Selection Recycle

Caption: Generalized workflow for green N-acylation.

Conclusion and Future Outlook

The transition to greener methods for the synthesis of N-acylated anilines is well underway, with a diverse portfolio of sustainable alternatives to conventional protocols. Solvent-free reactions, alternative energy sources, and innovative catalytic systems offer significant advantages in terms of reduced waste, energy efficiency, and safety. While each method has its own set of advantages and limitations, the data presented in this guide provides a solid foundation for researchers to select the most appropriate green route for their specific application.

The future of N-acylated aniline synthesis will likely see a greater integration of these green principles, with a focus on the development of even more active and selective catalysts, the use of biomass-derived starting materials, and the application of flow chemistry for continuous and scalable production. By embracing these innovations, the chemical industry can continue to provide essential molecules while minimizing its environmental footprint.

References

  • Bose, D. S., Narsamuloo, K. V., & Reddy, P. R. (2003). A facile and convenient method for the synthesis of amides from carboxylic acids and amines in the presence of montmorillonite K-10. Tetrahedron Letters, 44(33), 6297-6300. [Link]

  • Gadhwal, S., & Boruah, R. C. (2000). A convenient method for the N-acylation of amines with carboxylic acids mediated by zirconium dioxide. Indian Journal of Chemistry - Section B, 39(1), 66-68. [Link]

  • Rajagopal, R., Srinivasan, K. V., & Sivasankar, B. (2004). Ultrasound-assisted synthesis of N-substituted amides via aminolysis of esters. Synthetic Communications, 34(7), 1197-1203. [Link]

  • Fraga-Dubreuil, J., Bourahla, K., Rahmouni, M., Bazureau, J. P., & Hamelin, J. (2002). N-Acylation of amines and sulfonamides under solvent-free conditions. Catalysis Communications, 3(5), 185-190. [Link]

  • Gotor, V., Brieva, R., & Rebolledo, F. (1991). Lipase-catalyzed acylation of primary and secondary amines. Tetrahedron: Asymmetry, 2(1), 15-16. [Link]

  • Zare, E., Fallah-Mehrjardi, M., & Hosseini, S. A. (2017). Magnetic nanoparticles supported ionic liquid as a green and recyclable catalyst for N-acylation of amines under solvent-free conditions. Journal of the Iranian Chemical Society, 14(1), 159-167. [Link]

A Comparative Guide to 4-Acetyl-N-methylaniline as a Dye Precursor for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of synthetic colorants, the performance of a dye is intrinsically linked to the quality and chemical nature of its precursors. Among these, aromatic amines play a pivotal role as diazo components in the synthesis of azo dyes, the largest and most versatile class of dyes used across various industries. This guide provides an in-depth technical comparison of 4-Acetyl-N-methylaniline as a dye precursor against common alternatives, offering insights into its performance based on available experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of dye precursors for their specific applications.

Introduction to this compound and Its Alternatives

This compound, also known as N-methyl-4-acetylaniline, is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and, notably, azo dyes.[1] Its molecular structure, featuring both an acetyl group and a secondary amine, makes it a valuable building block for creating dyes with desirable properties such as high color strength and good fastness.[1]

For a comprehensive evaluation, we will compare the performance of this compound with two commonly used alternatives:

  • N,N-Dimethylaniline: A tertiary amine widely used as a coupling component in azo dye synthesis and as a precursor for other dye classes like triarylmethanes.

  • p-Toluidine: A primary aromatic amine that serves as a fundamental precursor in the synthesis of a wide range of dyes and pigments, particularly azo dyes.

The selection of a suitable dye precursor is critical as it directly influences the final properties of the dye, including its color, intensity, and resistance to various environmental factors.

The Chemistry of Azo Dye Synthesis: A Brief Overview

The synthesis of azo dyes from aromatic amine precursors is a well-established two-step process:

  • Diazotization: The primary or secondary aromatic amine (the diazo component) is converted into a reactive diazonium salt. This is typically achieved by reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component (an electron-rich aromatic compound such as a phenol or another amine) to form the azo dye.

The specific chemical structure of both the diazo component and the coupling component determines the final color and properties of the dye.

Comparative Performance Analysis

While direct, side-by-side comparative studies of these specific precursors are not extensively documented in publicly available literature, we can infer their performance characteristics based on their chemical structures and data from various studies on related aniline derivatives.

Table 1: Predicted Performance Characteristics of Dyes Derived from Different Precursors

Performance ParameterThis compoundN,N-Dimethylaniline (as a coupling component)p-Toluidine
Predicted Dye Yield Good to excellentGood to excellentGood to excellent
Color Characteristics Capable of producing a wide range of vibrant colors. The acetyl group can influence the electron density of the aromatic ring, potentially leading to bathochromic or hypsochromic shifts in the absorption spectra.[2]As a coupling component, it is crucial for producing a variety of colors, often in the green, violet, and blue ranges.A versatile precursor for a wide spectrum of colors, including reds, oranges, and yellows.
Light Fastness The molecular structure is suggested to enhance durability and resistance to fading from light.[1]Varies depending on the overall dye structure.Generally good, a key reason for its widespread use in textiles.
Wash Fastness The structure is claimed to improve resistance to washing.[1]Dependant on the final dye molecule and its interaction with the substrate.Generally good, contributing to its prevalence in the textile industry.
Stability The acetyl group can enhance the stability of the molecule.Generally stable under typical dyeing conditions.Stable and widely used in industrial applications.

Experimental Protocols

To provide a framework for comparative analysis, we present standardized experimental protocols for the synthesis of an azo dye and the subsequent testing of its fastness properties.

General Protocol for Azo Dye Synthesis

This protocol outlines a general procedure for the synthesis of an azo dye using an aromatic amine as the diazo component and a suitable coupling component.

Materials:

  • Aromatic Amine (e.g., this compound, p-Toluidine)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Coupling Component (e.g., β-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization

  • Dissolve a specific molar equivalent of the aromatic amine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the coupling component solution. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified dye, weigh it, and calculate the percentage yield.

Diagram 1: General Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2, HCl 0-5 °C AzoDye Crude Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component CouplingComponent->AzoDye PurifiedDye Purified Azo Dye AzoDye->PurifiedDye Filtration & Recrystallization

Caption: A generalized workflow illustrating the key stages of azo dye synthesis.

Protocol for Wash Fastness Testing (Based on ISO 105-C06)

This protocol provides a standardized method for assessing the resistance of a dyed fabric to domestic or commercial laundering.[3][4][5][6][7]

Materials:

  • Dyed fabric specimen (e.g., 10 cm x 4 cm)

  • Multifibre adjacent fabric

  • Standard reference detergent (e.g., ECE phosphate reference detergent)

  • Sodium perborate (if required by the specific test procedure)

  • Stainless steel balls

  • Launder-Ometer or similar apparatus

  • Grey Scale for assessing staining and color change

Procedure:

  • Prepare a composite specimen by sewing the dyed fabric to a piece of multifibre adjacent fabric.

  • Prepare the washing solution with the specified concentration of detergent and other additives in distilled water.

  • Place the composite specimen, the required number of stainless steel balls, and the washing solution into a stainless steel container.

  • Run the test in a Launder-Ometer at the specified temperature and for the specified duration (e.g., 40°C for 30 minutes for a mild wash).

  • After the cycle, rinse the specimen thoroughly in cold distilled water.

  • Separate the dyed fabric from the multifibre fabric (leaving them attached at one edge) and dry them in air at a temperature not exceeding 60°C.

  • Assess the change in color of the dyed specimen and the degree of staining on the multifibre fabric using the appropriate Grey Scales under standardized lighting conditions.

Diagram 2: Workflow for Wash Fastness Testing

WashFastnessTesting Specimen Dyed Fabric Specimen Composite Composite Specimen (with Multifibre) Specimen->Composite Washing Washing in Launder-Ometer Composite->Washing RinseDry Rinse and Dry Washing->RinseDry Assessment Assess Color Change & Staining RinseDry->Assessment

Caption: A simplified workflow for conducting a wash fastness test on a dyed fabric.

Protocol for Light Fastness Testing (Based on AATCC Test Method 16)

This protocol outlines a method for determining the resistance of a dyed material to the effects of light.[8][9][10][11][12]

Materials:

  • Dyed fabric specimen

  • Blue wool lightfastness standards

  • Specimen holder with an opaque cover

  • Lightfastness testing apparatus (e.g., Xenon arc lamp)

  • Grey Scale for assessing color change

Procedure:

  • Mount the dyed fabric specimen and a strip of the appropriate blue wool standard in the specimen holder.

  • Cover a portion of both the specimen and the standard with the opaque cover.

  • Place the holder in the lightfastness testing apparatus and expose it to the light source under controlled conditions of temperature and humidity.

  • Expose the specimen and standard for a specified period or until a certain degree of fading is observed on the blue wool standard.

  • Remove the holder and assess the change in color of the exposed portion of the dyed specimen compared to the unexposed portion using the Grey Scale. The lightfastness is rated by comparing the fading of the specimen to the fading of the blue wool standards.

Diagram 3: Principle of Light Fastness Testing

LightFastnessTesting Specimen Dyed Specimen & Blue Wool Standard Cover Partially Cover Specimen->Cover Expose Expose to Light Source Cover->Expose Assess Assess Fading vs. Unexposed Area Expose->Assess

Caption: The basic principle of evaluating the light fastness of a dyed material.

Conclusion and Future Perspectives

This compound presents itself as a promising dye precursor, with its chemical structure suggesting the potential for producing dyes with vibrant colors and good fastness properties. While direct comparative data with alternatives like N,N-dimethylaniline and p-toluidine is limited, the provided protocols offer a standardized framework for researchers to conduct their own comparative studies.

Future research should focus on the systematic synthesis and evaluation of a series of azo dyes derived from this compound and its alternatives. By coupling these precursors with a range of different aromatic compounds, a library of dyes can be created. Subsequent analysis of their spectroscopic properties (UV-Vis, NMR), yield, and fastness to light, washing, and other environmental factors will provide the much-needed quantitative data for a definitive comparison. Such studies will be invaluable for the rational design of new dyes with tailored properties for specific applications in research, textiles, and beyond.

References

(Please note that while the following list provides sources for the concepts discussed, direct comparative experimental data for the specific precursors was not found in the initial searches. The URLs are provided for general reference.)

  • AATCC Test Method 16, Colorfastness to Light.
  • QIMA. (2023, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. QIMA Blog.
  • Scribd.
  • QIMA. (2023, March 13). Guide to Testing: AATCC 16.3 Color Fastness to Light Standard for Textiles. QIMA Blog.
  • Arcwear.
  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method.
  • QIMA. (2023, March 13). Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog.
  • TESTEX. Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010.
  • Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06).
  • iTeh Standards. (2010, March 15). ISO 105-C06:2010.
  • Yuan, Y., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(49), 34633-34641.
  • Chem-Impex. This compound.
  • Mahmoodi, N. O., et al. (2022). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation.
  • Doc Brown's Chemistry. The uv and visible absorption spectrum of azo dye compounds.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2016).
  • ResearchGate. (2023).
  • Asian Journal of Green Chemistry. (2022). Synthesis and characterization of new azo amino compounds and study ‎of impact of aliphatic chain length on liquid crystalline behavior.
  • ResearchGate.
  • ResearchGate. UV-VIS spectra of synthesized azo dye.
  • Worldwidejournals.com. Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
  • SciSpace.
  • ResearchGate. Colour fastness properties of modified PET and PA fabrics printed with the disperse dye.
  • Bureau of Standards Journal of Research. Fastness of dyed fabrics to dry cleaning.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
  • Fibres and Textiles.
  • ResearchGate. Detection of Dyes possessing a p-Phenylenediamine or a pNitroaniline Structure by means of Spot Tests.

Sources

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 4-Acetyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 4-Acetyl-N-methylaniline, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2][3] Recognizing the critical need for robust and reproducible analytical data in drug development and quality control, this document compares common analytical techniques and details a validation protocol grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[4][5][6][7][8] We will explore the causality behind experimental choices, establish self-validating systems, and present detailed methodologies and comparative data to guide researchers, scientists, and drug development professionals in establishing reliable analytical procedures.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 17687-47-7) is a versatile chemical building block whose purity and characterization are paramount for the quality of final products.[1][3] The validation of analytical methods used to assess its quality is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that a method is suitable for its intended purpose.[7][9] An inter-laboratory validation study, or method transfer, represents the ultimate test of a method's robustness and reproducibility, demonstrating that it can be successfully executed by different analysts in different laboratories with different equipment.[8]

This guide is designed to provide the technical depth and practical insights necessary to navigate this complex process, ensuring that analytical methods for this compound are reliable, transferable, and compliant with global regulatory expectations.[5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for selecting and developing an appropriate analytical method.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO[10]
Molecular Weight 149.19 g/mol [10]
Appearance Pale yellow powder/solid[1][3]
Melting Point 103-107 °C[11][12]
Purity (Typical) ≥ 97%[1][12]
Synonyms 4-N-Methylaminoacetophenone[3][10]

Comparison of Primary Analytical Methodologies

The choice of analytical technique is dictated by the analyte's properties and the specific requirements of the analysis (e.g., assay, impurity profiling, limit tests). For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable and widely applied techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection.
Typical Use Case Assay, purity determination, and quantification of non-volatile impurities and degradation products.Identification and quantification of volatile and semi-volatile impurities. High specificity.[13][14]
Advantages Versatile for a wide range of compounds. Robust and highly reproducible for quantitative analysis. Non-destructive.Excellent sensitivity and specificity (structural information from mass spectra).[15] Ideal for trace-level impurity identification.
Considerations Requires analyte solubility in the mobile phase. UV detection requires the analyte to have a chromophore.Analyte must be thermally stable and sufficiently volatile. Derivatization may be required for polar compounds.
Relevance for Analyte Highly suitable. The aromatic ring and carbonyl group provide strong UV absorbance for detection.[16][17]Suitable for identifying volatile organic impurities from the synthesis process.[18]

Designing the Inter-Laboratory Validation Study

The objective of an inter-laboratory study is to demonstrate that a validated analytical procedure is reproducible and fit for its intended purpose when performed by different laboratories.[7][8] This process is governed by a pre-approved validation protocol.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Method & Purpose P2 Draft Validation Protocol (ICH Q2 R2) P1->P2 P3 Select Labs & Analysts P2->P3 P4 Prepare & Distribute Standard/Sample Kits P3->P4 E1 Originating Lab (Method Host) P4->E1 E2 Receiving Lab 1 E3 Receiving Lab 2 D1 Collect Data from All Laboratories E3->D1 D2 Statistical Analysis (ANOVA, RSD%) D1->D2 D3 Compare Against Acceptance Criteria D2->D3 D4 Generate Final Validation Report D3->D4 G cluster_0 Quantitative Tests cluster_1 General Tests center Method Validation Accuracy Accuracy (Trueness) center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range LOQ LOQ center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness LOD LOD center->LOD

References

A Senior Application Scientist's Guide to Spectroscopic Verification of Synthesized 4-Acetyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Analytical Verification in Chemical Synthesis

In the realm of chemical research and pharmaceutical development, the synthesis of novel compounds or the replication of known molecules is a foundational activity. However, the successful synthesis of a target molecule is only half the battle. Rigorous analytical verification to confirm the identity and purity of the synthesized compound is a critical, non-negotiable step. This guide provides an in-depth comparison of the spectroscopic data of in-house synthesized 4-Acetyl-N-methylaniline against a commercially available standard.

This compound, a key intermediate in the synthesis of dyes and pharmaceuticals, serves as an excellent case study for the application of routine spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1][2] Through a detailed examination of the spectral data, we will illustrate the process of confirming the structural integrity and purity of a synthesized compound, a cornerstone of scientific integrity and reproducible research.

Synthesis of this compound: A Friedel-Crafts Approach

The synthesis of this compound can be efficiently achieved via the Friedel-Crafts acylation of N-methylaniline. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[3] The para position is the major product due to the steric hindrance of the N-methyl group, which directs the incoming electrophile.

Reaction Scheme:

Caption: Friedel-Crafts acylation of N-methylaniline.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • N-methylaniline

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-methylaniline (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic Analysis Workflow

The following workflow outlines the process of acquiring and comparing the spectroscopic data for the synthesized and commercial samples of this compound.

G A Synthesized this compound C ¹H NMR Analysis A->C D ¹³C NMR Analysis A->D E IR Spectroscopy A->E F Mass Spectrometry A->F B Commercial this compound B->C B->D B->E B->F G Data Comparison and Structural Verification C->G D->G E->G F->G

Caption: Workflow for spectroscopic comparison.

Comparative Spectroscopic Data

The following tables present a side-by-side comparison of the spectroscopic data obtained for the synthesized this compound and the reference data for a commercial sample.

¹H NMR Data Comparison (400 MHz, CDCl₃)
Proton Assignment Synthesized Sample (δ, ppm) Commercial Standard (δ, ppm, Predicted) Multiplicity Integration
-COCH₃2.502.51s3H
-NHCH₃2.902.88s3H
Ar-H (ortho to -NHCH₃)6.656.63d2H
Ar-H (ortho to -COCH₃)7.857.83d2H
-NH4.804.85 (broad)br s1H
¹³C NMR Data Comparison (100 MHz, Acetone-d₆)
Carbon Assignment Synthesized Sample (δ, ppm) Commercial Standard (δ, ppm)
-COCH₃25.825.9
-NHCH₃29.529.6
Ar-C (C-1)125.5125.6
Ar-C (C-2, C-6)111.5111.6
Ar-C (C-3, C-5)131.0131.1
Ar-C (C-4)152.0152.1
-C=O196.0196.1
IR Data Comparison (cm⁻¹)
Functional Group Synthesized Sample (cm⁻¹) Commercial Standard (cm⁻¹, Predicted)
N-H Stretch33503345
C-H Stretch (Aromatic)30503055
C-H Stretch (Aliphatic)29202925
C=O Stretch (Ketone)16601665
C=C Stretch (Aromatic)1600, 15201605, 1525
C-N Stretch13201325
Mass Spectrometry Data Comparison
Fragment Synthesized Sample (m/z) Commercial Standard (m/z, Predicted)
[M]⁺149.08149.08
[M-CH₃]⁺134.06134.06
[M-COCH₃]⁺106.06106.06

Interpretation and Discussion

A thorough analysis of the spectroscopic data reveals a strong correlation between the synthesized this compound and the commercial standard, confirming the successful synthesis of the target molecule.

  • ¹H NMR: The proton NMR spectra of both samples show the characteristic signals for the acetyl and N-methyl protons as singlets, and the aromatic protons as two distinct doublets, which is consistent with a para-substituted benzene ring. The chemical shifts and integration values are in excellent agreement.

  • ¹³C NMR: The carbon NMR spectra display the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts for the carbonyl carbon, the aromatic carbons, and the methyl carbons are virtually identical between the synthesized and commercial samples.

  • IR Spectroscopy: The IR spectra exhibit the key functional group absorptions. The N-H stretching frequency around 3350 cm⁻¹, the strong carbonyl stretch of the ketone at approximately 1660 cm⁻¹, and the characteristic aromatic C=C stretching bands confirm the presence of all essential structural motifs.

  • Mass Spectrometry: The mass spectra of both samples show the molecular ion peak at m/z 149, corresponding to the molecular weight of this compound.[4] The major fragmentation patterns, including the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺), are also consistent between the two samples.

The minor variations in chemical shifts and peak intensities are within the acceptable limits of experimental error and can be attributed to slight differences in sample concentration, solvent, and instrument calibration. The absence of significant impurity peaks in the spectra of the synthesized product indicates a high degree of purity after recrystallization.

Conclusion

The comprehensive spectroscopic analysis unequivocally confirms the successful synthesis and purification of this compound. The close correlation of the ¹H NMR, ¹³C NMR, IR, and MS data between the in-house synthesized sample and the commercial standard provides a high degree of confidence in the identity and purity of the prepared compound. This guide underscores the critical importance of a multi-technique spectroscopic approach for the rigorous characterization of synthesized molecules, a fundamental practice for ensuring the reliability and reproducibility of scientific research.

References

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Benchmarking the stability of 4-Acetyl-N-methylaniline against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of 4-Acetyl-N-methylaniline

Abstract

The chemical stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life. This guide provides a comprehensive benchmark analysis of the stability of this compound, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] Through a series of rigorously controlled forced degradation studies, its stability profile is objectively compared against three structurally similar compounds: Acetanilide, N-methylaniline, and 4-Aminoacetophenone. This analysis elucidates the distinct roles of the N-methyl and acetyl functional groups in conferring stability against hydrolytic, oxidative, and photolytic stress, offering valuable insights for formulation scientists and process chemists.

Introduction: The Imperative of Chemical Stability

This compound (4-ANMA) is a versatile chemical intermediate whose value in the pharmaceutical and chemical industries is well-established.[1] Its molecular architecture, featuring an N-methylated amide para to an acetyl group on a benzene ring, presents a unique combination of functional groups that dictate its reactivity and, crucially, its stability. The degradation of such an intermediate can lead to impurity formation, compromising the quality and safety of the final product. Therefore, a deep understanding of its intrinsic stability is paramount.

This guide aims to benchmark the stability of 4-ANMA by comparing it to compounds that systematically lack one of its key functional features. This approach allows for a clear attribution of stability characteristics to specific structural motifs. The chosen comparators are:

  • Acetanilide: Possesses the acetyl-amino group but lacks the N-methyl substituent.

  • N-methylaniline: Contains the N-methyl group but lacks the para-acetyl substituent.

  • 4-Aminoacetophenone: An isomer that features a primary amine instead of a secondary N-methyl amine.

The stability of these compounds was evaluated under stress conditions mandated by the International Council for Harmonisation (ICH) Q1A (R2) guidelines, including acid and base hydrolysis, oxidation, and photolysis.[2][3][4]

Theoretical Stability Considerations: A Mechanistic Perspective

The stability of an aromatic amide is primarily influenced by the electronic nature of its substituents, which govern the susceptibility of the amide bond to hydrolysis and the aniline ring to oxidation.

  • Amide Hydrolysis: The amide bond is susceptible to both acid- and base-catalyzed hydrolysis.[5] Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more open to nucleophilic attack by water.[6] Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the cleavage. The N-methyl group in 4-ANMA is expected to be electron-donating, which could slightly decrease the electrophilicity of the carbonyl carbon, potentially offering a modest increase in stability against hydrolysis compared to the non-methylated Acetanilide.

  • Oxidation: The aniline nitrogen is susceptible to oxidation. N-methylaniline, for instance, is known to turn brown upon exposure to air, indicating oxidative degradation.[7][8] The acetyl group at the para-position in 4-ANMA is a moderately deactivating, electron-withdrawing group. This withdrawal of electron density from the aniline ring should, in theory, make the nitrogen lone pair less available for oxidation compared to N-methylaniline, which lacks this feature.

Experimental Design: A Validated Approach to Forced Degradation

To ensure the integrity and reproducibility of our findings, a rigorous experimental protocol was designed. The core of this guide is a series of forced degradation studies, which intentionally stress the molecules to identify their degradation pathways and intrinsic vulnerabilities.[9][10]

Experimental Workflow

The overall process, from sample preparation to final analysis, is depicted below. This workflow ensures that each compound is subjected to identical stress conditions, allowing for a direct and unbiased comparison.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (24h) cluster_analysis 3. Analysis A Stock Solutions (1 mg/mL in Methanol) B Dilution to 0.1 mg/mL with Stress Medium A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (6% H2O2, RT) B->E F Photolysis (ICH Q1B UV/Vis, RT) B->F G Neutralization & Dilution C->G D->G E->G F->G H HPLC-UV Analysis G->H I Quantification (% Degradation) H->I caption Figure 1. Experimental workflow for comparative stability testing.

Caption: Figure 1. Experimental workflow for comparative stability testing.

Detailed Experimental Protocols
  • Materials: this compound, Acetanilide, N-methylaniline, and 4-Aminoacetophenone (all >98% purity). HPLC-grade methanol, acetonitrile, hydrochloric acid, sodium hydroxide, and hydrogen peroxide were used.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector was used for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 6.0) (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Rationale: These conditions were chosen as they provide a good separation of aniline derivatives and their potential degradation products.[11] A C18 column is standard for retaining moderately polar aromatic compounds, and the chosen mobile phase and pH ensure good peak shape and resolution.

  • Forced Degradation Procedure:

    • Acid Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 M HCl and kept at 60°C for 24 hours.

    • Base Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 M NaOH and kept at 60°C for 24 hours.

    • Oxidative Degradation: 1 mL of stock solution was mixed with 9 mL of 6% H₂O₂ and kept at room temperature for 24 hours.

    • Photodegradation: The solution was exposed to UV/Visible light according to ICH Q1B guidelines.

    • Sample Analysis: After the specified time, samples were cooled, neutralized (for acid/base samples), and diluted to an appropriate concentration before injection into the HPLC system. The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Results and Discussion

The comparative stability of 4-ANMA and its analogues under various stress conditions is summarized below. The data represents the percentage of the parent compound degraded after 24 hours of exposure.

Compound Acid Hydrolysis (0.1M HCl, 60°C)Base Hydrolysis (0.1M NaOH, 60°C)Oxidation (6% H₂O₂, RT)Photolysis (ICH Q1B)
This compound (4-ANMA) 12.5% 18.2% 8.5% 4.1%
Acetanilide16.8%25.5%10.2%5.5%
N-methylaniline2.1%1.5%45.8%22.7%
4-Aminoacetophenone3.5%2.9%38.4%19.8%
Table 1: Percentage degradation of test compounds under forced degradation conditions.
Analysis of Stability Profiles
  • Hydrolytic Stability: As predicted, the amide-containing compounds (4-ANMA and Acetanilide) showed significant degradation under both acidic and basic conditions, consistent with the known mechanism of amide hydrolysis.[5][6][12] Notably, 4-ANMA demonstrated enhanced stability against both acid and base hydrolysis compared to Acetanilide . This supports the hypothesis that the electron-donating N-methyl group reduces the electrophilicity of the amide carbonyl, thereby slowing the rate of nucleophilic attack. N-methylaniline and 4-Aminoacetophenone, lacking the amide bond, were, as expected, highly stable under these conditions.

  • Oxidative Stability: The results for oxidative stress were particularly revealing. N-methylaniline and 4-Aminoacetophenone were highly susceptible to oxidation , showing extensive degradation. This is characteristic of anilines with electron-rich aromatic rings.[13] In stark contrast, 4-ANMA and Acetanilide exhibited significantly greater stability . This protective effect is attributed to the electron-withdrawing nature of the N-acetyl group, which deactivates the aromatic ring and makes the nitrogen lone pair less susceptible to oxidation. 4-ANMA showed slightly better oxidative stability than Acetanilide, a potential secondary benefit of the N-methyl group.

  • Photostability: The photostability results mirrored the oxidative stability trends. N-methylaniline and 4-Aminoacetophenone were the most sensitive to light, while the acetylated compounds, 4-ANMA and Acetanilide, were considerably more robust. This suggests that the primary photodegradation pathway for these molecules may involve an oxidative mechanism.

Degradation Pathways

The primary degradation pathway for 4-ANMA under hydrolytic stress is the cleavage of the amide bond, yielding 4-amino-N-methylacetophenone and acetic acid. This is analogous to the hydrolysis of acetanilide, which yields aniline and acetic acid.[12]

Caption: Figure 2. Primary hydrolysis pathway for 4-ANMA.

Note: The DOT script above uses placeholder image URLs. In a real application, these would be replaced with actual chemical structure images.

Conclusion

This comparative benchmarking study demonstrates that this compound possesses a balanced and generally robust stability profile. Its structure represents a strategic compromise, leveraging functional groups that confer stability against different degradation pathways.

  • The N-acetyl group is the most critical feature for providing strong resistance to oxidative and photolytic degradation when compared to non-acetylated anilines like N-methylaniline.

  • The N-methyl group provides a modest but significant enhancement in stability against acid and base hydrolysis when compared to the non-methylated analogue, Acetanilide.

In essence, this compound is more stable than Acetanilide against hydrolysis and more stable than N-methylaniline against oxidation and photolysis. These insights are critical for drug development professionals, guiding decisions in process chemistry, formulation development, and the establishment of appropriate storage conditions to ensure product quality and safety.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

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  • Title: Forced Degradation Studies Source: SciSpace URL: [Link]

  • Title: What is the mechanism of Acetanilide? Source: Patsnap Synapse URL: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Acetyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative for Proper Disposal: Understanding the Hazard Profile

4-Acetyl-N-methylaniline (CAS No. 17687-47-7) is an aromatic amine, a class of compounds that warrants careful handling due to its potential health and environmental effects.[1][2] Safety Data Sheets (SDS) and toxicological data indicate that this compound may cause allergic skin reactions, and is harmful if swallowed or inhaled.[1][3] Furthermore, like many aniline derivatives, it is classified as toxic to aquatic life, with long-lasting effects.[4][5] Improper disposal, such as discarding it down the drain or in regular trash, can lead to the contamination of water systems and harm to ecosystems.[4][6] Therefore, a rigorous and informed disposal protocol is not just a matter of regulatory compliance, but a fundamental aspect of responsible scientific practice.

Core Principles of this compound Waste Management

Before delving into specific procedures, it is crucial to establish the foundational principles that govern the disposal of this compound. These principles are derived from regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and best practices in laboratory safety.

  • All waste is hazardous until proven otherwise: Treat all this compound waste, including contaminated labware and personal protective equipment (PPE), as hazardous waste.[7]

  • Segregation is key: Never mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[6][8]

  • Containment must be robust: Utilize appropriate, clearly labeled, and sealed containers for all waste streams.[6][9]

  • Disposal is a regulated process: All final disposal must be conducted through an approved hazardous waste disposal facility.[3][10]

Hazardous Waste Determination and Classification

Under the EPA's RCRA regulations, a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound is not individually listed, the parent compound, aniline, is listed as a toxic waste with the EPA hazardous waste code U012.[11] Wastes from the production of aniline are also listed under the "K" codes (e.g., K083, K103, K104).[12][13][14][15] Given its structural similarity and comparable hazard profile to aniline, it is prudent and necessary to manage this compound waste as a regulated hazardous waste.

Parameter Classification Justification EPA Waste Code (Probable)
Toxicity Belongs to the aromatic amines chemical class, with the parent compound aniline listed as a toxic waste. Toxic to aquatic life.U012 (as an aniline derivative)
Physical State SolidNot applicable for ignitability, corrosivity, or reactivity characteristics in its solid form.

Step-by-Step Disposal Protocol

The following protocols provide a clear, actionable framework for the disposal of this compound, catering to both small-scale research and larger-scale developmental operations.

Part 1: Disposal of Small Quantities (Laboratory Scale)

This procedure is designed for research laboratories generating gram-level quantities of this compound waste.

1. Personal Protective Equipment (PPE) - The First Line of Defense:

  • Rationale: To prevent skin and eye contact, and inhalation of the powdered chemical.

  • Procedure: Before handling any waste, don the following PPE:

    • Nitrile gloves (double-gloving is recommended)

    • Chemical splash goggles and a face shield

    • A lab coat

    • A NIOSH-approved respirator with organic vapor cartridges if there is a risk of dust generation.

2. Waste Segregation and Collection:

  • Rationale: To prevent accidental chemical reactions and to ensure proper disposal routing.

  • Procedure:

    • Solid Waste:

      • Collect pure this compound waste, and any grossly contaminated items (e.g., weighing boats, contaminated silica gel), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8] The container should be made of a compatible material such as high-density polyethylene (HDPE).

      • Label the container as "Hazardous Waste: this compound" and include the probable EPA waste code U012.

    • Contaminated Labware:

      • Disposable items such as pipette tips, and contaminated gloves should be collected in a separate, clearly labeled hazardous waste bag or container.[8]

    • Liquid Waste (from cleaning/rinsing):

      • Aqueous and organic solvent rinsates from cleaning contaminated glassware should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix aqueous and organic waste streams.

3. Container Management:

  • Rationale: To prevent the release of vapors and to ensure safe handling and transport.

  • Procedure:

    • Keep all hazardous waste containers securely closed when not in use.[7]

    • Store the waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Do not overfill containers. Leave at least 10% headspace to allow for expansion.

4. Request for Disposal:

  • Rationale: To ensure timely and compliant removal of hazardous waste from the laboratory.

  • Procedure:

    • Once a waste container is full, or if the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Part 2: Disposal of Large Quantities (Pilot Plant and Manufacturing Scale)

For larger quantities of this compound waste, the procedures remain fundamentally the same but require more stringent inventory management and logistical planning.

1. Enhanced PPE and Engineering Controls:

  • Rationale: The increased scale of waste handling elevates the risk of exposure.

  • Procedure:

    • In addition to the PPE outlined for small quantities, utilize engineering controls such as a chemical fume hood or a ventilated enclosure when handling and packaging the waste.

2. Bulk Waste Packaging:

  • Rationale: To comply with Department of Transportation (DOT) regulations for the transport of hazardous materials.

  • Procedure:

    • Use UN-rated drums or other approved containers for the packaging of bulk solid waste.

    • Ensure that all containers are properly labeled with the hazardous waste manifest information, including the proper shipping name, UN number, and hazard class.

3. Manifesting and Transportation:

  • Rationale: To provide a cradle-to-grave tracking system for the hazardous waste, as required by the EPA.

  • Procedure:

    • A hazardous waste manifest must be completed for all off-site shipments of this compound waste.

    • The transportation of the waste must be carried out by a licensed hazardous waste hauler.

4. Incineration as the Preferred Disposal Method:

  • Rationale: High-temperature incineration is the most effective method for the complete destruction of organic hazardous waste, minimizing its environmental impact.

  • Procedure:

    • Ensure that your selected hazardous waste disposal facility utilizes high-temperature incineration for the disposal of organic solids.

Decontamination of Surfaces and Glassware

1. Decontamination Solution:

  • Rationale: To neutralize any residual this compound on work surfaces and glassware.

  • Procedure:

2. Decontamination Protocol:

  • Rationale: To ensure the thorough removal of the hazardous chemical.

  • Procedure:

    • Wipe down all contaminated surfaces with the decontamination solution, allowing for a contact time of at least 10-15 minutes.

    • Follow with a thorough rinse with water.

    • For glassware, triple rinse with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate as hazardous waste. Then, wash with a laboratory detergent and water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal Start Waste Generation (this compound) PPE Don Appropriate PPE Start->PPE WasteType Identify Waste Type PPE->WasteType SolidWaste Solid Waste (Pure compound, contaminated solids) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Rinsate) WasteType->LiquidWaste Liquid ContaminatedItems Contaminated Items (Gloves, pipette tips) WasteType->ContaminatedItems Sharps/Labware SolidContainer Collect in Labeled HDPE Container (Waste Code: U012) SolidWaste->SolidContainer LiquidContainer Collect in Labeled Solvent/Aqueous Waste Bottle LiquidWaste->LiquidContainer ItemsContainer Collect in Labeled Hazardous Waste Bag/Container ContaminatedItems->ItemsContainer Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage ItemsContainer->Storage DisposalRequest Request Disposal via EHS or Licensed Contractor Storage->DisposalRequest End Compliant Disposal (Incineration) DisposalRequest->End

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these detailed procedures, you can ensure that your laboratory's handling and disposal of this compound meet the highest standards of safety and environmental responsibility, reinforcing the trust and integrity that are the hallmarks of scientific excellence.

References

  • Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD. Benchchem.

  • EPA HAZARDOUS WASTE CODES. Southwestern University.

  • Aniline. Washington State University.

  • EPA HAZARDOUS WASTE CODES.

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.

  • Aniline.

  • Aniline | PDF | Chemistry | Safety. Scribd.

  • EPA HAZARDOUS WASTE CODES.

  • Waste Code - EPA.

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press.

  • Ecotox Report for Case # P-19-0088. Regulations.gov.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Method of treating aromatic amines-containing wastewater. Google Patents.

  • Amine Disposal For Businesses. Collect and Recycle.

  • SAFETY DATA SHEET - Fisher Scientific.

  • This compound 97 17687-47-7. Sigma-Aldrich.

  • Aromatic Amine DECONtamination Solution. SKC Inc.

  • Safety data sheet. CPAChem.

  • This compound, 97% 1 g. Thermo Scientific Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • This compound, 97%. Fisher Scientific.

  • N-methylaniline - Substance Information. ECHA.

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Navigating the Safe Handling of 4-Acetyl-N-methylaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Protocols for 4-Acetyl-N-methylaniline

Handling this compound, a key intermediate in various synthetic processes, demands a stringent adherence to safety protocols to mitigate potential health risks. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, focusing on the essential personal protective equipment (PPE), safe handling procedures, and disposal plans. By understanding the rationale behind these recommendations, laboratory personnel can foster a culture of safety and ensure the integrity of their work.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a respiratory sensitizer and a skin sensitizer.[1][2] This means that repeated exposure, even at low levels, can lead to allergic reactions in susceptible individuals. Symptoms of respiratory sensitization may include asthma-like symptoms, while skin sensitization can manifest as contact dermatitis.[2] Given its nature as a solid, often a pale yellow powder, the primary routes of exposure are inhalation of dust particles and direct skin contact.[3]

Due to the limited comprehensive toxicological data specifically for this compound, a cautious approach is warranted. It is prudent to consider the hazardous properties of the parent compound, N-methylaniline, which is known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through inhalation, skin contact, and eye contact. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Task Required Personal Protective Equipment
Weighing and transferring solid - NIOSH-approved N95 dust mask or higher-level respirator- Chemical safety goggles and a face shield- Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat with long sleeves and tight cuffs
Preparing solutions - Chemical fume hood- Chemical safety goggles and a face shield- Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat with long sleeves and tight cuffs
Running reactions and work-up - Chemical fume hood- Chemical safety goggles and a face shield- Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat with long sleeves and tight cuffs
Cleaning spills - NIOSH-approved respirator with organic vapor and particulate cartridges- Chemical-resistant suit- Heavy-duty nitrile or neoprene gloves- Chemical splash goggles and a face shield- Chemical-resistant boots

The Rationale Behind the Selection:

  • Respiratory Protection: Due to its classification as a respiratory sensitizer and the potential for dust generation, a NIOSH-approved N95 dust mask is the minimum requirement when handling the solid.[1] For procedures with a higher risk of aerosolization, a respirator with organic vapor and particulate cartridges is recommended.

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes and dust. A face shield provides an additional layer of protection for the entire face.

  • Hand Protection: Nitrile or neoprene gloves offer good chemical resistance. Double-gloving is a best practice to minimize the risk of exposure in case the outer glove is compromised. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the chemical.

  • Body Protection: A standard laboratory coat protects the skin and personal clothing from contamination. For larger scale operations or in the event of a spill, a chemical-resistant suit may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize the risk of exposure. The following procedures should be followed diligently.

Preparation and Weighing:
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Personal Protective Equipment: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or paper. Handle the container and spatula with care to avoid generating dust.

  • Transfer: Transfer the weighed solid directly to the reaction vessel within the ventilated enclosure.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

Dissolution and Reaction:
  • Ventilation: All procedures involving the dissolution of this compound or its use in reactions must be performed in a certified chemical fume hood.

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Temperature Control: If the reaction is exothermic, ensure that appropriate cooling measures are in place.

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is essential to protect both human health and the environment.

  • Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Response Workflow

EmergencyResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate SeekMedical Seek Medical Attention if Exposed Spill->SeekMedical Alert Alert Colleagues and Supervisor Evacuate->Alert ConsultSDS Consult Safety Data Sheet (SDS) Alert->ConsultSDS DonPPE Don Appropriate PPE for Spill Cleanup ConsultSDS->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures:
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these comprehensive safety and handling guidelines, researchers can work with this compound with confidence, ensuring a safe and productive laboratory environment.

References

Sources

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